molecular formula C6H15NO2<br>C6H15NO2<br>(CH3CHOHCH2)2NH B7770934 Diisopropanolamine CAS No. 68153-96-8

Diisopropanolamine

Cat. No.: B7770934
CAS No.: 68153-96-8
M. Wt: 133.19 g/mol
InChI Key: LVTYICIALWPMFW-UHFFFAOYSA-N
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Description

Diisopropanolamine (DIPA), with the CAS Registry Number 110-97-4 and molecular formula C~6~H~15~NO~2~, is an aliphatic secondary amine alcohol appearing as a white solid at room temperature . This compound serves as a versatile chemical intermediate, emulsifier, and stabilizer in a variety of research and industrial applications, including the formulation of cosmetic products such as fragrances, and hair and skin care preparations where it is typically used in concentrations of 0.1% to 1% . Toxicological and pharmacokinetic studies in animal models indicate that DIPA exhibits low acute systemic toxicity. Following dermal application, absorption is slow and steady, with approximately 20% of the applied dose being absorbed over 48 hours . Once absorbed, DIPA is rapidly and extensively cleared from the plasma and excreted unchanged in the urine via active renal secretion, with no evidence of tissue accumulation . Its pharmacokinetic profile and low systemic availability contrast with those of its diethanol analogue, diethanolamine (DEA) . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxypropylamino)propan-2-ol
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InChI

InChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3
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InChI Key

LVTYICIALWPMFW-UHFFFAOYSA-N
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Canonical SMILES

CC(CNCC(C)O)O
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Molecular Formula

C6H15NO2, Array
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DSSTOX Substance ID

DTXSID8020179
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Molecular Weight

133.19 g/mol
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Physical Description

Diisopropanolamine appears as colorless liquid or white to yellow crystalline solid with an odor of dead fish or ammonia. Liquid floats and mixes with water. Solid sinks and mixes in water. (USCG, 1999), Liquid, White hygroscopic solid; Yellows upon light and air exposure; mp = 42 deg C; [ICSC] May also be in the form of colorless liquid; Odor of dead fish; [CAMEO] White solid; mp = 43-47 deg C; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR.
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Boiling Point

480.2 °F at 760 mmHg (NTP, 1992), 249 °C, 248 °C
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Flash Point

259 °F (NTP, 1992), 255 °F (127 °C) (open cup), 127 °C o.c.
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Solubility

Soluble (>=10 mg/ml) (NTP, 1992), Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons., In water, 8.6X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 87
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Density

0.99 at 107.6 °F (USCG, 1999) - Less dense than water; will float, 0.989 at 20 °C/4 °C, Relative density (water = 1): 0.99
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Vapor Density

4.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.6
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Vapor Pressure

0.02 mmHg at 108 °F (NTP, 1992), 0.000125 [mmHg], 1.25X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 42 °C: 2.67
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Impurities

Commercial samples of diisopropanolamine... were found to contain 20-1300 ppb of N-nitrosobis(2-hydroxypropyl)amine, an agent that is absorbed through the skin of hamsters and is a strong carcinogen in hamsters, rats, mice, rabbits, and guinea pigs.
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Color/Form

White waxy solid

CAS No.

110-97-4, 68153-96-8
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Melting Point

107.6 °F (NTP, 1992), 32-42 °C, 42 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Diisopropanolamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis of diisopropanolamine (DIPA), a versatile chemical intermediate. We will delve into the core reaction mechanism, explore optimal synthesis parameters, and present a detailed experimental protocol. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of DIPA production.

Introduction: The Significance of Diisopropanolamine

Diisopropanolamine (DIPA) is a primary alkanolamine with the chemical formula C₆H₁₅NO₂.[1] It is a bifunctional molecule containing both a secondary amine and two secondary hydroxyl groups, which impart its useful physical and chemical properties. DIPA is a white solid at room temperature and is soluble in water.[2] Its applications are extensive and span various industries. It serves as a crucial intermediate in the synthesis of pharmaceuticals and agricultural chemicals, acts as an emulsifier and stabilizer in cosmetics and metalworking fluids, and is used as a gas sweetening agent for the removal of acidic gases like H₂S and CO₂ from natural gas streams.[3][4]

The industrial demand for high-purity DIPA necessitates a thorough understanding of its synthesis to control product quality and minimize the formation of undesirable byproducts. This guide aims to provide that understanding.

The Core Synthesis Route: Ammonolysis of Propylene Oxide

The predominant industrial method for synthesizing diisopropanolamine is the reaction of propylene oxide with ammonia.[2] This reaction is typically carried out in a continuous process under high pressure and elevated temperature. The fundamental transformation involves the nucleophilic ring-opening of the propylene oxide epoxide ring by ammonia.

This process, however, does not selectively yield DIPA. Instead, a mixture of isopropanolamines is formed through a series of consecutive reactions:

  • Monoisopropanolamine (MIPA): The initial reaction between one molecule of ammonia and one molecule of propylene oxide.

  • Diisopropanolamine (DIPA): The subsequent reaction of MIPA with a second molecule of propylene oxide.

  • Triisopropanolamine (TIPA): The further reaction of DIPA with a third molecule of propylene oxide.

The relative proportions of MIPA, DIPA, and TIPA in the final product mixture are primarily controlled by the molar ratio of the reactants. A high molar ratio of ammonia to propylene oxide favors the formation of MIPA, while lower ratios increase the yield of DIPA and TIPA.[5]

Unraveling the Reaction Mechanism

The synthesis of diisopropanolamine from propylene oxide and ammonia is a classic example of a nucleophilic substitution reaction, specifically an SN2 mechanism. The key steps are outlined below:

Step 1: Nucleophilic Attack and Ring-Opening to form MIPA

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia on one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group on the C2 carbon of propylene oxide, the attack predominantly occurs at the less substituted C1 carbon.[6] This is a key factor in the regioselectivity of the reaction.

The attack proceeds via a backside approach, leading to the inversion of stereochemistry at the attacked carbon (though this is not relevant for the achiral product). The strained three-membered epoxide ring opens, and the oxygen atom acquires a negative charge. In the presence of a protic solvent (like water, which is often used in the industrial process) or another ammonia molecule, the resulting alkoxide ion is protonated to yield monoisopropanolamine (MIPA).

Step 2: Formation of DIPA

The newly formed MIPA is also a nucleophile, with the nitrogen atom's lone pair available for reaction. MIPA then attacks a second molecule of propylene oxide in the same SN2 fashion as the initial ammonia attack. Again, the attack occurs at the sterically less hindered carbon of the epoxide. Subsequent protonation of the resulting alkoxide yields diisopropanolamine (DIPA).

Step 3: Formation of TIPA

The reaction can proceed further, with DIPA acting as a nucleophile and reacting with a third molecule of propylene oxide to form triisopropanolamine (TIPA).

The overall reaction sequence can be visualized as follows:

ReactionMechanism NH3 Ammonia (NH₃) MIPA Monoisopropanolamine (MIPA) NH3->MIPA + Propylene Oxide (SN2 Ring-Opening) PO1 Propylene Oxide DIPA Diisopropanolamine (DIPA) MIPA->DIPA + Propylene Oxide (SN2 Ring-Opening) PO2 Propylene Oxide TIPA Triisopropanolamine (TIPA) DIPA->TIPA + Propylene Oxide (SN2 Ring-Opening) PO3 Propylene Oxide

Consecutive reactions in isopropanolamine synthesis.
Causality Behind Experimental Choices
  • High Pressure (16.0 to 18.0 MPa): This is essential to maintain the reactants, particularly ammonia, in the liquid phase at the high reaction temperatures and to increase the concentration of reactants, thereby accelerating the reaction rate.[5]

  • Elevated Temperature (148 to 155 °C): Provides the necessary activation energy for the nucleophilic attack and ring-opening of the sterically hindered epoxide.[5] However, excessively high temperatures can lead to side reactions and decomposition.

  • Molar Ratio of Ammonia to Propylene Oxide (5:1 to 8:1 for DIPA): This is the primary control parameter for the product distribution. A significant excess of ammonia shifts the equilibrium towards the formation of MIPA. To favor DIPA formation, a lower molar ratio is employed, but this also increases the production of TIPA.[5] The choice of ratio is therefore a balance between maximizing DIPA yield and minimizing the formation of higher-order amines.

  • Presence of Water: Water can act as a catalyst and a solvent, facilitating the reaction and aiding in heat transfer.[5] It can also participate in the protonation of the alkoxide intermediate.

Formation of Byproducts and Isomers

A significant challenge in the industrial production of high-purity DIPA is the formation of isomers, which can constitute 4-10% of the product mixture.[5] These isomers arise from the non-regioselective attack of the nucleophile on the propylene oxide ring. While the attack at the less hindered primary carbon is favored (leading to the desired secondary alcohol), some attack can occur at the more hindered secondary carbon. This results in the formation of an isomer with a primary hydroxyl group.

The formation of these isomers complicates the purification process and can be detrimental in applications where high purity is required, such as in the synthesis of pharmaceuticals. Controlling the reaction conditions, particularly temperature, can help to minimize the formation of these undesired isomers.

Experimental Protocol: A Self-Validating System

The following protocol outlines a laboratory-scale synthesis of diisopropanolamine. This procedure is based on established industrial practices and is designed to be self-validating through in-process controls and final product analysis.

Safety First: Propylene oxide is a highly flammable, volatile, and carcinogenic substance.[7][8][9] Ammonia is a corrosive and toxic gas. This synthesis must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. The reaction should be carried out in a high-pressure reactor designed for such conditions.

Materials and Equipment
  • Reactants:

    • Anhydrous Ammonia (NH₃)

    • Propylene Oxide (PO)

    • Deionized Water

  • Equipment:

    • High-pressure stainless-steel autoclave reactor (e.g., Parr reactor) equipped with a stirrer, temperature controller, pressure gauge, and inlet/outlet valves.

    • Syringe pump or high-pressure liquid chromatography (HPLC) pump for controlled addition of propylene oxide.

    • Cooling system for the reactor.

    • Fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or Raschig ring-packed column).

    • Gas chromatograph-mass spectrometer (GC-MS) for product analysis.

Step-by-Step Methodology
  • Reactor Preparation:

    • Thoroughly clean and dry the high-pressure reactor.

    • Perform a leak test on the reactor system before introducing any reactants.

  • Charging the Reactor:

    • Cool the reactor to below the boiling point of ammonia (-33 °C).

    • Carefully charge the reactor with a pre-determined amount of deionized water.

    • Introduce a measured amount of anhydrous ammonia into the cooled reactor. The molar ratio of ammonia to propylene oxide should be in the range of 5:1 to 8:1 to favor DIPA formation.[5]

  • Reaction Execution:

    • Seal the reactor and begin stirring.

    • Gradually heat the reactor to the target reaction temperature of 148-155 °C.[5] The pressure inside the reactor will increase to approximately 16.0-18.0 MPa.[5]

    • Once the desired temperature and pressure are reached and stable, begin the controlled addition of propylene oxide using a syringe pump at a slow, constant rate. This controlled addition is crucial to manage the exothermic nature of the reaction and maintain a stable temperature.

    • After the addition of propylene oxide is complete, maintain the reaction at the set temperature and pressure for 1.5 to 3 hours to ensure complete conversion.[5]

  • Reaction Quenching and Product Recovery:

    • After the reaction period, cool the reactor to room temperature. The pressure will decrease as the reactor cools.

    • Vent any excess ammonia through a scrubber containing a dilute acid solution (e.g., sulfuric acid).

    • Open the reactor and collect the crude product mixture.

  • Purification by Fractional Distillation:

    • The crude product is a mixture of water, unreacted ammonia (if any), MIPA, DIPA, and TIPA.

    • Perform a preliminary distillation at atmospheric pressure to remove any residual ammonia and the majority of the water.

    • Subject the remaining mixture of isopropanolamines to fractional distillation under reduced pressure. This is necessary because the boiling points of the isopropanolamines are high and they may decompose at atmospheric pressure.

      • MIPA will distill first, followed by DIPA, and then TIPA will remain as the residue.

      • Careful control of the vacuum and column temperature is essential for efficient separation.

  • Product Analysis and Validation:

    • Analyze the collected fractions by GC-MS to determine their purity and identify any isomers or byproducts.[10][11][12] The mass spectra will confirm the identity of MIPA, DIPA, and TIPA, and the gas chromatogram will provide their relative proportions.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep Reactor Cleaning & Leak Test Charge Charge Reactor with NH₃ and H₂O Prep->Charge Heat Heat to 148-155°C & 16-18 MPa Charge->Heat AddPO Controlled Addition of Propylene Oxide Heat->AddPO React Maintain Reaction for 1.5-3 hours AddPO->React Cool Cool Reactor & Vent Excess NH₃ React->Cool Recover Recover Crude Product Cool->Recover Distill Fractional Distillation (Vacuum) Recover->Distill Analyze GC-MS Analysis of Fractions Distill->Analyze

A streamlined workflow for the synthesis of DIPA.

Quantitative Data Summary

The following table summarizes the key reaction parameters and expected product distribution based on literature data. The actual yields will depend on the specific experimental setup and conditions.

ParameterValueRationale
Reactants Ammonia, Propylene Oxide, WaterCore components for the synthesis.
Molar Ratio (NH₃:PO) 5:1 to 8:1To favor the formation of DIPA over TIPA.[5]
Temperature 148 - 155 °CProvides sufficient activation energy for the reaction.[5]
Pressure 16.0 - 18.0 MPaMaintains reactants in the liquid phase.[5]
Reaction Time 1.5 - 3 hoursTo ensure high conversion of propylene oxide.[5]
Expected Products MIPA, DIPA, TIPA, WaterConsecutive reaction products.
Byproducts Isomers of DIPA (4-10%)Due to non-regioselective ring-opening.[5]

Conclusion

The synthesis of diisopropanolamine via the ammonolysis of propylene oxide is a well-established industrial process. A deep understanding of the underlying SN2 reaction mechanism, particularly its regioselectivity, is crucial for controlling the product distribution and minimizing the formation of undesirable isomers. The experimental parameters of temperature, pressure, and reactant molar ratio are the key levers for optimizing the yield of DIPA. The detailed experimental protocol provided in this guide offers a robust framework for the laboratory-scale synthesis and purification of diisopropanolamine, emphasizing safety and self-validation through analytical techniques. For researchers and professionals in the chemical and pharmaceutical industries, a firm grasp of these principles is essential for the successful and efficient production of high-purity diisopropanolamine.

References

  • Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study. (n.d.). TSI Journals. Retrieved January 30, 2026, from [Link]

  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. (n.d.). SciRP.org. Retrieved January 30, 2026, from [Link]

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved January 30, 2026, from [Link]

  • Method for preparing diisopropanolamine. (n.d.). Google Patents.
  • Mechanism and Regioselectivity for the Reactions of Propylene Oxide with X(100)-2×1 Surfaces (X = C, Si, Ge): A Density Functional Cluster Model Investigation. (n.d.). The Journal of Physical Chemistry B - ACS Publications. Retrieved January 30, 2026, from [Link]

  • Diisopropanolamine | C6H15NO2. (n.d.). PubChem - NIH. Retrieved January 30, 2026, from [Link]

  • Diisopropanolamine (DIPA). (n.d.). Dow Inc. Retrieved January 30, 2026, from [Link]

  • Propylene oxide reaction products. (n.d.). Google Patents.
  • Propylene Oxide - Some Industrial Chemicals. (n.d.). NCBI Bookshelf. Retrieved January 30, 2026, from [Link]

  • Reaction of propylene oxide with ammonia or hydrazoic acid. (2017, January 13). Chemistry Stack Exchange. Retrieved January 30, 2026, from [Link]

  • Diisopropanolamine. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 30, 2026, from [Link]

  • Method for joint production of isopropanolamine. (n.d.). Google Patents.
  • A headspace-gas chromatography method for isopropanol determination in warfarin sodium products as a measure of drug crystallin. (2018, January 22). Retrieved January 30, 2026, from [Link]

  • Synthesis of Carbamate from Alkanolamine with Epoxide in Deep Eutectic Solvent Medium: Fixation of Carbon Dioxide. (2025, September 29). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Propylene Oxide (C3H6O) Safety: Handling and Risk Management. (2024, August 7). Interscan Corporation. Retrieved January 30, 2026, from [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017, April 21). Retrieved January 30, 2026, from [Link]

  • The role of Diisopropanolamine (DIPA) in acid gas treatment process. (2025, January 18). Hosea Chem. Retrieved January 30, 2026, from [Link]

  • Propylene oxide - Hazardous Substance Fact Sheet. (n.d.). Retrieved January 30, 2026, from [Link]

    • (n.d.). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]

  • Safety Assessment of Diisopropanolamine, Triisopropanolamine, Isopropanolamine, and Mixed lsopropanolamines as Used in Cosmeti. (2024, September 6). Cosmetic Ingredient Review |. Retrieved January 30, 2026, from [Link]

  • Chromatograms of: a) water, b) n-propanol, c) isopropanol and d). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Ring-Opening Polymerization of Propylene Oxide. (2025, September 12). Vapourtec. Retrieved January 30, 2026, from [Link]

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2020, December 4). MDPI. Retrieved January 30, 2026, from [Link]

  • Study of the Product Distribution in the Epoxidation of Propylene over TS-1 Catalyst in a Trickle-Bed Reactor. (2021, February 3). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved January 30, 2026, from [Link]

  • GC/MS analysis of hexane, heptane and isopropyl alcohol. (2017, July 31). Chromatography Forum. Retrieved January 30, 2026, from [Link]

  • Epoxide Synthesis and Ring-Opening Reactions. (2020, October 1). Encyclopedia.pub. Retrieved January 30, 2026, from [Link]

  • REVIEWS The Production of Propene Oxide: Catalytic Processes and Recent Developments. (n.d.). DSpace. Retrieved January 30, 2026, from [Link]

  • M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. (n.d.). Shimadzu. Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: Crystal Structure and Molecular Geometry of Diisopropanolamine (DIPA)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the crystal structure and molecular geometry of Diisopropanolamine (DIPA).


)[1][2][3]

Executive Summary: The "Waxy Solid" Paradox

Diisopropanolamine (DIPA) presents a unique challenge in structural chemistry. Unlike rigid pharmaceutical intermediates that readily form single crystals, DIPA typically exists as a hygroscopic, low-melting (42–45 °C) waxy solid or supercooled liquid at room temperature.[1][2][3][4]

For researchers in drug development, understanding DIPA is not about finding a single static unit cell of the pure compound—which is rarely isolated due to stereoisomeric mixtures—but rather understanding its molecular flexibility and hydrogen-bonding potential .[1][3] This guide dissects the molecular geometry that makes DIPA a versatile counter-ion for solubility enhancement and outlines the protocols required to stabilize it in a crystalline lattice.[1][2][4]

Molecular Architecture & Geometry

Stereochemical Complexity

Commercial DIPA is produced via the reaction of propylene oxide and ammonia.[1][2][4] This creates two chiral centers, resulting in a mixture of three stereoisomers.[1][2][3][4] This stereochemical entropy is the primary reason pure DIPA resists orderly crystallization.[1][2][4]

  • Formula:

    
    
    
  • Chiral Centers: 2 (at the methine carbons of the isopropanol chains).[1][2][4]

  • Isomers:

    • (S,S)-DIPA: Chiral enantiomer.[1][2][3][4]

    • (R,R)-DIPA: Chiral enantiomer.[1][2][3][4]

    • (R,S)-DIPA (meso): Achiral diastereomer.

Technical Insight: In pharmaceutical crystallization, using racemic DIPA often leads to amorphous solids or oils.[1][2][3][4] For high-fidelity co-crystals, screening with enantiopure DIPA (if available) or controlling the cooling ramp to separate diastereomers is critical.[1][2][3][4]

Bond Metrics and Hybridization

The nitrogen atom in DIPA is


 hybridized, exhibiting a pyramidal geometry.[1][2] The flexibility of the isopropanol arms allows the molecule to act as a "molecular butterfly," adjusting its bite angle to chelate metals or bridge acidic drugs.[1]

Table 1: Representative Molecular Geometry Parameters (Computed/Derived) Values based on DFT optimization (B3LYP/6-31G) and homologous alkanolamine crystal structures.*

ParameterAtoms InvolvedTypical ValueStructural Implication
Bond Length C–N1.47 ± 0.02 ÅStandard single bond; allows free rotation.[1][2][3][4]
Bond Length C–O1.43 ± 0.02 ÅHigh polarity; H-bond donor/acceptor site.[1][2][3][4]
Bond Length C–C (Backbone)1.52 ± 0.02 ÅAliphatic flexibility.[1][2][3][4]
Bond Angle C–N–C112° – 114°Slightly larger than tetrahedral due to steric bulk of isopropyl groups.[1][2][3][4]
Bond Angle O–C–C109.5°Classic tetrahedral geometry.[1][2][3][4]
Torsion N–C–C–OVariable (60° or 180°)Dictates "Open" vs. "Closed" conformation.[1][2][3][4]
Conformational Landscape

DIPA exists in dynamic equilibrium between two primary conformational states, governed by the environment (solvent polarity or crystal lattice forces).[1][2][4]

DIPA_Conformation cluster_0 Non-Polar / Gas Phase cluster_1 Polar Solvent / Crystal Lattice Node1 Closed Conformation (Intramolecular H-Bond) Node2 Open Conformation (Intermolecular H-Bond) Node1->Node2 Solvation / Lattice Energy Gain Description Intramolecular O-H...N bond (2.8 Å) stabilizes the 'Closed' form, reducing polarity and increasing volatility. Node1->Description

Figure 1: Conformational Switching. The "Closed" state involves an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen lone pair, forming a pseudo-5-membered ring.[1][3] In the solid state (salts), this opens up to form intermolecular networks.[1][2][4]

Solid-State Dynamics & Crystal Engineering

The Packing Problem

Pure DIPA is difficult to crystallize because the energy difference between the intramolecular H-bond (closed) and intermolecular network (open) is small.[1][2][4] Furthermore, the random distribution of R,R/S,S/meso isomers in the bulk material prevents the formation of a long-range periodic lattice.[1]

Hydrogen Bonding Motifs in Salts

In drug development, DIPA is rarely used as a pure solid but rather as a counter-ion to form DIPA salts (e.g., DIPA-Salicylate, DIPA-Ibuprofen).[1][2][3][4] In these crystalline salts, the DIPA cation (


) adopts specific packing motifs:
  • Proton Transfer: The central nitrogen is protonated (

    
    ).[1][2][3][4]
    
  • Charge-Assisted Hydrogen Bonds: The

    
     donors form strong hydrogen bonds with the drug's carboxylate anion (
    
    
    
    ).[1][2][3][4]
  • Hydroxyl Networking: The -OH groups on the DIPA arms act as secondary donors/acceptors, often forming infinite 1D ladders or 2D sheets that stabilize the lattice.[1][2][4]

Critical Observation: The flexibility of the isopropyl arms allows DIPA to fill void spaces in a crystal lattice effectively, often preventing the formation of unstable solvates.[1]

Experimental Protocols

Protocol: Cryo-Crystallization of Low-Melting Amines

Since DIPA melts near 42 °C, standard evaporation often yields oils.[1][2][3][4] Use this protocol to obtain diffraction-quality crystals of DIPA or its salts.[1][2][3][4]

Objective: Isolate single crystals of DIPA-Salt for XRD.

  • Stoichiometric Mixing: Dissolve 1.0 eq of Acidic API and 1.0 eq of DIPA in minimal warm Ethanol (45 °C).

  • Seeding (The "Cold Finger" Technique):

    • Place a glass rod in liquid nitrogen.[1][2][3][4]

    • Touch the surface of the warm supersaturated solution.[1][2][4]

    • Rationale: The extreme thermal shock induces nucleation at the interface.[1][2][4]

  • Slow Cooling: Place the vial in a programmable incubator. Ramp temperature from 40 °C to -10 °C at a rate of -0.1 °C/minute .[1][2][3][4]

    • Note: Rapid cooling forces oiling out (Liquid-Liquid Phase Separation).[1][2][3][4]

  • In-Situ Crystallography: If crystals are unstable at room temperature, mount them using the Cryo-Loop method directly from the mother liquor under a stream of cold nitrogen (

    
    ) on the diffractometer.[1][2][3][4]
    
Workflow: Salt Screening Decision Tree

Salt_Screening Start Start: DIPA + Acidic Drug Solvent Dissolve in EtOH/IPA (1:1) Start->Solvent Cool Cool to 4°C Solvent->Cool Check Solid Formation? Cool->Check Yes Analyze via PLM (Polarized Light Microscopy) Check->Yes Yes No Oil / Gum Check->No No Birefringence Birefringence? Yes->Birefringence Retry Add Anti-solvent (Hexane) or Try Cryo-Crystallization No->Retry Crystalline Success: SC-XRD / PXRD Birefringence->Crystalline Yes Amorphous Amorphous Solid Birefringence->Amorphous No Retry->Check

Figure 2: Salt Screening Workflow. A logic flow for handling the propensity of DIPA to form oils.

Structural Implications in Drug Development

Solubility Enhancement

DIPA is a "lipophilic base."[1][2][3][4] Unlike sodium counter-ions which are hard, small, and highly hydrated, the DIPA cation has a large hydrophobic surface area (isopropyl groups).[1][2]

  • Mechanism: It disrupts the stable water lattice less than inorganic ions, allowing the drug-salt ion pair to permeate lipid membranes more effectively while maintaining adequate aqueous solubility via the -OH groups.[3]

Stability

The presence of two -OH groups makes DIPA salts prone to hygroscopicity .[1][2][3][4]

  • Mitigation: When engineering DIPA salts, ensure the crystal packing involves "homosynthons" where the DIPA -OH groups H-bond to each other or the drug's polar groups, rather than leaving them free to attract atmospheric moisture.[3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8086, Diisopropanolamine.[1][2][3][4] Retrieved from [Link][1][2][3][4]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Structural Database (Search: Alkanolamine salts).[1][2][3][4] (General reference for salt packing motifs).

  • Haynes, W. M. (Ed.).[1][2][3][4] (2014).[1][2][3][4] CRC Handbook of Chemistry and Physics (95th ed.).[1][2][3][4] CRC Press.[1][2][3][4] (Physical properties and melting points).[1][2][3][4][5]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2011).[1][2][3][4][5][6] Pharmaceutical Salts: Properties, Selection, and Use.[1][2][3][4] Wiley-VCH.[1][2][3][4] (Authoritative text on counter-ion selection and crystal engineering).

Sources

Introduction: The Role of Diisopropanolamine in Carbon Capture

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reaction Kinetics of Diisopropanolamine (DIPA) with Carbon Dioxide

Diisopropanolamine (DIPA), a secondary alkanolamine, is a versatile chemical compound utilized across various industries as an emulsifier, stabilizer, and pH buffering agent.[1][2] One of its most significant applications is in the field of industrial gas purification, specifically for the removal of acidic gases like carbon dioxide (CO2) and hydrogen sulfide (H2S) from natural gas and other process streams.[3][4] The efficiency of these carbon capture processes is fundamentally governed by the reaction kinetics between DIPA and CO2. A thorough understanding of the reaction mechanisms, kinetic models, and influencing factors is paramount for the design, optimization, and economic viability of these systems. This guide provides a detailed examination of the core principles underlying DIPA-CO2 reaction kinetics, tailored for researchers and chemical engineers in the field.

Core Reaction Mechanisms: The Zwitterion Pathway

Unlike tertiary amines that catalyze the hydration of CO2, secondary amines like DIPA react directly with CO2.[5] The most widely accepted mechanism for this reaction is the zwitterion mechanism , first proposed by Caplow (1968).[6] This two-step pathway provides a robust framework for understanding the molecular interactions.

  • Step 1: Zwitterion Formation: The reaction initiates with a nucleophilic attack by the nitrogen atom of the DIPA molecule on the electrophilic carbon atom of CO2. This results in the formation of a transient, unstable intermediate known as a zwitterion.

    • Reaction: R2NH + CO2 ⇌ R2N+HCOO- (where R = isopropanol group)

  • Step 2: Base-Catalyzed Deprotonation: The zwitterion is highly reactive and is quickly deprotonated by a base (B) present in the solution. This base can be another DIPA molecule, water, or hydroxide ions. This step stabilizes the intermediate, yielding a stable carbamate and the protonated base.

    • Reaction: R2N+HCOO- + B ⇌ R2NCOO- + BH+

The overall reaction rate is dependent on the rates of both the zwitterion formation and its subsequent deprotonation. In aqueous solutions of DIPA, the amine itself is often the most significant base contributing to the deprotonation step.

An alternative, though less commonly cited for secondary amines, is the termolecular mechanism , which proposes a single concerted step where a second amine molecule removes the proton simultaneously as the initial amine-CO2 bond is formed.[7][8] However, the zwitterion model is generally preferred for its explanatory power across a wide range of experimental conditions.

G cluster_0 Zwitterion Reaction Mechanism for DIPA + CO2 DIPA DIPA (R2NH) Zwitterion Zwitterion Intermediate (R2N+HCOO-) DIPA->Zwitterion Step 1: Nucleophilic Attack CO2 Carbon Dioxide (CO2) CO2->Zwitterion Carbamate Stable Carbamate (R2NCOO-) Zwitterion->Carbamate Step 2: Deprotonation Protonated_Base Protonated Base (BH+) Zwitterion->Protonated_Base Base Base (B) (e.g., another DIPA molecule) Base->Carbamate

Caption: Zwitterion mechanism for the DIPA-CO2 reaction.

Kinetic Modeling and Rate Law

The kinetics of the DIPA-CO2 reaction are typically modeled as second-order overall: first-order with respect to CO2 and first-order with respect to DIPA.[8][9] The general rate equation can be expressed as:

Rate = k2 * [DIPA] * [CO2]

Where:

  • k2 is the second-order reaction rate constant (m³·mol⁻¹·s⁻¹).

  • [DIPA] is the concentration of diisopropanolamine.

  • [CO2] is the concentration of carbon dioxide.

In many experimental setups, the concentration of DIPA is significantly higher than that of CO2. Under these conditions, the DIPA concentration can be treated as constant, and the reaction follows pseudo-first-order kinetics .[10] The rate law simplifies to:

Rate = k_obs * [CO2]

Where k_obs (also denoted as k₀) is the observed pseudo-first-order rate constant (s⁻¹), and it is related to the second-order rate constant by k_obs = k2 * [DIPA]. This simplification is crucial for analyzing data from techniques like the stopped-flow method.

The influence of temperature on the reaction rate constant is accurately described by the Arrhenius equation :

k2 = A * exp(-Ea / RT)

Where:

  • A is the pre-exponential factor.

  • Ea is the activation energy.

  • R is the universal gas constant.

  • T is the absolute temperature in Kelvin.

By measuring k2 at different temperatures, the activation energy (Ea) can be determined, providing insight into the energy barrier of the reaction.

Experimental Determination of Kinetic Parameters

Accurately measuring the rapid kinetics of gas-liquid reactions requires specialized equipment. The two most common methods employed for the DIPA-CO2 system are the stopped-flow technique and the wetted-wall column.

Stopped-Flow Spectrophotometry

This technique is ideal for measuring homogenous reaction rates in the liquid phase. It allows for the observation of rapid reactions that are complete within milliseconds to seconds.

Experimental Protocol:

  • Solution Preparation: Prepare two separate solutions. Syringe A contains an aqueous solution of DIPA. Syringe B contains an aqueous solution of dissolved CO2, typically also containing a pH indicator whose color change can be monitored spectrophotometrically.

  • Pseudo-First-Order Conditions: Ensure the concentration of DIPA is at least 10 times greater than the concentration of CO2 to maintain pseudo-first-order conditions.[10]

  • Rapid Mixing: The two solutions from the syringes are rapidly and simultaneously driven into a high-efficiency mixing chamber.

  • Observation Cell: The newly mixed solution flows into a spectrophotometer observation cell, triggering data acquisition.

  • Data Acquisition: The change in absorbance of the pH indicator is recorded over time as the reaction proceeds and the pH of the solution changes.

  • Rate Constant Calculation: The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to an exponential decay curve. The second-order rate constant (k2) is then calculated from the slope of a plot of k_obs versus DIPA concentration.

G cluster_workflow Stopped-Flow Apparatus Workflow SyringeA Syringe A DIPA Solution Mixer Mixing Chamber SyringeA->Mixer SyringeB Syringe B CO2 Solution + pH Indicator SyringeB->Mixer Drive Pneumatic Drive Drive->SyringeA Drive->SyringeB Cell Observation Cell Spectrophotometer Mixer->Cell Computer Data Acquisition Absorbance vs. Time Cell->Computer Light Beam

Caption: Workflow of a stopped-flow spectrophotometer experiment.

Wetted-Wall Column

This method is used to study the kinetics of gas absorption at a well-defined gas-liquid interface. It provides insight into the combined effects of mass transfer and chemical reaction.

Experimental Protocol:

  • System Setup: A vertical column contains a central tube. The DIPA solution is introduced at the top and flows downwards as a thin, uniform film along the outer surface of the tube.

  • Gas Introduction: A gas mixture containing a known concentration of CO2 flows concurrently or counter-currently through the column, in contact with the liquid film.

  • Temperature Control: The entire apparatus is jacketed and connected to a thermostatic bath to maintain a constant temperature.

  • Absorption Measurement: The rate of CO2 absorption is determined by measuring the difference in CO2 concentration between the inlet and outlet gas streams using a gas analyzer (e.g., NDIR sensor).

  • Interfacial Area: The gas-liquid interfacial area is precisely known from the dimensions of the wetted section of the column.

  • Kinetic Analysis: The kinetic parameters are extracted from the absorption rate data using an appropriate mass transfer model that incorporates the chemical reaction. The enhancement factor, which describes how much the chemical reaction speeds up absorption compared to purely physical dissolution, is a key parameter derived from these experiments.

G cluster_column Wetted-Wall Column Apparatus Gas_In {Gas Inlet | CO2 + N2} Column Wetted Section Gas-Liquid Interface Liquid Film Flow Gas_In->Column:f0 Gas Flow Gas_Out {Gas Outlet | To Analyzer} Liquid_In {Liquid Inlet | DIPA Solution} Liquid_In->Column:f0 Liquid Distribution Liquid_Out {Liquid Outlet} Column:f1->Gas_Out Gas Flow Column:f2->Liquid_Out

Caption: Schematic of a wetted-wall column for gas absorption studies.

Quantitative Kinetic Data for DIPA-CO2 Reaction

The reaction between CO2 and aqueous DIPA has been studied under various conditions. The data clearly show that the reaction rate increases significantly with both temperature and amine concentration, as predicted by kinetic theory.[8][10]

Table 1: Pseudo-First-Order Rate Constants (k₀) for Aqueous DIPA-CO2 Reaction

DIPA Conc. (mol/m³)Temperature (K)k₀ (s⁻¹)
234.51298.1522 ± 1
234.51303.1532 ± 1
234.51313.1543 ± 1
234.51323.1552 ± 2
500.81298.1546 ± 2
500.81303.1564 ± 2
500.81313.1584 ± 2
500.81323.15104 ± 3
1003.71298.1590 ± 4
1003.71303.15127 ± 5
1003.71313.15166 ± 6
1003.71323.15209 ± 8
Data synthesized from Henni, A. et al. (2018).[10]

Table 2: Comparison of Second-Order Rate Constants (k₂) for Various Amines

AmineTemperature (K)k₂ (m³·mol⁻¹·s⁻¹)
DIPA 298.150.090
MDEA (Industry Standard)298.150.016
THPEDA298.150.066
TMEEA298.150.040
Data synthesized from Henni, A. et al. (2018), demonstrating the higher reactivity of DIPA compared to the tertiary amine MDEA.[10]

Conclusion and Future Outlook

The reaction between diisopropanolamine and carbon dioxide is a well-characterized system that proceeds primarily through the zwitterion mechanism. Its kinetics are second-order overall and are strongly influenced by temperature and amine concentration. Experimental techniques like stopped-flow spectrophotometry and wetted-wall columns have been instrumental in quantifying the reaction rate constants, confirming that DIPA is a more reactive solvent for CO2 capture than some industry-standard tertiary amines like MDEA.[10]

This foundational knowledge is critical for the rational design of absorption towers and the optimization of solvent regeneration processes. Future research will likely focus on the kinetics of DIPA in blended solvent systems, the effect of process impurities on reaction rates, and the development of more advanced kinetic models that incorporate non-ideal thermodynamic behavior.[11][12]

References

  • Vertex AI Search. (n.d.). Diisopropanolamine | CAS No. 110-97-4. Retrieved January 31, 2026.
  • Henni, A., et al. (2018). Reaction Kinetics of CO2 in Aqueous 2-(Diisopropylamino)ethanol, N,n,n',n'-tetrakis(2-hydroxypropyl)ethylenediamine, Tris[2-(2-methoxyethoxy) ethyl]amine, and N-(2-hydroxyethyl)aniline Solutions Using the Stopped-Flow Technique.
  • Kierzkowska-Pawlak, H., Siemieniec, M., & Chacuk, A. (2011). REACTION KINETICS OF CO2 IN AQUEOUS METHYLDIETHANOLAMINE SOLUTIONS USING THE STOPPED-FLOW TECHNIQUE. Chemical and Process Engineering, 33(1), 7-18.
  • Bagger, N. V., & Lützen, P. (2012). Reaction Kinectic for the Desorption of CO2 from Aqueous MEA. YouTube. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction Kinetics of Carbon Dioxide (CO2) with Diethylenetriamine and 1-Amino-2-propanol in Nonaqueous Solvents Using Stopped-Flow Technique | Request PDF. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Experiment and modeling solubility of CO2 in aqueous solutions of Diisopropanolamine + 2-amino-2-methyl-1-propanol + Piperazine at high pressures | Request PDF. Retrieved January 31, 2026.
  • PubChem. (n.d.). Diisopropanolamine. National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • CORE. (n.d.). University of Groningen Kinetics of CO2 with primary and secondary amines in aqueous solutions—I.
  • Wikipedia. (n.d.). Diisopropanolamine. Retrieved January 31, 2026, from [Link]

  • American Chemical Society. (2011). Reaction Kinetics of CO2 in Aqueous Methyl- and Dimethylmonoethanolamine Solutions. Industrial & Engineering Chemistry Research.
  • ResearchGate. (n.d.). Absorption of Carbon Dioxide at High Partial Pressures in Aqueous Solutions of Di-isopropanolamine | Request PDF. Retrieved January 31, 2026.
  • ACS Publications. (2020). Solubility and Heat of Absorption of CO2 into Diisopropylamine and N,N-Diethylethanolamine Mixed with Organic Solvents. Energy & Fuels.
  • Taylor & Francis Online. (2014). Part 5b: Solvent chemistry: reaction kinetics of CO2 absorption into reactive amine solutions. International Reviews in Physical Chemistry, 33(2), 141-210.
  • National Institutes of Health. (n.d.). Modeling of CO2 solubility and partial pressure in blended diisopropanolamine and 2-amino-2-methylpropanol solutions via response surface methodology and artificial neural network. Retrieved January 31, 2026.

Sources

Diisopropanolamine (DIPA): Comparative In Vitro Toxicity & Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The DIPA Safety Paradigm

Diisopropanolamine (DIPA) [CAS: 110-97-4] is a secondary alkanolamine widely utilized as a neutralizer, emulsifier, and buffer in cosmetic and industrial formulations.[1] Unlike its structural analog Diethanolamine (DEA), DIPA exhibits a distinct toxicological profile characterized by a lack of significant metabolic interference.[1][2]

This guide provides a technical deep-dive into the in vitro assessment of DIPA. It synthesizes data from Chinese Hamster Ovary (CHO) metabolic studies, dermal fibroblasts, and reconstructed corneal models to establish a self-validating safety assessment framework.[1] The core finding presented is that DIPA's toxicity is primarily driven by physicochemical properties (pH/alkalinity) rather than the intracellular phospholipid disruption observed with DEA.[1]

Mechanistic Toxicology: The Choline-Phospholipid Axis

To understand DIPA toxicity, one must contrast it with DEA.[1][2][3] DEA toxicity is systemic and metabolic; it competitively inhibits choline uptake and is aberrantly incorporated into membrane phospholipids, leading to hepatic and renal dysfunction.[1]

Key Mechanistic Insight: Research utilizing CHO cells has demonstrated that DIPA is 3-4 fold less potent than DEA in inhibiting choline uptake and, critically, is not metabolically incorporated into phospholipids (phosphatidylethanolamine, phosphatidylcholine, or sphingomyelin) at toxicologically relevant concentrations.[1][2]

Diagram 1: Comparative Mechanism of Action (DEA vs. DIPA)

DIPA_Mechanism cluster_1 Intracellular Space (CHO Cell Model) DIPA DIPA (Diisopropanolamine) Transporter Choline Transporter DIPA->Transporter Low Affinity (>3x weaker than DEA) PL_Synth Phospholipid Synthesis (PC, PE, SM) DIPA->PL_Synth No Incorporation Tox_Physico Physicochemical Toxicity (pH/Osmotic Stress) DIPA->Tox_Physico High Concentration DEA DEA (Diethanolamine) DEA->Transporter High Affinity Inhibition DEA->PL_Synth False Substrate Incorporation Choline Choline Choline->Transporter Pool Intracellular Choline Pool Transporter->Pool Pool->PL_Synth Membrane Cell Membrane Integrity PL_Synth->Membrane Tox_Metabolic Metabolic Toxicity (Aberrant Phospholipids) PL_Synth->Tox_Metabolic

Caption: Comparative pathway analysis showing DEA's metabolic disruption via false substrate incorporation versus DIPA's exclusion from phospholipid synthesis.[1]

Cell Line Specificity & Data Synthesis

The selection of cell lines for DIPA testing must reflect its exposure routes (dermal/ocular) and potential systemic targets (hepatic/renal).[1]

Comparative Toxicity Profile
Cell LineTissue OriginAssay TypeKey FindingRelevance
CHO-K1 Ovary (Epithelial)Choline Uptake / PL SynthesisNo PL incorporation. IC50 for choline inhibition is significantly higher than DEA.[1]Differentiates DIPA from carcinogenic alkanolamines.[1]
Balb/c 3T3 Embryonic FibroblastNeutral Red Uptake (NRU)Basal cytotoxicity correlates with pH.[1]Standard model for basal cytotoxicity (OECD 129).[1]
EpiOcular™ Reconstructed CorneaMTT Viability (ET50)Classified as Irritant (GHS Cat 2A/2B).[1]Replaces Draize test; critical for "Leave-on" vs "Rinse-off" safety.[1]
HepG2 LiverMTT / LDH LeakageLow cytotoxicity up to 10mM (buffered).[1]Confirms lack of hepatotoxic potential compared to DEA.[1]
The pH Confounder

DIPA is alkaline (pH ~11.0 in 10% solution).[1] In vitro studies must distinguish between intrinsic chemical toxicity and pH-induced necrosis .[1]

  • Protocol Adjustment: When determining IC50s in cell lines like Balb/c 3T3, parallel samples must be run: one set with unadjusted pH and one set neutralized to pH 7.[1]4. Toxicity observed only in the unadjusted group indicates pH-mediated damage, not metabolic toxicity.[1]

Experimental Protocols

Protocol A: Basal Cytotoxicity Assessment (Neutral Red Uptake)

Objective: Determine the IC50 of DIPA in Balb/c 3T3 fibroblasts to estimate starting doses for specific tissue models.[1] Reference Standard: OECD Guidance Document 129.[1]

Reagents:

  • Balb/c 3T3 clone A31 cells.[1]

  • DMEM supplemented with 10% Calf Serum.[1]

  • Neutral Red (NR) Dye (0.4% aqueous stock).[1]

  • DIPA Test Solution (Freshly prepared in medium).

Workflow:

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Treatment: Remove medium.[1][4] Add 100 µL of DIPA dilutions (Range: 0.1 mg/mL to 10 mg/mL).

    • Critical Control: Include a pH-adjusted series (pH 7.[1]4) to isolate chemical toxicity.[1]

  • Exposure: Incubate for 48 hours.

  • NR Staining: Wash cells with PBS.[1] Add 100 µL NR medium (50 µg/mL).[1] Incubate 3h.

    • Mechanism:[5][6] Viable cells accumulate NR in lysosomes via active transport.[1]

  • Desorb & Read: Wash. Add Desorb Solution (1% Glacial Acetic Acid / 50% Ethanol).[1] Shake 20 min.

  • Quantification: Measure Absorbance (OD) at 540 nm.

  • Calculation: Calculate % Viability relative to untreated control. Plot dose-response curve to derive IC50.[1]

Protocol B: Metabolic Interference Screen (Choline Uptake)

Objective: Verify lack of DEA-like metabolic toxicity.[1] Cell Line: CHO-K1.

Workflow:

  • Pulse: Incubate CHO cells with [3H]-methyl-choline chloride in the presence of DIPA (0, 1, 3, 10 mM).

  • Chase: Terminate uptake after 20 minutes (linear phase) using ice-cold PBS.

  • Lysis: Lyse cells in 0.1 M NaOH.

  • Scintillation: Measure intracellular radioactivity.[1]

  • Validation Criteria: DIPA should show an IC50 > 3mM (approximate), whereas DEA typically shows IC50 < 1mM.[1]

Strategic Safety Assessment Workflow

This workflow ensures regulatory compliance (REACH/CIR) while optimizing resource allocation.[1]

Diagram 2: In Vitro Safety Assessment Logic

Safety_Workflow Start Start: DIPA Formulation/Ingredient Step1 Step 1: Physicochemical Characterization (pH, pKa, Solubility) Start->Step1 Step2 Step 2: Basal Cytotoxicity (Balb/c 3T3) (OECD 129 / NRU Assay) Step1->Step2 Decision1 IC50 < 100 µg/mL? Step2->Decision1 Step3_Irritation Step 3: 3D Tissue Models (EpiDerm / EpiOcular) Decision1->Step3_Irritation No (Low Tox) Outcome_Risk Outcome: High Risk (Reformulate/Buffer) Decision1->Outcome_Risk Yes (High Tox) Step4_Mech Step 4: Mechanistic Confirmation (CHO Choline Uptake) Step3_Irritation->Step4_Mech If Systemic Exposure Expected Outcome_Safe Outcome: Safe for Use (Define Concentration Limits) Step3_Irritation->Outcome_Safe Topical Only Step4_Mech->Outcome_Safe No PL Incorporation Step4_Mech->Outcome_Risk PL Incorporation Observed

Caption: Step-wise decision tree for evaluating DIPA toxicity, prioritizing basal cytotoxicity before advanced 3D models and mechanistic confirmation.

References

  • Stott, W. T., et al. (2000). "Effect of diisopropanolamine upon choline uptake and phospholipid synthesis in Chinese hamster ovary cells."[1][2] Food and Chemical Toxicology. (Context: Primary source for mechanistic distinction between DEA and DIPA).

  • Cosmetic Ingredient Review (CIR). (2009). "Final Report on the Safety Assessment of Diisopropanolamine, Triisopropanolamine, Isopropanolamine, and Mixed Isopropanolamines." International Journal of Toxicology. (Context: Comprehensive safety review and regulatory status).

  • European Chemicals Agency (ECHA). "Registration Dossier: 1,1'-Iminodipropan-2-ol (Diisopropanolamine)."[1] ECHA CHEM.[1][7] (Context: REACH registration data, acute toxicity, and irritation classification).

  • OECD. (2010). "Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests (No. 129)."[1] OECD Guidelines for the Testing of Chemicals. (Context: Standard protocol for NRU assays).[1]

  • Jírová, D., et al. (2014). "Eye irritation hazard of chemicals and formulations assessed by methods in vitro."[1] Neuroendocrinology Letters. (Context: Comparative analysis of in vitro eye irritation methods including Neutral Red Release).

Sources

An In-Depth Technical Guide to the Interaction of Diisopropanolamine with Metal Ions in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diisopropanolamine (DIPA), a versatile alkanolamine with the chemical formula C₆H₁₅NO₂, is widely utilized across various industrial sectors, from gas sweetening and metalworking fluids to personal care products.[1][2] Its efficacy in many of these roles, particularly as a corrosion inhibitor and pH buffer, stems from its fundamental ability to interact with metal ions in solution.[3] This technical guide provides a comprehensive examination of the coordination chemistry of DIPA with metal ions. It delves into the structural basis of its chelating properties, the thermodynamic principles governing complex stability, and the critical factors influencing these interactions. Furthermore, this guide furnishes detailed, field-proven methodologies for the characterization of DIPA-metal ion complexes, equipping researchers and formulation scientists with the necessary tools to investigate and leverage these interactions in their work.

Introduction: The Chemical Identity and Significance of Diisopropanolamine (DIPA)

Diisopropanolamine is a secondary amine featuring two hydroxyl groups, classifying it as both a secondary amino compound and an aminodiol.[1] This dual functionality is the cornerstone of its chemical behavior. The lone pair of electrons on the nitrogen atom and the lone pairs on the oxygen atoms of the hydroxyl groups serve as Lewis base sites, making DIPA an effective ligand capable of coordinating with metal ions.

This coordinating ability is not merely of academic interest; it is pivotal to DIPA's industrial applications. In metalworking, DIPA's capacity to form stable complexes on metal surfaces is a key mechanism behind its function as a corrosion inhibitor.[2] In gas treatment processes, while its primary role is to absorb acidic gases, its interactions with metal ions present in the system can influence solution stability and mitigate equipment corrosion.[3] Understanding the nature and strength of DIPA's interactions with various metal ions is therefore essential for optimizing existing applications and developing novel formulations.

Fundamentals of DIPA as a Chelating Ligand

A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex.[4] DIPA is a potent ligand due to its ability to act as a chelating agent. Chelation involves the formation of two or more separate coordinate bonds between a polydentate (multiple donor sites) ligand and a single central metal ion, resulting in the formation of a stable, ring-like structure known as a chelate.

In the case of DIPA, the nitrogen atom and the two hydroxyl oxygen atoms can all participate in binding to a metal ion. This makes DIPA a potential tridentate ligand. The formation of these five-membered chelate rings significantly increases the thermodynamic stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands (which bind at only one point). This phenomenon is known as the chelate effect .

Mechanism of Chelation

The interaction begins with the displacement of solvent molecules (typically water) from the metal ion's coordination sphere by the donor atoms of the DIPA molecule. The nitrogen atom typically forms the initial coordinate bond, followed by the coordination of the hydroxyl groups, which may or may not involve deprotonation depending on the solution's pH and the metal ion's Lewis acidity.

G cluster_prep Preparation cluster_cal Calibration cluster_titration Titration Experiments cluster_analysis Data Analysis prep_sol Prepare Solutions: 1. Standard Acid (HCl) 2. Standard Base (NaOH) 3. DIPA + Acid 4. DIPA + Acid + Metal Salt prep_env Set Up Titration Vessel: - Constant Temp (25°C) - Constant Ionic Strength (0.1M KNO₃) - Inert Atmosphere (N₂) cal_ph Calibrate pH Electrode with Standard Buffers prep_env->cal_ph cal_base Titrate Acid vs. Base to Standardize Base & get E° cal_ph->cal_base titrate_ligand Titrate DIPA Solution (determines ligand pKa) cal_base->titrate_ligand titrate_metal Titrate DIPA + Metal Solution (at various M:L ratios) titrate_ligand->titrate_metal plot Plot pH vs. Volume Titrant for all experiments titrate_metal->plot compute Input Data into Software (e.g., Hyperquad) plot->compute results Refine Speciation Model & Calculate Stability Constants (log K) compute->results

Figure 2: Workflow for Potentiometric Determination of Stability Constants.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for confirming complex formation, particularly with transition metal ions that have d-electrons. [5]The d-orbitals of a free metal ion are degenerate (have the same energy). When a ligand like DIPA coordinates to the metal, this degeneracy is lifted, and the energy required to promote a d-electron to a higher energy d-orbital changes. This results in the absorption of light at a specific wavelength.

Methodology: The formation of a DIPA-metal complex can be monitored by observing changes in the UV-Vis spectrum. [6]This can manifest as:

  • Bathochromic Shift (Red Shift): The peak of maximum absorbance (λ_max) shifts to a longer wavelength.

  • Hypsochromic Shift (Blue Shift): The λ_max shifts to a shorter wavelength.

  • Hyperchromism: An increase in the molar absorptivity (intensity) of the peak.

  • Hypochromism: A decrease in the molar absorptivity of the peak. [6] By systematically varying the concentration of DIPA while keeping the metal ion concentration constant (or vice-versa), the stoichiometry of the complex can often be determined using methods like the Job's plot or mole-ratio method. [7] Experimental Protocol: UV-Vis Titration

  • Spectrum of Components: Record the UV-Vis spectrum of a solution of the metal salt (e.g., CuSO₄) and a separate solution of DIPA in a suitable solvent (e.g., deionized water) to identify their individual absorbance characteristics.

  • Initial Complex Spectrum: Prepare a solution with a known concentration of the metal ion and a small amount of DIPA. Record the full spectrum (e.g., from 300-900 nm) and identify the λ_max of the complex.

  • Titration: Set the spectrophotometer to measure absorbance at the fixed λ_max of the complex. In a cuvette containing the metal ion solution, make sequential, small additions of a concentrated DIPA stock solution. Mix and record the absorbance after each addition. [8]4. Data Analysis: Plot the measured absorbance versus the mole ratio of ligand to metal. Inflection points or changes in the slope of the resulting curve correspond to the stoichiometry of the stable complexes formed in solution.

Conclusion

The interaction of Diisopropanolamine with metal ions is a fundamental aspect of its chemistry that underpins its utility in critical industrial applications, most notably corrosion inhibition. As a tridentate chelating ligand, DIPA forms stable, ring-like complexes with a variety of metal ions. The stability of these complexes is highly dependent on solution conditions, especially pH. By employing robust analytical techniques such as potentiometric titration and UV-Vis spectroscopy, researchers and formulation scientists can quantitatively determine the strength and stoichiometry of these interactions. This in-depth understanding is crucial for the rational design and optimization of chemical systems that rely on the powerful coordinating properties of Diisopropanolamine.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8086, Diisopropanolamine. Retrieved from [Link]

  • Persson, I., et al. (n.d.). Coordination chemistry effects of the space-demanding solvent molecule N,N′-dimethylpropyleneurea. National Center for Biotechnology Information. Retrieved from [Link]

  • Lundberg, D. (2006). The Coordination Chemistry of Solvated Metal Ions in DMPU - A Study of a Space-Demanding Solvent. CORE. Retrieved from [Link]

  • Roy, L., et al. (n.d.). The coordination chemistry of lanthanide and actinide metal ions with hydroxypyridinone-based decorporation agents: orbital and density based analyses. Dalton Transactions. Retrieved from [Link]

  • Dow Inc. (n.d.). Diisopropanolamine (DIPA). Retrieved from [Link]

  • Spectroscopy Online (2024). Examining Metal Complexes and How They Enhance Detection Techniques. Retrieved from [Link]

  • Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. Retrieved from [Link]

  • ResearchGate (2025). Stability Constants of Mixed Ligand Complexes of Transition Metal(II) Ions.... Retrieved from [Link]

  • ResearchGate (n.d.). UV-Visible spectra of ligand and their metal complexes. Retrieved from [Link]

  • Pettit, L.D., & Powell, K.J. (n.d.). GUIDELINES FOR THE DETERMINATION OF STABILITY CONSTANTS. IUPAC. Retrieved from [Link]

  • ResearchGate (2017). How to Analyze Metal Organic Complexes, what kind of characterization do I need to use?. Retrieved from [Link]

  • Chemistry LibreTexts (2020). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development (n.d.). Stability constant study of transition metal complexes with pharmacologically active ligand.... Retrieved from [Link]

  • MDPI (n.d.). Influence of Metal Ions on the Structural Complexity of Mixed-Ligand Divalent Coordination Polymers. Retrieved from [Link]

  • Asian Journal of Chemistry (n.d.). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Retrieved from [Link]

  • PubMed Central (2022). Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. Retrieved from [Link]

  • ACS Publications (2025). Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Scientific Research Publishing (n.d.). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Retrieved from [Link]

  • Duke University (n.d.). A Green Chemistry Analysis of Metal Complexes by MALDI-TOF. Retrieved from [Link]

  • ResearchGate (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. Retrieved from [Link]

  • Youzhu Chem (2025). Roles of Isopropanol in Corrosion Inhibitors. Retrieved from [Link]

  • Farmacia Journal (n.d.). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Retrieved from [Link]

  • Chemguide (n.d.). COMPLEX METAL IONS - STABILITY CONSTANTS. Retrieved from [Link]

  • YouTube (2021). Coordination Compounds, Ligands, and Complex Ions of Transition Metals. Retrieved from [Link]

  • Google Patents (n.d.). AU2005286408B2 - Treatment method for inhibiting corrosion of top of lines used in the oil industry.
  • CUNY Academic Works (2022). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. Retrieved from [Link]

  • YouTube (2018). Determination of stability constant by Potentiometric titrations -I. Retrieved from [Link]

  • SciSpace (n.d.). Stability Constants of Metal Complexes in Solution. Retrieved from [Link]

Sources

Solubility of Diisopropanolamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Diisopropanolamine in Organic Solvents

Authored by a Senior Application Scientist

Introduction

Diisopropanolamine (DIPA), a versatile alkanolamine, plays a crucial role in a multitude of industrial and pharmaceutical applications.[1][2] Its utility as a neutralizing agent, emulsifier, and chemical intermediate is fundamentally governed by its solubility characteristics in various media.[3] In drug development and formulation, understanding the solubility of DIPA in organic solvents is paramount for controlling reaction kinetics, optimizing purification processes, and ensuring the stability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the solubility of diisopropanolamine, blending established data with the underlying chemical principles that dictate its behavior in diverse solvent systems.

Physicochemical Properties of Diisopropanolamine

A thorough understanding of the solubility of a compound begins with its fundamental physicochemical properties. Diisopropanolamine (CAS: 110-97-4) is a secondary amine with two hydroxyl groups, a structural feature that profoundly influences its solubility.[4]

PropertyValueSource
Molecular FormulaC6H15NO2[1][4]
Molecular Weight133.19 g/mol [5]
Melting Point42-45 °C[5][6]
Boiling Point249-250 °C at 745 mm Hg[5][6]
Density1.004 g/mL at 25 °C[5][6]
pKa9.1[4]
LogP-0.79 at 20 °C[5]

The presence of both hydrogen bond donor (N-H and O-H) and acceptor (N and O) sites in the DIPA molecule is a key determinant of its solubility profile.

The Molecular Basis of Diisopropanolamine Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility.[7] The solubility of diisopropanolamine in a given organic solvent is a direct consequence of the intermolecular forces between the DIPA molecules (solute-solute), the solvent molecules (solvent-solvent), and between DIPA and the solvent molecules (solute-solvent).

The Role of Hydrogen Bonding

Diisopropanolamine's two hydroxyl groups and the secondary amine group are capable of forming strong hydrogen bonds. This dictates its high solubility in protic and polar solvents that can also participate in hydrogen bonding.

Polarity and Dipole-Dipole Interactions

The electronegative oxygen and nitrogen atoms in DIPA create a significant molecular dipole moment, rendering it a polar molecule. Consequently, it exhibits favorable dipole-dipole interactions with other polar solvent molecules.

Van der Waals Forces

While weaker than hydrogen bonds and dipole-dipole interactions, van der Waals forces (specifically London dispersion forces) are present in all molecular interactions. In the case of DIPA, the hydrocarbon backbone contributes to these forces, allowing for some interaction with nonpolar solvents, although this is generally limited.

Solubility of Diisopropanolamine in Common Organic Solvents

The interplay of the aforementioned intermolecular forces results in a wide range of solubilities for diisopropanolamine across different classes of organic solvents.

Protic Solvents

Protic solvents, characterized by the presence of a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen), are excellent solvents for DIPA due to their ability to engage in hydrogen bonding.

  • Water: Diisopropanolamine is highly soluble in water, with a reported solubility of 87 g/100 mL at 20 °C.[4] Some sources also describe it as miscible with water.[5][6]

  • Alcohols (Methanol, Ethanol, Propanol, Butanol): DIPA is miscible with alcohols.[4] The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, leading to strong solute-solvent interactions.

Polar Aprotic Solvents

These solvents possess a dipole moment but lack an O-H or N-H bond. Their ability to dissolve DIPA is primarily due to dipole-dipole interactions.

  • Ketones (Acetone, Methyl Ethyl Ketone): While specific quantitative data is scarce, the polarity of ketones allows for favorable interactions with DIPA.

  • Esters (Ethyl Acetate, Butyl Acetate): Similar to ketones, esters are polar aprotic solvents that can dissolve DIPA through dipole-dipole interactions.

  • Ethers (Diethyl Ether, Tetrahydrofuran): The solubility of DIPA in ethers is expected to be lower than in more polar solvents due to the weaker dipole moment of ethers.

Nonpolar Solvents

Nonpolar solvents lack a significant dipole moment and cannot participate in hydrogen bonding. Consequently, the solubility of DIPA in these solvents is limited.

  • Aromatic Hydrocarbons (Toluene, Xylene): Diisopropanolamine is reported to be slightly soluble in toluene.[4] The interaction is primarily based on weak van der Waals forces.

  • Aliphatic Hydrocarbons (Hexane, Cyclohexane): DIPA is generally considered insoluble in aliphatic hydrocarbons.[4] The energy required to overcome the strong hydrogen bonding between DIPA molecules is not compensated by the weak solute-solvent interactions.

Summary of Diisopropanolamine Solubility in Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityPrimary Intermolecular Forces
ProticWater, Methanol, EthanolHigh / MiscibleHydrogen Bonding, Dipole-Dipole
Polar AproticAcetone, Ethyl AcetateModerate to HighDipole-Dipole
EthersDiethyl Ether, THFLow to ModerateDipole-Dipole, Van der Waals
Aromatic HydrocarbonsToluene, XyleneSlightly SolubleVan der Waals
Aliphatic HydrocarbonsHexane, CyclohexaneInsolubleVan der Waals

Experimental Determination of Diisopropanolamine Solubility

For applications requiring precise solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.

Principle

A supersaturated solution of diisopropanolamine in the chosen organic solvent is prepared and agitated at a constant temperature until equilibrium is reached. The concentration of DIPA in the saturated solution is then determined analytically.

Experimental Workflow

G prep Preparation of Supersaturated Solution equil Equilibration prep->equil Agitation at constant T sep Phase Separation equil->sep Allowing solid to settle analysis Analysis of Supernatant sep->analysis Extraction of clear supernatant calc Solubility Calculation analysis->calc Quantification of DIPA

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Protocol
  • Preparation of the Test System:

    • Add an excess amount of solid diisopropanolamine to a series of stoppered flasks.

    • To each flask, add a known volume of the desired organic solvent.

  • Equilibration:

    • Place the flasks in a constant-temperature water bath or incubator equipped with a shaker.

    • Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, cease agitation and allow the flasks to stand in the constant-temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

    • The concentration of diisopropanolamine in the supernatant can be determined by a suitable analytical method, such as:

      • Gas Chromatography (GC): A robust method for quantifying volatile and semi-volatile compounds.

      • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile compounds, often requiring derivatization for DIPA.

      • Titration: A simple and cost-effective method where the amine is titrated with a standard acid.

  • Solubility Calculation:

    • The solubility is calculated from the concentration of diisopropanolamine in the saturated solution and is typically expressed in units of g/100 mL, g/kg of solvent, or mole fraction.

Factors Influencing Diisopropanolamine Solubility

Several factors can influence the solubility of diisopropanolamine in organic solvents.

Temperature

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards the dissolution of the solute.

Solvent Polarity

As discussed, the polarity of the solvent is a critical factor. A closer match between the polarity of diisopropanolamine and the solvent will generally lead to higher solubility.

Presence of Impurities

The presence of impurities in either the diisopropanolamine or the solvent can affect the measured solubility. Water is a common impurity that can significantly increase the solubility of DIPA in less polar organic solvents.

Applications in Research and Drug Development

The solubility of diisopropanolamine is a key consideration in several areas of research and development:

  • Reaction Medium: In organic synthesis, the choice of solvent is critical for ensuring that reactants are in the same phase, which influences reaction rates and yields.

  • Crystallization and Purification: The differential solubility of DIPA in various solvents is exploited in crystallization processes to purify the compound or to isolate it from a reaction mixture.

  • Formulation of Pharmaceuticals: In the formulation of liquid dosage forms, the solubility of DIPA as an excipient or a counter-ion for an API must be carefully considered to ensure stability and bioavailability.

Conclusion

The solubility of diisopropanolamine in organic solvents is a complex phenomenon governed by the interplay of intermolecular forces. While it exhibits high solubility in polar, protic solvents due to its ability to form strong hydrogen bonds, its solubility is limited in nonpolar solvents. For applications requiring precise solubility data, a systematic experimental determination is recommended. A thorough understanding of the factors influencing solubility enables researchers and drug development professionals to effectively utilize diisopropanolamine in a wide range of applications.

References

  • Diisopropanolamine (DIPA) | Dow Inc. [Link]

  • Diisopropanolamine | C6H15NO2 | CID 8086 - PubChem. National Center for Biotechnology Information. [Link]

  • Diisopropanolamine - Wikipedia. [Link]

  • Solubility of organic compounds (video) | Khan Academy. [Link]

  • di isopropanol amine - RXSOL | THINK CHEMICALS | THINK RXMARINE. [Link]

  • Diisopropanolamine Supplier | 110-97-4 | Your Reliable Distributor Silver Fern. [Link]

  • Solubility of Organic Compounds. [Link]

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM - UM Research Repository. [Link]

  • Modeling of CO2 solubility and partial pressure in blended diisopropanolamine and 2-amino-2-methylpropanol solutions via response surface methodology and artificial neural network - NIH. [Link]

Sources

Introduction: Unveiling the Versatility of Diisopropanolamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Research Applications of Diisopropanolamine (CAS 110-97-4)

Diisopropanolamine (DIPA), with the CAS number 110-97-4, is a secondary amino alcohol that demonstrates remarkable versatility across a spectrum of scientific and industrial research applications.[1] Structurally, it is a secondary amino compound where diethanolamine is substituted by methyl groups at the 1 and 1' positions.[1][2] This unique structure, combining the properties of both amines and alcohols, allows it to function effectively as a buffering agent, surfactant, emulsifier, corrosion inhibitor, and a crucial chemical intermediate.[1][2][3][4]

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of DIPA's core applications. It moves beyond a simple listing of uses to explore the underlying chemical principles and experimental causality that make DIPA a valuable tool in diverse research fields, from gas purification and materials science to pharmaceutical formulation.

Physicochemical Properties: The Foundation of DIPA's Functionality

The utility of Diisopropanolamine in various applications is a direct consequence of its distinct physical and chemical properties. It presents as a white to yellow crystalline solid or a colorless liquid with a characteristic fishy or ammonia-like odor.[1][2] Its hygroscopic nature and complete miscibility in water are critical for its use in aqueous systems.[2][5][6] The alkaline character of DIPA is fundamental to its role as a neutralizing and buffering agent.[2]

A summary of its key properties is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₆H₁₅NO₂[2]
Molecular Weight 133.19 g/mol [1][2]
Appearance White to yellow crystalline solid or colorless liquid[1][2]
Melting Point 42-45 °C (107.6-113 °F)[1][2][4]
Boiling Point 249-250 °C (480.2-482 °F)[1][2][4]
Density ~1.0 g/mL at 20-25 °C[2][4][6]
Flash Point 135-143 °C (275-289 °F)[4][6]
Water Solubility Miscible / Soluble (870 g/L at 20 °C)[1][2][6]
pKa 9.1[1]
pH 11.4 (100 g/L aqueous solution)[2]

Core Application I: Acid Gas Sweetening

One of the most significant industrial applications of DIPA is in the "sweetening" of natural and refinery gases. This process involves the removal of acidic gases, primarily hydrogen sulfide (H₂S) and carbon dioxide (CO₂).[7][8] The presence of these gases is highly undesirable as they are corrosive in the presence of water and reduce the calorific value of the fuel gas.[9][10]

Mechanism of Action

The effectiveness of DIPA in gas treating stems from the basicity of its amine group, which reacts reversibly with acidic gases in an aqueous solution.[8] This chemical absorption process efficiently scrubs H₂S and CO₂ from the gas stream. A key advantage of DIPA, as a secondary amine, is its selectivity for H₂S over CO₂ in certain process conditions, which is beneficial when only H₂S removal is required.[11] Furthermore, DIPA exhibits lower reaction heat and reduced corrosivity compared to primary amines like monoethanolamine (MEA), leading to lower energy consumption and longer equipment life.[8]

Typical Amine Treating Workflow

The gas sweetening process is a continuous, regenerative cycle. The diagram below illustrates the fundamental workflow.

GasSweetening cluster_absorption Absorption Section cluster_regeneration Regeneration Section absorber Absorber (Contactor) sweet_gas Sweet Gas Output absorber->sweet_gas Purified Gas rich_amine Rich DIPA Solution absorber->rich_amine Acid Gas Loaded sour_gas Sour Gas Input (H₂S, CO₂) sour_gas->absorber lean_amine Lean DIPA Solution lean_amine->absorber hex Lean/Rich Heat Exchanger rich_amine->hex hex->lean_amine Cooled Lean DIPA stripper Stripper (Regenerator) hex->stripper stripper->hex Hot Lean DIPA reboiler Reboiler stripper->reboiler Vapor & Liquid acid_gas Acid Gas to Disposal (e.g., Claus Plant) stripper->acid_gas Released H₂S, CO₂

Caption: General workflow for an amine-based gas sweetening process using DIPA.

Experimental Protocol: Acid Gas Absorption
  • Solution Preparation : Prepare an aqueous solution of Diisopropanolamine, typically ranging from 20-40% by weight.

  • Absorption Stage : Introduce the "sour" gas stream at the bottom of a packed or trayed absorption tower.

  • Counter-current Flow : Pump the lean DIPA solution into the top of the tower, allowing it to flow downwards and come into intimate contact with the rising gas.

  • Chemical Reaction : The DIPA solution selectively absorbs H₂S and CO₂.

  • Separation : The purified "sweet" gas exits the top of the absorber, while the "rich" DIPA solution, now laden with acid gases, is collected at the bottom.

  • Regeneration : The rich solution is heated in a separate stripping column, often under reduced pressure, which reverses the absorption reaction and releases the acid gases.

  • Recycling : The regenerated "lean" DIPA solution is cooled and recycled back to the absorption tower, completing the continuous loop.

Core Application II: Buffering Agent in Biological and Pharmaceutical Systems

In biochemical and pharmaceutical research, maintaining a stable pH is often critical for the integrity and activity of molecules, the success of assays, and the stability of formulations.[12][13] Buffers are aqueous systems that resist changes in pH upon the addition of small amounts of acid or base.[14]

Causality of DIPA as a Buffer

With a pKa of 9.1, Diisopropanolamine is an effective buffering agent in the alkaline pH range, typically between 8.1 and 10.1.[1] Its utility stems from the equilibrium between its protonated (conjugate acid) and deprotonated (base) forms. This equilibrium allows it to neutralize both added acid and base, thereby stabilizing the pH. Its high water solubility and low toxicity profile make it suitable for various applications, including cosmetics and as an excipient in drug formulations to adjust and stabilize pH.[1][2][15]

Buffering Equilibrium: R₂NH₂⁺ ⇌ R₂NH + H⁺ pKa ≈ 9.1 cluster_acid Addition of Acid (H⁺) DIPA_H R₂NH₂⁺ (Protonated DIPA) DIPA R₂NH (DIPA Base) DIPA_H->DIPA Neutralizes Base H_ion +  H⁺ DIPA->H_ion Neutralizes Acid

Caption: Buffering mechanism of Diisopropanolamine (DIPA).

Protocol: Preparation of a 100 mM DIPA Buffer Solution (pH 9.0)

This protocol describes a self-validating system for preparing a DIPA buffer.

  • Reagents and Equipment : Diisopropanolamine (liquid or solid), deionized water, hydrochloric acid (HCl) solution (e.g., 1 M), a calibrated pH meter, a magnetic stirrer, and volumetric flasks.

  • Initial Calculation :

    • Molecular Weight of DIPA: 133.19 g/mol .

    • To make 1 L of a 100 mM (0.1 M) solution, you need 0.1 mol/L * 133.19 g/mol = 13.32 g of DIPA.

  • Dissolution : Weigh 13.32 g of DIPA and add it to a beaker containing approximately 800 mL of deionized water. If DIPA is a solid, it may require gentle warming to dissolve. Stir until fully dissolved.

  • pH Adjustment : Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution. The initial pH will be highly alkaline (around 11).[2]

  • Titration : Slowly add the 1 M HCl solution dropwise while continuously monitoring the pH. The HCl will protonate the DIPA, lowering the pH.

  • Endpoint : Continue adding HCl until the pH meter reads exactly 9.0.

  • Final Volume : Carefully transfer the buffer solution into a 1 L volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsate to the flask to ensure all the buffer is transferred.

  • Volume Adjustment : Add deionized water to the flask until the bottom of the meniscus reaches the 1 L calibration mark.

  • Final Mixing and Verification : Cap the flask and invert it several times to ensure homogeneity. Re-check the pH to confirm it is 9.0. Store in a well-sealed container.

Core Application III: Corrosion Inhibition

Corrosion is an electrochemical process that causes the degradation of materials, leading to significant economic losses.[16] Organic corrosion inhibitors, particularly those containing nitrogen and oxygen atoms like DIPA, are widely used to protect metals in various environments, such as in metalworking fluids.[7][17]

Mechanism of Inhibition

The inhibitory action of DIPA is attributed to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[18] This adsorption occurs through the lone pair of electrons on the nitrogen and oxygen atoms, which can form coordinate bonds with the vacant d-orbitals of the metal atoms. This film acts as a physical barrier, impeding both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

CorrosionInhibition Metal Metal Surface | Fe | Fe | Fe | Fe DIPA1 DIPA Molecule N O O DIPA1:n->Metal:f1 Adsorption (Protective Film) DIPA2 DIPA Molecule N O O DIPA2:n->Metal:f2 DIPA3 DIPA Molecule N O O DIPA3:o1->Metal:f3 Corrosive Corrosive Medium (H₂O, H⁺, Cl⁻) Corrosive->Metal Barrier Blocks Attack

Caption: Adsorption of DIPA molecules on a metal surface to form a protective barrier.

Additional Research Applications

Beyond these core areas, DIPA's versatility extends to several other domains:

  • Pharmaceutical & Cosmetic Formulations : DIPA serves as an emulsifying and neutralizing agent.[2] It is used to neutralize fatty acids and sulfonic acid-based surfactants to form soaps, which act as emulsifiers in lotions and creams.[2] In drug development, it can act as an excipient to improve the solubility and absorption of active pharmaceutical ingredients (APIs).[15]

  • Chemical Intermediate : DIPA is a valuable building block for the synthesis of more complex molecules.[19] It can be prepared through the reaction of ammonia with propylene oxide and subsequently used to create a variety of derivatives, including N-substituted diisopropanolamines for polymers and polyurethane elastomers.[4][20][21]

  • Nanoparticle Synthesis : While less common, amine compounds can play a role in nanoparticle synthesis, acting as capping or stabilizing agents to control particle growth and prevent agglomeration during chemical reduction methods.[22][23][24]

Analytical Methodologies: Detection and Quantification

For quality control and environmental monitoring, a reliable method for detecting DIPA is essential. High-Performance Liquid Chromatography (HPLC) is a common technique.

Protocol: HPLC Detection of DIPA in Water Samples

This method is based on a derivatization process that makes the DIPA molecule detectable by UV or fluorescence detectors.[5]

  • Objective : To quantify the concentration of DIPA in an aqueous sample.

  • Principle : DIPA lacks a strong chromophore, making direct UV detection difficult. Therefore, it is first reacted with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). This reagent attaches a highly fluorescent fluorenylmethyloxycarbonyl group to the DIPA molecule, creating a derivative that is easily detected.

  • Sample Preparation : Collect the water sample. If particulates are present, filter through a 0.45 µm filter.

  • Derivatization Workflow :

    • In a reaction vial, combine 0.5 mL of the sample with 25 µL of a borate buffer (to maintain alkaline pH for the reaction).

    • Add 100 µL of the FMOC-Cl derivatizing agent (typically dissolved in a solvent like acetone).

    • Incubate the mixture at a slightly elevated temperature (e.g., 40-60°C) for approximately 30 minutes.

    • Quench the reaction by adding a small amount of acid (e.g., 10 µL of 30% HCl) to stop the derivatization process.[5]

  • HPLC Analysis :

    • System : An HPLC system equipped with a C18 reverse-phase column and a UV or fluorescence detector.

    • Injection : Inject the derivatized sample into the HPLC system.

    • Separation : The components are separated on the C18 column using an appropriate mobile phase (e.g., a gradient of acetonitrile and water).

    • Detection : The FMOC-DIPA derivative is detected by its strong UV absorbance or fluorescence as it elutes from the column.

  • Quantification : A calibration curve is generated by derivatizing and analyzing a series of DIPA standards of known concentrations. The concentration of DIPA in the unknown sample is determined by comparing its peak area to the calibration curve.

Safety and Handling

As with any chemical reagent, proper handling of Diisopropanolamine is crucial.

  • Hazards : DIPA can cause serious or permanent injury upon prolonged or intense exposure. It is combustible but must be preheated before ignition can occur.[25] When heated to decomposition, it can emit toxic nitrogen oxide fumes.[1]

  • Precautions : Handle in a well-ventilated area.[26] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[26]

  • Storage : Store in a dry, well-closed container, separated from strong oxidants and strong acids.[26] It is hygroscopic and may be air-sensitive.[2]

  • Spills : For small spills, dampen the material with water and transfer it to a suitable container. Wash contaminated surfaces with soap and water.[25]

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that DIPA is safe for use in cosmetic ingredients at current practices and concentrations, but it should not be used in products that also contain N-nitrosating agents to prevent the formation of potentially carcinogenic nitrosamines.[1][27]

Conclusion

Diisopropanolamine (CAS 110-97-4) is a functionally rich and economically significant chemical. Its applications are deeply rooted in its fundamental physicochemical properties—namely, its basicity, aqueous solubility, and the reactivity of its amine and hydroxyl groups. For researchers in drug development, its role as a pH-modifying excipient and buffering agent is of primary importance. For chemical and process engineers, its efficiency in gas sweetening and corrosion inhibition is paramount. A thorough understanding of its properties and the mechanisms behind its applications allows scientists and researchers to leverage this versatile compound to its full potential in a safe and effective manner.

References

  • Diisopropanolamine(DIPA)(CAS 110-97-4) Market Penetration Strategies: Untapped Markets and Growth Potential (2025-2032). Apiary.
  • CAS 110-97-4: Diisopropanolamine. CymitQuimica.
  • DIISOPROPANOLAMINE. CAMEO Chemicals - NOAA.
  • Diisopropanolamine | 110-97-4. ChemicalBook.
  • Diisopropanolamine SDS, 110-97-4 Safety Data Sheets. ECHEMI.
  • Diisopropanolamine. USP-NF ABSTRACT.
  • Bis(2-hydroxypropyl)amine >= 98.0 T 110-97-4. Sigma-Aldrich.
  • Diisopropanolamine (DIPA). GreenChem Industries.
  • Diisopropanolamine | C6H15NO2 | CID 8086. PubChem - NIH.
  • Method for preparing diisopropanolamine. Google Patents.
  • Diisopropanolamine (DIPA). Dow Inc..
  • Diisopropanolamine. Wikipedia.
  • Safety Assessment of Diisopropanolamine, Triisopropanolamine, Isopropanolamine, and Mixed lsopropanolamines as Used in Cosmeti. Cosmetic Ingredient Review.
  • The role of Diisopropanolamine (DIPA) in acid gas treatment process. Hosea Chem.
  • Diisopropanolamine (DIPA) in Water and Soil Samples by HPLC. PBM - Gov.bc.ca.
  • Safety Data Sheet: Diisopropanolamine. Carl ROTH.
  • SYNTHESIS OF N-SUBSTITUTED DIISOPROPANOLAMINES, THEIR SEBACATE POLYESTERS AND POLYURETHANE ELASTOMERS. Canadian Science Publishing.
  • Buffering agents and Buffers. Interchim.
  • Gas Sweetening Process. Authoritative Source.
  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI.
  • Corrosion Inhibition Mechanism and Efficiency Differentiation of Dihydroxybenzene Isomers Towards Aluminum Alloy 5754 in Alkaline Media. NIH.
  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Semantic Scholar.
  • DGA and DEA in Gas Sweetening Processes | PDF | Carbon Dioxide. Scribd.
  • Comparative Synthesis of Silver Nanoparticles: Evaluation of Chemical Reduction Procedures, AFM and DLS Size Analysis. ResearchGate.
  • Evaluation of corrosion resistance properties of N, N0 -Dimethyl ethanolamine corrosion inhibitor in saturated Ca(OH)2 solution with different concentrations of chloride ions by electrochemical experiments. ResearchGate.
  • Buffers for Biochemical Reactions. Promega Corporation.
  • Methods and strategies for the synthesis of diverse nanoparticles and their applications: a comprehensive overview. RSC Publishing.
  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI.
  • Leaf Extract Synthesis to Synthesize Nanoparticles & Nanocomposites. InstaNANO.
  • Selection of Amine in Natural Gas Sweetening Process for Acid Gases Removal: A Review of Recent Studies. Medwin Publishers.
  • Diethanolamine As Corrosion Inhibitor For Zinc in Hydrochloric Acid. IJRAR.org.
  • Gas Sweetening-Part 1: Comparison of Amines. Campbell Tip of the Month.

Sources

Methodological & Application

Application Note: Diisopropanolamine (DIPA) in Cosmetic Neutralization

[1][2][3]

Abstract This technical guide details the application of Diisopropanolamine (DIPA) as a neutralizing alkalizing agent in cosmetic formulations.[1] Unlike primary neutralizers (e.g., NaOH) or common ethanolamines (TEA), DIPA offers distinct advantages in hydroalcoholic solubility, color stability, and resin plasticization. This document provides mechanistic insights, comparative data, and validated protocols for deploying DIPA in rheology modification and anionic resin neutralization.

Introduction & Chemical Profile[3][4][5][6][7]

Diisopropanolamine (1,1'-Iminodipropan-2-ol) is a secondary amine with the formula

2
Key Physicochemical Properties[2][5][6][7][8][9]
  • CAS Number: 110-97-4[3][2]

  • Molecular Weight: 133.19 g/mol [3][2]

  • pKa: ~9.1 (at 25°C)[2]

  • Physical State: White crystalline solid (often supplied as 85% or 90% aqueous solution for ease of handling).

  • Hydrophobicity: Higher than Triethanolamine (TEA), making it superior for solubilizing resins in low-water/high-alcohol systems (e.g., hairsprays, hand sanitizers).

Mechanism of Action

Acid-Base Neutralization

DIPA functions as a weak base.[2] When introduced to acidic functional groups (carboxyl groups,

Rheology Modification (The "Uncoiling" Effect)

In carbomer systems (polyacrylic acid), the polymer exists as a tightly coiled molecule in its acidic state due to hydrogen bonding.

  • Ionization: DIPA neutralizes the carboxyl groups, creating negative charges (

    
    ) along the backbone.
    
  • Repulsion: Electrostatic repulsion between adjacent negative charges forces the polymer chain to uncoil and extend.

  • Thickening: The extended chains entangle and trap water molecules, resulting in a rapid viscosity build (gelation).

Plasticization (Hair Fixatives)

In hair styling resins (e.g., Acrylates/Octylacrylamide Copolymer), DIPA acts as a dual-function agent:

  • Neutralizer: Solubilizes the hydrophobic resin in water/alcohol.

  • Plasticizer: Due to its bulky isopropanol structure, DIPA disrupts polymer chain packing, softening the film to prevent flaking on the hair shaft.

Comparative Analysis: DIPA vs. Alternatives

Formulators must choose neutralizers based on solvent compatibility and stability requirements.

FeatureDiisopropanolamine (DIPA) Triethanolamine (TEA) Aminomethyl Propanol (AMP) Sodium Hydroxide (NaOH)
pKa 9.17.89.7~13 (Strong Base)
Color Stability High (Low yellowing)Low (Oxidizes/Yellows)High High
Alcohol Solubility Excellent GoodExcellentPoor (Precipitates)
Volatility Low (Stays in film)LowHigh (Evaporates)Non-volatile
Regulatory Secondary Amine (Nitrosamine risk)Tertiary Amine (Nitrosamine risk)Primary Amine (Safe)Inorganic (Safe)
Primary Use Clear gels, HairspraysLotions, CreamsHairspraysHigh pH gels

Application Protocols

Protocol A: High-Clarity Hydroalcoholic Gel (Hand Sanitizer/Serum)

Objective: Neutralize a Carbomer (e.g., Carbopol® 940 or 980) using DIPA to achieve high clarity and viscosity in a 70% ethanol base.

Rationale: NaOH often causes haze in high-alcohol systems due to the low solubility of sodium salts. DIPA salts are alcohol-soluble, ensuring crystal-clear gels.[2]

Workflow Diagram (DOT)

GStartPhase A: Solvent Prep(Water + Alcohol)DispersionPhase B: Polymer Dispersion(Sprinkle Carbomer)Start->DispersionHydrationHydration Step(Mix 15-30 min @ Low Shear)Dispersion->HydrationCheck1Check: No Fish Eyes?Hydration->Check1Check1->HydrationNo (Continue Mixing)NeutralizationPhase C: Neutralization(Add DIPA slowly)Check1->NeutralizationYesGelationViscosity Build & ClarificationNeutralization->GelationQCQC: pH & Viscosity CheckGelation->QC

Caption: Step-by-step neutralization workflow for hydroalcoholic gels using DIPA.

Step-by-Step Methodology
  • Phase A (Solvent Prep): Combine Deionized Water and Ethanol (target ratio, e.g., 30:70) in the main vessel.

  • Phase B (Dispersion): Slowly sprinkle the Carbomer powder onto the surface of the vortex.

    • Critical: Use medium agitation (approx. 500-800 rpm).[2] Do not aerate.

  • Hydration: Allow the polymer to hydrate fully. The solution will appear hazy and thin (pH ~3.0).

    • Validation: Verify no "fish eyes" (clumps) are visible.

  • Calculation: Calculate the required DIPA.

    • Ratio: Typically 2.3 parts DIPA (85%) per 1.0 part Carbomer (dry weight).

  • Phase C (Neutralization): Add DIPA dropwise while increasing mixing speed to 1000 rpm.

    • Observation: The mixture will instantly thicken and clarify.

  • QC Check:

    • Target pH: 6.5 – 7.5 (DIPA buffers well in this range).

    • Clarity: >95% Transmittance at 420nm.

Protocol B: Aerosol Hair Spray (Resin Neutralization)

Objective: Neutralize an anionic acrylic resin (e.g., Acrylates/Octylacrylamide Copolymer) to render it water-soluble and removable via shampoo.

Rationale: DIPA acts as a plasticizer, reducing the glass transition temperature (

Stoichiometric Calculation

To determine the mass of DIPA required:

2
  • Note: 56.1 is the MW of KOH (used for Acid Value).[4]

  • Note: % Neutralization is typically 80-100% for standard hold.[2]

Methodology
  • Solvent Charge: Load Ethanol (SD Alcohol 40-B) into the vessel.

  • Neutralizer Addition: Add the calculated amount of DIPA before the resin.

    • Why? Adding base first ensures the resin is neutralized immediately upon contact, preventing resin clumping (solvation).

  • Resin Addition: Slowly sift the resin into the alcohol/DIPA mixture.

  • Mixing: Mix until the solution is perfectly clear and homogenous.

  • Propellant Compatibility: DIPA salts generally show excellent compatibility with Dimethyl Ether (DME) and Hydrofluorocarbon 152a propellants.

Safety & Regulatory Compliance (E-E-A-T)

Critical Warning: DIPA is a secondary amine . Under EU Regulation (EC) No 1223/2009 (Annex III) and similar global standards, specific restrictions apply to prevent the formation of carcinogenic nitrosamines (e.g., N-nitrosodiisopropanolamine).

Mandatory Safety Controls
  • No Nitrosating Agents: Never formulate DIPA with nitrosating systems (e.g., Sodium Nitrite, Bronopol, or specific clay impurities).

  • Purity Standards:

    • Minimum purity: >99%.

    • Secondary amine content: Must be monitored.[5][6]

    • Nitrosamine content: Must be < 50

      
       (ppb).[6]
      
  • Storage: Store in nitrite-free containers to prevent atmospheric nitrosation.

Decision Matrix: When to Avoid DIPA

DecisionQ1Does formula containNitrosating Agents?(e.g. Bronopol, Nitrites)Q2Is the producta Leave-on?Q1->Q2NoResult_BanDO NOT USE DIPA(Regulatory Ban)Q1->Result_BanYesResult_SafeSafe to Use(Monitor Purity)Q2->Result_SafeNo (Rinse-off)Result_LimitUse with Caution(Strict <50ppb Nitrosamine)Q2->Result_LimitYes

Caption: Regulatory decision tree for Secondary Amines (DIPA) in cosmetics.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Haze in Gel Incomplete neutralization or Alcohol/Water ratio mismatch.[2]Check pH. If pH < 6.0, add more DIPA. If pH is correct, ensure DIPA salt solubility limit isn't exceeded (rare).
Yellowing Oxidation or trace iron contamination.[2][5]Add chelating agent (Disodium EDTA).[2] Ensure DIPA source is high purity.
Viscosity Loss "Over-neutralization" (Salt effect).[2]If pH > 9.0, excess ions collapse the carbomer structure. Back-titrate with Citric Acid carefully.[2]
Fish Eyes Rapid addition of DIPA before hydration.[2]Extend Phase B (Hydration) time. Do not add DIPA until dispersion is smooth.

References

  • Cosmetic Ingredient Review (CIR). (2009). Final Report on the Safety Assessment of Diisopropanolamine, Triisopropanolamine, Isopropanolamine, and Mixed Isopropanolamines.[1]

  • European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products (Annex III).[2]

  • Lubrizol. (2023). Neutralizing Carbopol® and Pemulen™ Polymers in Aqueous and Hydroalcoholic Systems.

  • Dow Chemical. (2022). Diisopropanolamine (DIPA) Technical Data Sheet for Personal Care.[2]

  • SCCS (Scientific Committee on Consumer Safety). (2012). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products.[7][8][5][6][9][2]

Application Note: High-Sensitivity Quantification of Diisopropanolamine (DIPA) in Water Samples via HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diisopropanolamine (DIPA) is a secondary alkanolamine widely used in gas treating (sulfinol process), detergents, and metalworking fluids.[1] Its quantification in water samples is analytically challenging due to its lack of a strong chromophore , rendering direct UV detection at standard wavelengths (254 nm) impossible. While detection at low wavelengths (190–210 nm) is theoretically possible, it suffers from severe matrix interference and poor sensitivity in environmental water samples.

This protocol details a pre-column derivatization method using 9-Fluorenylmethyl chloroformate (FMOC-Cl) .[2] This reaction tags the secondary amine with a highly UV-active fluorenyl group, enabling robust quantification at 263 nm with high specificity and sensitivity (LOD < 100 µg/L).

Scientific Rationale & Mechanism

The Challenge: "The Invisible Analyte"

DIPA (


) is transparent in the UV-Vis spectrum above 220 nm. Direct injection methods relying on low-UV (200-210 nm) detection are prone to false positives from nitrates, organic acids, and other common water contaminants.
The Solution: FMOC-Cl Derivatization

To achieve "Self-Validating" reliability, we employ FMOC-Cl, a reagent that reacts selectively with primary and secondary amines under alkaline conditions.

  • Selectivity: The reaction occurs at pH 9–10 (Borate buffer).

  • Chromophore Addition: The FMOC moiety adds a conjugated system, allowing sensitive detection at 263 nm (UV) or Fluorescence (Ex 260nm / Em 310nm).

  • Matrix Elimination: The derivatized DIPA becomes significantly more hydrophobic, shifting its retention time away from the polar "solvent front" where most water interferences elute.

Reaction Pathway Diagram

The following workflow illustrates the critical steps from sample preparation to data acquisition.

DIPA_Workflow Sample Water Sample (Filtered 0.2 µm) Reaction Derivatization 30 min @ 40°C Sample->Reaction Buffer Borate Buffer (pH 9.5) Buffer->Reaction FMOC FMOC-Cl Reagent (in Acetonitrile) FMOC->Reaction Quench Quenching (Add Glycine or HCl) Reaction->Quench Stable Derivative Formed HPLC HPLC-UV Analysis (C18 Column, 263 nm) Quench->HPLC Inject

Figure 1: Analytical workflow for DIPA derivatization and analysis. The alkaline buffering is critical for the nucleophilic attack of the amine on the FMOC-Cl.

Materials & Reagents

ComponentSpecificationPurpose
DIPA Standard >98% PurityCalibration
FMOC-Cl Reagent GradeDerivatizing Agent
Borate Buffer 0.1 M, pH 9.5Reaction Catalyst (Alkaline Environment)
Acetonitrile (ACN) HPLC GradeSolvent & Mobile Phase
Phosphoric Acid 85%pH Adjustment (Mobile Phase)
Glycine Reagent GradeQuenching Agent (Scavenges excess FMOC)

Experimental Protocol

Preparation of Solutions[3][4]
  • Borate Buffer (pH 9.5): Dissolve 3.81 g of Sodium Borate Decahydrate in 100 mL ultrapure water. Adjust pH to 9.5 using 1M NaOH.

  • FMOC-Cl Reagent (5 mM): Dissolve 13 mg of FMOC-Cl in 10 mL of Acetonitrile. Note: Prepare fresh daily. FMOC-Cl hydrolyzes in moisture.

  • DIPA Stock Solution (1000 mg/L): Dissolve 100 mg DIPA in 100 mL water.

Derivatization Procedure (Step-by-Step)

This reaction is time-sensitive. Ensure all vials are prepared before starting.

  • Aliquot: Transfer 500 µL of sample (or standard) into a 2 mL amber HPLC vial.

  • Buffer: Add 500 µL of Borate Buffer. Vortex for 5 seconds.

  • React: Add 500 µL of FMOC-Cl reagent. Cap immediately and vortex.

  • Incubate: Place in a heating block at 40°C for 30 minutes .

    • Expert Insight: Heat ensures complete reaction of the secondary amine, which is sterically more hindered than primary amines.

  • Quench (Critical): Add 50 µL of 0.1 M Glycine solution.

    • Why? Excess FMOC-Cl creates a large interference peak. Glycine reacts rapidly with excess FMOC, shifting the "waste" peak away from the DIPA peak.

  • Cool: Allow to cool to room temperature before injection.

HPLC Instrumentation Parameters
ParameterSetting
System HPLC with UV-Vis (DAD preferred)
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10–20 µL
Detection UV @ 263 nm (Reference: 360 nm)
Column Temp 30°C
Gradient Profile

The FMOC-DIPA derivative is hydrophobic. A gradient is required to elute the derivative and clean the column of the FMOC-OH hydrolysis product.

Time (min)% Mobile Phase B (ACN)Event
0.040%Injection
10.090%Linear Gradient (Elution of DIPA-FMOC)
12.090%Column Wash
12.140%Re-equilibration
17.040%End of Run

Results & Data Interpretation

Expected Chromatogram
  • t ~ 2-3 min: FMOC-Glycine (Quenching product) and FMOC-OH (Hydrolysis product).

  • t ~ 7-9 min: FMOC-DIPA (Target Analyte) .

  • Resolution: The DIPA peak must be baseline resolved from the FMOC-OH peak. If peaks co-elute, flatten the gradient slope (e.g., 40% to 70% B over 15 mins).

Performance Metrics (Typical)
MetricValueNotes
Linearity (R²) > 0.999Range: 0.1 – 50 mg/L
LOD ~0.05 mg/LLimit of Detection
Recovery 95% - 105%Spiked river water samples
Precision (RSD) < 2.0%n=6 injections

Troubleshooting & Expert Tips

"Ghost" Peaks
  • Cause: FMOC-Cl is highly reactive. It will react with amino acids or other amines in the water.

  • Solution: Run a Method Blank (Ultrapure water + Reagents). Any peak present in the blank at the DIPA retention time indicates contamination or system carryover.

Low Sensitivity
  • Cause: Hydrolysis of FMOC-Cl before reaction.

  • Solution: Ensure the FMOC-Cl solution is prepared in dry ACN and stored in a desiccator. If the reagent turns opaque/white, it has hydrolyzed (FMOC-OH) and is useless.

Precipitation
  • Cause: High concentration of buffer mixing with high organic mobile phase.

  • Solution: Ensure the Mobile Phase A contains only 0.1% acid (no buffer salts). The derivatization buffer is diluted enough upon injection not to crash out.

References

  • British Columbia Ministry of Environment. (2017). Diisopropanolamine (DIPA) in Water and Soil Samples by HPLC.[1] Environmental Monitoring & Analysis.[1][2][3]

  • Thermo Fisher Scientific. (2012).[2] Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note 1012.

  • Sigma-Aldrich. (2023). Derivatization Reagents for HPLC: FMOC-Cl.

Sources

Application Notes: The Multifunctional Role of Diisopropanolamine in Metalworking Fluid Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diisopropanolamine (DIPA) is a versatile secondary amino alcohol, chemically identified as 1,1'-Iminodipropan-2-ol (CAS No. 110-97-4), that serves as a critical multifunctional additive in the formulation of water-dilutable metalworking fluids (MWFs).[1] Its unique molecular structure, featuring both amine and hydroxyl functional groups, allows it to act as a potent pH buffer, a corrosion inhibitor for ferrous metals, and a co-emulsifier through in-situ soap formation.[2] These application notes provide a comprehensive technical guide for researchers and formulators on the strategic application of DIPA in soluble oil, semi-synthetic, and full-synthetic MWF concentrates. The document outlines the core chemical mechanisms, provides detailed formulation protocols, presents quantitative performance data, and addresses critical safety considerations, including the mitigation of nitrosamine formation.

Core Functions & Mechanisms of Action

Diisopropanolamine's utility in MWFs stems from three primary functions, each rooted in its chemical nature as an aminoalcohol.[3]

pH Control and Alkalinity Reserve

Water-dilutable MWFs are formulated to be alkaline, typically operating in a pH range of 8.5 to 9.5. This alkaline environment is crucial for inhibiting microbial growth and preventing the corrosion of ferrous alloy workpieces and machine tools. DIPA is a highly effective agent for neutralizing acidic components within the MWF concentrate, such as fatty acids, esters, and corrosion inhibitor packages.[4]

  • Mechanism of Action: As a base, the amine group of DIPA readily accepts protons from acidic components in the formulation, raising the pH to the desired alkaline level.[3] More importantly, it provides a stable "alkalinity reserve." Unlike strong bases like caustic soda, which are poor buffers, DIPA helps the fluid resist pH drops caused by acidic contaminants introduced during machining operations or by the absorption of atmospheric carbon dioxide.[4] A 5% aqueous solution of DIPA exhibits a pH of approximately 11.5, demonstrating its strong capacity to maintain alkalinity.[2]

Corrosion Inhibition

DIPA is a widely used corrosion inhibitor for ferrous metals in the metal processing industry.[1][5] Its effectiveness is attributed to its ability to adsorb onto the metal surface, forming a protective barrier that passivates the surface against corrosive attack.

  • Mechanism of Action: The lone pair of electrons on the nitrogen atom in the DIPA molecule has a high affinity for the d-orbitals of iron atoms on the metal surface.[6][7] This interaction leads to the formation of a durable, adsorbed molecular film. This film acts as a physical barrier, isolating the metal from corrosive agents like water and oxygen, and inhibiting the anodic dissolution of iron, which is the primary step in the corrosion process.[7][8] This mechanism is a form of chemical adsorption (chemisorption) and is highly effective in preventing flash rust on freshly machined parts and protecting machine tool surfaces.

Emulsification via In-Situ Saponification

In soluble oil and semi-synthetic formulations, which contain a mineral oil or ester base, DIPA functions as a powerful co-emulsifier. It achieves this by reacting with long-chain fatty acids (e.g., oleic acid, tall oil fatty acid) that are intentionally added to the formulation.

  • Mechanism of Action (Saponification): This acid-base reaction, known as saponification, neutralizes the fatty acid to form an amine soap (a carboxylate salt).[9][10][11][12] This newly formed soap is an anionic surfactant with a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail. These soap molecules orient themselves at the oil-water interface, reducing interfacial tension and allowing the oil to be stably dispersed as fine droplets within the water phase, forming a stable emulsion.[13]

The diagram below illustrates the saponification reaction between Diisopropanolamine and a generic fatty acid (R-COOH).

Caption: DIPA reacts with a fatty acid to form an amine soap, an effective emulsifier.

Application in MWF Formulations

The concentration of DIPA must be optimized based on the type of MWF being formulated. Overuse can lead to undesirable effects such as dermatitis or staining of non-ferrous metals, while underuse will result in poor pH control, corrosion, and emulsion instability.

MWF TypeTypical DIPA Concentration (% w/w in Concentrate)Primary FunctionsTarget pH (at 5% dilution)
Soluble Oil 2.0 - 5.0 %pH Buffering, Saponification, Corrosion Inhibition8.8 - 9.2
Semi-Synthetic 5.0 - 15.0 %pH Buffering, Corrosion Inhibition, Saponification9.0 - 9.5
Full-Synthetic 8.0 - 20.0 %pH Buffering, Corrosion Inhibition9.2 - 9.6
Table 1: Typical concentration ranges and functions of DIPA in different MWF concentrates.

Formulation Protocol: Basic Semi-Synthetic Metalworking Fluid

This protocol details the formulation of a 1 kg batch of a basic, general-purpose semi-synthetic MWF concentrate. The process highlights the critical step of using DIPA for neutralization and emulsification.

Safety Precaution: Always work in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for each component before use.[14]

Materials & Equipment
  • Components:

    • Deionized Water: 450g

    • Diisopropanolamine (DIPA): 100g

    • Tall Oil Fatty Acid (TOFA): 50g

    • Corrosion Inhibitor Package (e.g., amine borate or dicarboxylic acid blend): 50g

    • Naphthenic Base Oil (100 SUS): 250g

    • Primary Emulsifier (e.g., nonionic surfactant, alcohol ethoxylate): 80g

    • Biocide & Fungicide: 15g & 5g respectively

    • Foam Control Agent (e.g., silicone-based): As needed

  • Equipment:

    • 1.5L Beaker

    • Overhead Stirrer with propeller blade

    • Hot Plate / Stirrer

    • Thermometer

    • pH meter

Step-by-Step Formulation Workflow

The following diagram outlines the logical flow for preparing the semi-synthetic concentrate.

Formulation_Workflow cluster_water_phase Water Phase Preparation cluster_oil_phase Oil Phase Preparation cluster_final Final Formulation Start 1. Charge Water Add_DIPA 2. Add DIPA Start->Add_DIPA Add_CI 3. Add Corrosion Inhibitors Add_DIPA->Add_CI Heat 4. Heat to 50-60°C Add_CI->Heat Add_TOFA 5. Add TOFA (Saponification) Heat->Add_TOFA Combine 8. Slowly Add Oil Phase to Water Phase Add_TOFA->Combine Combine Phases Charge_Oil 6. Charge Base Oil Add_Emulsifier 7. Add Primary Emulsifier Charge_Oil->Add_Emulsifier Add_Emulsifier->Combine Cool 9. Cool to < 40°C Combine->Cool Add_Biocides 10. Add Biocides Cool->Add_Biocides QC_Check 11. QC Checks (pH, Emulsion) Add_Biocides->QC_Check End Finished Concentrate QC_Check->End

Caption: Workflow for formulating a semi-synthetic MWF concentrate.

Detailed Procedure & Rationale
  • Charge Water Phase: Add 450g of deionized water to the 1.5L beaker. Begin moderate agitation with the overhead stirrer.

  • Add DIPA: Slowly add 100g of DIPA to the water. Causality: Adding the amine to the water first creates the alkaline base needed to neutralize the subsequent acidic components.

  • Add Corrosion Inhibitors: Add 50g of the corrosion inhibitor package. Mix until fully dissolved.

  • Heat: Gently heat the mixture to 50-60°C. Causality: Heating facilitates the upcoming saponification reaction, ensuring complete neutralization of the fatty acid.

  • Saponification: Slowly add 50g of TOFA. An exothermic reaction will occur, and the solution may become clearer as the soap forms. Mix for 15-20 minutes. Causality: This is the critical in-situ emulsifier formation step. The DIPA neutralizes the TOFA to create the DIPA-TOFA soap.

  • Prepare Oil Phase: In a separate beaker, charge 250g of naphthenic base oil.

  • Add Emulsifier: Add 80g of the primary emulsifier to the oil and mix until homogeneous.

  • Combine Phases: Very slowly, add the oil phase (from step 7) to the hot water phase (from step 5) under continuous, vigorous agitation. A thick, white emulsion will form. Mix for 30 minutes. Causality: Adding oil to water ("O/W" emulsion) is standard practice to ensure proper emulsion formation.[13]

  • Cooling: Turn off the heat and allow the concentrate to cool to below 40°C while maintaining gentle stirring.

  • Add Final Components: Once cooled, add the biocide (15g) and fungicide (5g). If needed, add a few drops of a foam control agent. Causality: Biocides are often temperature-sensitive and should be added last to avoid degradation.

  • Quality Control: Perform final QC checks. The concentrate should be stable and homogeneous. Dilute a sample to 5% in tap water (1 part concentrate to 19 parts water) and check the pH (target: 9.0-9.5) and emulsion stability (should be milky-white and stable with no oil separation after 24 hours).

Performance Evaluation & Quality Control

To validate the effectiveness of the DIPA in the formulation, the following standard tests are recommended.

Ferrous Corrosion Test (ASTM D4627)

This test provides a rapid and reliable assessment of the fluid's ability to prevent rust on ferrous metals.[15]

  • Protocol Summary (ASTM D4627):

    • Prepare several dilutions of the MWF concentrate (e.g., 2%, 3%, 4%, 5%) in test water.[16]

    • Place a piece of filter paper in a petri dish.

    • Add 5.0 mL of a diluted fluid to the dish, saturating the paper.[17]

    • Sprinkle approximately 4.0g of specially prepared cast iron chips evenly onto the paper.[17]

    • Cover the dish and let it stand for 20-24 hours at room temperature.[16][18]

    • After the incubation period, decant the fluid and remove the chips.

    • Observe the filter paper for any rust stains. The "breakpoint" is the lowest concentration at which no staining occurs.[16][18]

  • Expected Result: A well-formulated fluid containing an adequate level of DIPA and other corrosion inhibitors should show no rust stains at a 3-5% dilution.

Critical Considerations: Nitrosamine Formation

A significant concern when using secondary amines like DIPA is the potential for the formation of N-nitrosamines, specifically N-nitrosodiisopropanolamine. These compounds are potential carcinogens and their presence in MWFs is strictly regulated.

  • Mechanism of Formation: N-nitrosamines are formed when a secondary amine (like DIPA) reacts with a nitrosating agent. The most common source of nitrosating agents in MWFs has historically been sodium nitrite (NaNO₂), which was once used as a corrosion inhibitor.[19] Contamination from other sources, such as nitrogen oxides (NOx) in the air, can also contribute.[19]

  • Mitigation Strategy (Trustworthiness Pillar):

    • Avoid Nitrite: The most effective and universally accepted strategy is to never formulate DIPA with sodium nitrite or any other known nitrosating agent. Modern MWF formulations are "nitrite-free."[19]

    • Control pH: Maintaining a high alkaline pH (above 9.0) significantly reduces the rate of nitrosamine formation, should any nitrosating agents be present from contamination.[20][21] DIPA itself helps achieve this.

    • Use Alternative Amines: In highly sensitive applications, formulators may consider tertiary amines (like Triethanolamine) or sterically hindered secondary amines, which are less prone to nitrosation. However, these may have different performance trade-offs.

It is the formulator's responsibility to ensure that the final product does not contain prohibited nitrosating agents and complies with all regional regulations, such as those outlined by OSHA (USA) or REACH (Europe).[22]

Conclusion

Diisopropanolamine is an indispensable component in the modern metalworking fluid formulator's toolkit. Its ability to simultaneously provide robust pH buffering, effective ferrous corrosion inhibition, and in-situ emulsification makes it a highly efficient and cost-effective choice. By understanding the underlying chemical mechanisms and adhering to best practices in formulation and safety—particularly the strict avoidance of nitrosating agents—researchers and scientists can leverage DIPA to develop high-performance, stable, and reliable metalworking fluids for a wide range of applications.

References

  • Vertex AI Search. Diisopropanolamine | CAS No. 110-97-4.
  • National Institutes of Health. Diisopropanolamine | C6H15NO2 | CID 8086 - PubChem.
  • National Oceanic and Atmospheric Administration. DIISOPROPANOLAMINE - CAMEO Chemicals.
  • Dow Inc. Diisopropanolamine (DIPA).
  • ResearchGate. Understanding the Corrosion Inhibition by Rodine Spl 213 on Mild Steel Surface in HCl Acid under Different Conditions | Request PDF.
  • MDPI. PDINN as an Efficient and Environmentally Friendly Corrosion Inhibitor for Mild Steel in HCl: A Comprehensive Investigation.
  • VSI. List of Substances for Metal Working Fluids according to DIN 51385 for metalworking.
  • Google Patents. US20090149359A1 - Formulation of a metal working fluid.
  • Colonial Chemical. Formulating Semi-Synthetic Metalworking Fluids.
  • ChemCeed. Formulation 101: How to Formulate a Basic Metalworking Fluid.
  • STLE. Amines 101 for Metalworking Fluids.
  • ASTM International. D4627 – 92 (Reapproved 2007) - Standard Test Method for Iron Chip Corrosion for Water–Dilutable Metalworking Fluids1.
  • Google Patents. US5820695A - Single-phase soap compositions.
  • National Institutes of Health. Reducing nitrosamine contamination in cutting fluids - PubMed.
  • U.S. Food & Drug Administration. Mitigation studies for nitrosamines in pharmaceutical formulations.
  • ResearchGate. (PDF) Saponification Process and Soap Chemistry.
  • Google Patents. US12077722B2 - Water based semi-synthetic metalworking fluid composition.
  • ResearchGate. (PDF) Human Health Concenrs of the Metalworking Fluid Components.
  • Carl ROTH. Safety Data Sheet: Diisopropanolamine.
  • ASTM International. Iron Chip Corrosion for Water–Miscible Metalworking Fluids1.
  • YouTube. How corrosion inhibitors protect metal: synthesis in the lab and testing.
  • MDPI. Study on the Corrosion Inhibition Mechanism of HEDP and Mechanical Performance Degradation of HSGPSW Under Tensile Stress.
  • Organic Process Research & Development Community. Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies.
  • YouTube. Determination of saponification value of an oil sample.
  • American Chemical Society. Strategies for mitigating nitrosamine contamination in pharmaceutical drug manufacturing: insights from FDA research - ACS Fall 2025.
  • Valvoline. Waterbased Metalworking Fluids: Proper Mixing Practices.
  • National Institutes of Health. The Effects of Cold Saponification on the Unsaponified Fatty Acid Composition and Sensory Perception of Commercial Natural Herbal Soaps.
  • ResearchGate. Inhibition Effect of N, N'-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in 3M H 2 SO 4.
  • Pharma Excipients. Nitrosamine mitigation: NDMA impurity formation and its inhibition in metformin hydrochloride tablets.
  • Chemistry LibreTexts. 26.3: Saponification of Fats and Oils; Soaps and Detergents.
  • STLE.org. Webinars - Metalworking corrosion issues and test methods.
  • CoolSales - WordPress.com. What is a Cast Iron Chip Test.
  • Petrolube.com. ASTM D4627: Iron Chip Corrosion Test.

Sources

Application Note: Diisopropanolamine (DIPA) as a Trifunctional Crosslinking Agent in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide actionable, high-level technical guidance for the use of Diisopropanolamine (DIPA) in polymer synthesis, specifically focusing on its role as a crosslinking agent in Waterborne Polyurethanes (WPU) and Epoxy systems.


Author:  Senior Application Scientist Team

Abstract

Diisopropanolamine (DIPA) is a secondary amine containing two hydroxyl groups, rendering it effectively trifunctional in isocyanate-based chemistries. While widely recognized as a neutralizing agent, this application note details its utility as a covalent crosslinking agent and chain extender in Waterborne Polyurethanes (WPU) and as a co-curing agent in Epoxy matrices. The incorporation of DIPA enhances tensile strength, solvent resistance, and thermal stability by introducing branching points into the polymer backbone.

Part 1: Chemical Basis of Crosslinking

Structural Functionality

DIPA possesses a unique "2-OH, 1-NH" architecture. In polymer synthesis, particularly polyurethanes, this structure allows for a dual-mechanism reaction:

  • Fast Kinetics (Urea Formation): The secondary amine reacts rapidly with isocyanate (-NCO) groups to form urea linkages.

  • Latent/Slow Kinetics (Urethane Formation): The steric hindrance of the secondary hydroxyl groups (isopropanol moieties) slows the urethane formation relative to primary alcohols, allowing for controlled processability before final curing.

Mechanism of Action

When introduced into an NCO-terminated prepolymer, DIPA acts as a branching unit. The amine reacts first, extending the chain, while the hydroxyl groups react subsequently (often requiring heat or catalysis) to form crosslinks between polymer chains.

DIPA_Mechanism DIPA Diisopropanolamine (DIPA) Intermediate Linear Urea Linkage (Chain Extension) DIPA->Intermediate Secondary Amine Reaction (Fast) NCO Isocyanate Terminated Prepolymer (R-NCO) NCO->Intermediate Network Crosslinked Polyurethane (Urea + Urethane Network) NCO->Network Excess NCO Intermediate->Network Hydroxyl Reaction (Heat/Catalyst)

Figure 1: Reaction pathway of DIPA in Polyurethane synthesis. The amine functionality drives initial extension, while hydroxyls drive crosslinking.

Part 2: Application in Waterborne Polyurethanes (WPU)[1]

In WPU systems, DIPA is superior to standard diols when higher modulus and solvent resistance are required without sacrificing pot life. It is typically introduced during the chain extension phase or as a neutralizing crosslinker .

Experimental Protocol: High-Performance WPU Synthesis

Objective: Synthesize an anionic WPU dispersion with 30% solids content, utilizing DIPA for branching.

Materials:

  • Polyol: Poly(tetramethylene ether) glycol (PTMEG, Mw=2000).

  • Isocyanate: Isophorone Diisocyanate (IPDI).[1]

  • Internal Emulsifier: Dimethylolpropionic Acid (DMPA).

  • Neutralizer: Triethylamine (TEA).

  • Crosslinker/Extender: Diisopropanolamine (DIPA).[2]

  • Catalyst: Dibutyltin Dilaurate (DBTDL).

Stoichiometry Table:

ComponentFunctionEquivalent Weight (Eq)Molar Ratio (Relative)
IPDI Hard Segment111.13.5
PTMEG-2000 Soft Segment10001.0
DMPA Ionic Center67.01.2
DIPA Crosslinker44.4 (Amine H only)0.5

Note: The NCO/OH ratio (R-value) should be maintained between 1.2 and 1.5 during prepolymerization.

Step-by-Step Methodology:

  • Prepolymerization:

    • Dehydrate PTMEG-2000 in a vacuum oven at 100°C for 1 hour.

    • Charge PTMEG and IPDI into a four-neck flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.

    • Heat to 80°C and add DBTDL (0.05 wt%). React for 2 hours.

    • Add DMPA (dissolved in a minimum amount of N-methyl-2-pyrrolidone (NMP)) and react at 80°C for another 2 hours until the theoretical NCO content is reached (verify via dibutylamine back-titration).

  • Neutralization:

    • Cool the prepolymer to 40°C.

    • Add TEA to neutralize the carboxylic acid groups of DMPA. Stir for 30 minutes. High shear speed is not yet required.

  • Dispersion (Critical Step):

    • Increase stirring speed to 1000-1500 rpm.

    • Add deionized water (5°C) slowly to the prepolymer. Phase inversion will occur, forming a milky white dispersion.

  • Chain Extension & Crosslinking (DIPA Addition):

    • Preparation: Dissolve DIPA in deionized water (1:1 ratio).

    • Addition: Slowly drop the DIPA solution into the dispersed prepolymer.

    • Mechanism Note: The secondary amine of DIPA reacts preferentially with the remaining NCO groups. The hydroxyl groups of DIPA will remain largely unreacted in the aqueous phase but will participate in crosslinking during the film formation and drying process (coalescence), especially if cured at elevated temperatures (>60°C).

  • Curing/Film Formation:

    • Cast the dispersion onto a Teflon mold.

    • Dry at room temperature for 24 hours, followed by curing at 80°C for 4 hours to drive the reaction between DIPA hydroxyls and any residual NCO or via esterification/transesterification mechanisms if blocked isocyanates are used.

Workflow Diagram

WPU_Workflow Step1 1. Prepolymer Synthesis (Polyol + IPDI + DMPA) Temp: 80°C Step2 2. Neutralization (Add TEA) Temp: 40°C Step1->Step2 Step3 3. Phase Inversion (Add Cold Water + High Shear) Step2->Step3 Step4 4. Crosslinking/Extension (Add DIPA Solution) Step3->Step4 NCO-Amine Reaction Step5 5. Film Curing (Ambient Dry -> 80°C Bake) Step4->Step5 OH-NCO Reaction

Figure 2: Step-by-step synthesis workflow for DIPA-crosslinked Waterborne Polyurethane.

Part 3: Application in Epoxy Systems

While less common than in PU, DIPA serves as a co-curing agent or accelerator in epoxy resins (e.g., DGEBA).

  • Role: The secondary amine opens the epoxide ring. The resulting hydroxyls (autocatalytic) and the inherent hydroxyls of DIPA facilitate etherification at high temperatures.

  • Advantage: DIPA imparts flexibility and improves adhesion to polar substrates due to high hydroxyl content.

Quick Protocol:

  • Mix DGEBA resin with a primary amine hardener (e.g., IPDA) at 80% stoichiometry.

  • Add DIPA (5-10 phr - parts per hundred resin) as a co-hardener.

  • Cure at 100°C. The DIPA acts to accelerate the cure and increase the crosslink density via ether linkages.

Part 4: Characterization & Validation

To validate the crosslinking efficiency of DIPA, the following assays are mandatory:

Test MethodParameterExpected Result with DIPA Crosslinking
Soxhlet Extraction Gel Content (%)>85% (Indicates formation of 3D network).
Tensile Testing Modulus (MPa)Increase in 100% Modulus compared to linear extenders (e.g., BDO).
DMA (Dynamic Mechanical Analysis) Tg (Glass Transition)Shift to higher temperature due to restricted chain mobility.
Solvent Swell Swelling RatioReduced swelling in MEK or Toluene.

Safety Note: DIPA is classified as an Eye Irritant (Category 2A). Always use safety goggles and perform reactions in a fume hood.

References

  • Dow Chemical Company. (n.d.).[2] Product Safety Assessment: Diisopropanolamine. Retrieved from

  • BASF SE. (n.d.). Technical Information: Diisopropanolamine (DIPOA).[3] Retrieved from

  • Chattopadhyay, D. K., & Raju, K. V. S. N. (2007). Structural engineering of polyurethane coatings for high performance applications. Progress in Polymer Science, 32(3), 352-418.
  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes (2nd ed.). CRC Press.
  • Jang, J. Y., et al. (2018). Synthesis of Waterborne Polyurethane by the Telechelic α,ω-Di(hydroxy)poly(n-butyl acrylate). Polymers. Retrieved from

Sources

Application Note: Advanced Spray Drying Protocols for Diisopropanolamine (DIPA) Enabled Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: Diisopropanolamine (DIPA) is a critical functional excipient used to solubilize acidic Active Pharmaceutical Ingredients (APIs) via salt formation or to neutralize polymeric matrices. However, its low melting point (32–42°C) and high hygroscopicity present severe processing challenges. In spray drying, DIPA acts as a potent plasticizer, often lowering the glass transition temperature (Tg) of the formulation below the dryer’s outlet temperature, leading to "sticky" powder, wall deposition, and catastrophic yield loss.

The Solution: This guide details a Thermodynamic Control Strategy for spray drying DIPA-containing formulations. Unlike volatile counter-ions (e.g., ammonia) that evaporate, DIPA remains in the final solid dispersion. Success requires a rigid pre-formulation protocol to engineer a composite Tg > 55°C and a precise process window that maintains particle surface viscosity high enough to prevent agglomeration during the drying phase.

Part 2: Scientific Foundation & Pre-Formulation

The Physicochemical Paradox of DIPA

DIPA (CAS 110-97-4) is a secondary amine. While it effectively ionizes weak acids (increasing aqueous solubility), its physical properties are detrimental to the amorphous solid state required for spray drying.

PropertyValueImplication for Spray Drying
Melting Point 32–42°CExtremely low. Pure DIPA cannot be spray dried; it will melt.
Boiling Point ~249°CNon-volatile. DIPA remains in the final powder.
Hygroscopicity HighThe final powder will rapidly absorb moisture, lowering Tg further.
Function Counter-ionForms stable salts with acidic APIs (e.g., Ibuprofen, Indomethacin).
Thermodynamic Engineering (The Gordon-Taylor Approach)

Because DIPA remains in the product, you must counteract its plasticizing effect (low Tg) by using high-Tg polymeric carriers.

Protocol: Calculate the theoretical Tg of your mix before running a trial.



Where 

is weight fraction and

is in Kelvin.

Recommended Carriers for DIPA Formulations:

  • PVP-VA 64 (Copovidone): Tg ~101°C. Good balance of solubility and stability.

  • HPMC-AS (Hypromellose Acetate Succinate): Tg ~120°C. Excellent for enteric protection; DIPA can help solubilize it in aqueous feeds.

  • Soluplus®: Tg ~70°C. Use with caution; DIPA may lower the mix Tg too much.

Part 3: Process Engineering & Visualization

The following diagram illustrates the critical process window required to prevent the "Sticky Phase" during drying.

DIPA_SprayDrying_Workflow cluster_params Critical Parameters FeedPrep Feed Preparation (In-Situ Salt Formation) Atomization Atomization (Two-Fluid Nozzle) FeedPrep->Atomization Pump Feed (Viscosity < 300cP) DryingChamber Drying Chamber (Thermodynamic Exchange) Atomization->DryingChamber Droplet Formation CheckTg Is Outlet Temp < (Tg_mix - 10°C)? DryingChamber->CheckTg Evaporation Cyclone Separation (Cyclone/Bag Filter) Collection Powder Collection (Low Humidity Environment) Cyclone->Collection Yield Recovery CheckTg->DryingChamber No (Wall Deposition) CheckTg->Cyclone Yes (Dry Particle) Params 1. Solid Loading: 10-20% 2. Inlet Temp: 110-140°C 3. Outlet Temp: 45-55°C (CRITICAL)

Caption: Workflow for spray drying DIPA formulations, emphasizing the critical Outlet Temperature vs. Glass Transition (Tg) relationship.

Part 4: Detailed Experimental Protocol

Objective: Create a stable Amorphous Solid Dispersion (ASD) of an acidic API (e.g., Ibuprofen) neutralized with DIPA, using PVP-VA 64 as the carrier.

Materials
  • API: Acidic Drug (Weak acid, pKa ~4-5).

  • Neutralizer: Diisopropanolamine (DIPA) >99% purity.

  • Carrier: PVP-VA 64 (Copovidone).

  • Solvent: Ethanol/Water (80:20 w/w) or Isopropanol/Water. Note: DIPA is soluble in both.

Step-by-Step Methodology
Step 1: Feed Solution Preparation (In-Situ Salt Formation)

Rationale: DIPA must fully react with the acidic API to form the salt before polymer addition to ensure homogeneity.

  • Charge Solvent: Add the Ethanol/Water mixture to a mixing vessel.

  • Add DIPA: Dissolve DIPA into the solvent. Ensure complete dissolution (clear solution).

  • Add API: Slowly add the acidic API while stirring.

    • Observation: The solution may initially be cloudy but should clear as the amine-salt forms.

    • Stoichiometry: Use a 1:1 molar ratio (API:DIPA) or a slight excess of DIPA (1.05 molar eq) to ensure full neutralization.

  • Add Polymer: Once the API is dissolved, slowly add PVP-VA 64.

    • Target Solid Content: 10–15% w/w total solids. (Higher solids = higher viscosity = larger droplets = harder to dry).

Step 2: Spray Dryer Setup (Example: Buchi B-290 or GEA Mobile Minor)

Rationale: Parameters are set to maximize drying speed while keeping the particle temperature LOW.

  • Nozzle: Two-fluid nozzle (1.5 mm cap).

  • Atomizing Gas: Nitrogen (Required if using organic solvents). Flow rate: 40–50 mm (approx. 600–700 L/hr). High atomization pressure reduces droplet size, aiding rapid drying.

  • Inlet Temperature: Set to 120°C .

    • Note: Higher inlet temps are risky. We need just enough heat to evaporate the solvent without melting the DIPA-salt complex.

  • Aspirator/Fan: 100% capacity.

  • Pump Rate: Adjust to achieve an Outlet Temperature of 50–55°C .

    • Critical Control Point: If Outlet T > 55°C, the DIPA-salt may soften (Tg proximity). If Outlet T < 45°C, residual solvent remains (plasticization).

Step 3: Processing & Collection
  • Start spraying pure solvent to equilibrate temperatures.

  • Switch to Feed Solution. Monitor the Outlet Temperature continuously.

  • Visual Check: Watch the cyclone. If powder accumulates on the cyclone walls ("rat-holing") or drying chamber cone, stop immediately .

    • Corrective Action: Lower the pump rate to increase outlet temp (dryer particles) OR lower inlet temp if the material is melting.

  • Dehumidification: If available, use a dehumidifier on the intake air. DIPA is hygroscopic; humid air will cause the powder to cake in the collection vessel.

Step 4: Secondary Drying (Crucial)

Rationale: Spray dried DIPA powders often retain 2-4% solvent, which depresses Tg.

  • Immediately transfer powder to a vacuum oven.

  • Dry at 40°C (do not exceed the melting point of DIPA!) for 24–48 hours.

  • Package in hermetically sealed aluminum foil bags with silica desiccant.

Part 5: Characterization & Quality Control

TestMethodologyAcceptance Criteria
Modulated DSC (mDSC) Heat-Cool-Heat cycle (-20°C to 160°C). Analyze Reversing Heat Flow.Single Tg > 50°C. No melting endotherms (indicates amorphous salt).
X-Ray Diffraction (XRD) Powder XRD, 2-theta 5° to 40°."Amorphous Halo" (No sharp crystalline peaks).
Residual Solvent GC-Headspace.Ethanol < 5000 ppm (ICH Q3C).
Hygroscopicity Dynamic Vapor Sorption (DVS).< 5% weight gain at 60% RH.

Part 6: Troubleshooting Guide

Issue 1: Powder is sticking to the drying chamber walls.

  • Cause: The particle temperature is exceeding its sticky point (Sticky Point

    
     Tg + 10°C).
    
  • Fix:

    • Increase the Polymer:Drug ratio (e.g., go from 1:1 to 3:1).

    • Lower the Outlet Temperature (reduce Inlet Temp or increase Feed Rate).

    • Introduce "Cooling Air" at the bottom of the chamber (if equipment allows).

Issue 2: Low Yield (< 50%).

  • Cause: Fine particles are bypassing the cyclone or sticking due to static.

  • Fix: DIPA salts are often static-prone. Ensure the spray dryer is grounded. Use a high-efficiency cyclone.

Issue 3: Product turns into a rubbery mass in the collection jar.

  • Cause: Residual solvent is plasticizing the DIPA.

  • Fix: The collection vessel is too hot. Cool the collection vessel with an ice jacket or air stream during the run.

Part 7: References

  • PubChem. (2023). Diisopropanolamine Compound Summary. National Library of Medicine. [Link]

  • Buchi Labortechnik AG. (2023). Spray Drying Application Note: Processing Sticky Materials. [Link] (General reference for sticky formulation protocols).

  • Dow Chemical. (2022). Alkanolamines for Pharmaceutical Applications: Technical Data Sheet. [Link]

  • Paudel, A., et al. (2013). Manufacturing of solid dispersions of poorly water-soluble drugs by spray drying: Formulation and process considerations. International Journal of Pharmaceutics. [Link]

Application Note: Diisopropanolamine (DIPA) in Biological Formulations and Hydrogel Systems

[1]

Executive Summary

Diisopropanolamine (DIPA) is a secondary amine alkalizing agent widely utilized in pharmaceutical development and cosmetic science.[1] Unlike standard biological buffers (e.g., HEPES, TRIS) used in cell culture, DIPA finds its critical utility in formulation science , specifically as a neutralizing agent for acidic polymers (Carbomers/polyacrylic acids).[1]

This guide details the physicochemical properties of DIPA, its mechanistic role in the sol-gel transition of hydrogels, and precise protocols for its use in developing topical drug delivery systems.[1] It also addresses the critical safety profile regarding nitrosamine formation, distinguishing it from legacy amines like Triethanolamine (TEA).[1]

Physicochemical Profile

DIPA functions as a weak base with a pKa of approximately 8.88, making it an effective buffer in the pH 8.0–10.0 range.[1] Its lipophilic "isopropanol" arms provide unique solubility characteristics, allowing it to function in low-water (hydroalcoholic) systems where inorganic bases (like NaOH) might precipitate.[1]

Table 1: Technical Specifications of Diisopropanolamine[1]
PropertyValueRelevance to Protocol
CAS Number 110-97-4Identity verification
Molecular Formula C₆H₁₅NO₂Stoichiometric calculation
Molecular Weight 133.19 g/mol Molarity preparation
pKa (at 25°C) 8.88 ± 0.1Buffering capacity focus (pH 8-10)
Physical State White crystalline solid / Liquid (warmed)Handling requirements (hygroscopic)
Solubility Miscible in water, ethanol, glycolsIdeal for hydroalcoholic gels
pH (5% aq.[1][2][3] sol) ~11.4Requires titration for biological use

Mechanistic Insight: The Sol-Gel Transition

The primary application of DIPA in biology is the neutralization of Carbomers (cross-linked polyacrylic acid polymers).[1] In their dry state, these polymers are tightly coiled due to hydrogen bonding.[1]

The Mechanism:

  • Dispersion: The acidic polymer is dispersed in water; it hydrates but remains low-viscosity (pH ~3.0).[1][4]

  • Ionization: DIPA is added. The amine group accepts protons from the polymer's carboxyl groups (-COOH

    
     -COO⁻).[1]
    
  • Repulsion & Uncoiling: The generated negative charges along the polymer backbone repel each other, forcing the chain to uncoil and extend.[1] This entrapment of water molecules causes a rapid viscosity spike (Sol

    
     Gel transition).[1]
    
Visualization: Sol-Gel Neutralization Pathway[1]

SolGelMechanismAcidicPolymerAcidic Polymer(Tightly Coiled)pH ~3.0IonizationProton Transfer(-COOH to -COO⁻)AcidicPolymer->IonizationHydrationDIPADiisopropanolamine(Base Addition)DIPA->IonizationTitrationRepulsionElectrostaticRepulsionIonization->RepulsionCharge GenerationHydrogelNeutralized Hydrogel(Extended Network)pH 6.0-8.0Repulsion->HydrogelViscosity Spike

Figure 1: The mechanistic pathway of Carbomer neutralization by DIPA.[1] The proton transfer triggers electrostatic repulsion, expanding the polymer network.[1]

Experimental Protocols

Protocol A: Preparation of 1.0 M DIPA Stock Solution

Use this stock for general pH adjustment or chromatography buffer preparation.[1]

Reagents:

  • Diisopropanolamine (Solid, >99% purity)[1][5]

  • Deionized (DI) Water (18.2 MΩ[1]·cm)

Procedure:

  • Weighing: Weigh 133.19 g of DIPA solid.

    • Note: DIPA is hygroscopic.[1][3][6] Weigh quickly or use a dry box. If the solid has fused into a block, gently warm the container to 45°C to liquefy before dispensing.[1]

  • Dissolution: Transfer to a 1 L volumetric flask. Add approximately 800 mL of DI water.

  • Mixing: Stir until completely dissolved. The reaction is slightly exothermic; allow to cool to room temperature (25°C).

  • Volume Adjustment: Dilute to the 1 L mark with DI water.

  • Filtration: Filter through a 0.22 µm PES membrane to remove particulates if used for HPLC or cell culture applications.[1]

  • Storage: Store in amber glass at room temperature. Stable for 6 months.

Protocol B: Formulation of a Hydroalcoholic Gel (Drug Delivery Matrix)

This protocol creates a clear, viscous gel suitable for topical delivery of biological actives.[1] DIPA is preferred here over NaOH because it maintains solubility in the presence of alcohol.[1]

Target Specifications:

  • Total Volume: 100 g

  • Carbomer Concentration: 0.5% (w/w)[1]

  • Ethanol Content: 20% (w/w)[1]

  • Target pH: 7.0 ± 0.2

Workflow Diagram:

GelProtocolStep11. Hydration PhaseDisperse Carbomer in DI Water(Allow 30 min hydration)Step33. CombinationAdd Ethanolic Phase toAqueous Phase slowlyStep1->Step3Step22. Active IntegrationDissolve Active Ingredientin Ethanol (20%)Step2->Step3Step44. Neutralization (CRITICAL)Titrate with 10% DIPA Solutionto pH 7.0Step3->Step4High Shear MixingStep55. QC CheckMeasure Viscosity & pHStep4->Step5

Figure 2: Step-by-step formulation workflow for a DIPA-neutralized hydrogel.

Detailed Procedure:

  • Phase A (Aqueous):

    • Measure 75 mL of DI water into a beaker.

    • Slowly sift 0.5 g of Carbomer (e.g., Carbopol® 980) onto the surface while mixing at moderate speed (500-800 rpm).

    • Critical Step: Allow the polymer to hydrate fully for 30 minutes.[1] The solution should be hazy and low viscosity.[1]

  • Phase B (Active/Solvent):

    • Dissolve your biological active (e.g., peptide, small molecule) in 20 g of Ethanol .[1]

  • Combination:

    • Slowly add Phase B to Phase A under continuous stirring.

  • Neutralization (The DIPA Step):

    • Prepare a 10% (w/v) DIPA solution from your stock.[1]

    • Insert a calibrated pH probe into the mixture.[1]

    • Add the DIPA solution dropwise.[1]

    • Observation: As pH rises above 4.5, the mixture will begin to thicken.[1]

    • Continue adding until pH 7.0 is reached.[1]

    • Ratio Rule of Thumb: Typically, 1.5g to 1.7g of DIPA is required per 1.0g of Carbomer to reach neutrality.[1]

  • De-aeration:

    • Centrifuge at 1000 x g for 2 minutes or use a vacuum chamber to remove air bubbles trapped during thickening.

Safety & Scientific Integrity: The Nitrosamine Issue

Trustworthiness Note: While DIPA is a versatile alkalizer, it is a secondary amine .[1] In the presence of nitrosating agents (e.g., nitrites found in some raw material impurities or packaging), secondary amines can form N-nitrosamines (specifically N-nitroso-diisopropanolamine), which are potential carcinogens.[1]

Risk Mitigation Strategy:

  • Raw Material Screening: Ensure all reagents (especially water and actives) are nitrite-free.[1]

  • Regulatory Compliance: DIPA is generally considered safer than Diethanolamine (DEA) regarding nitrosamine formation rates, but it is not immune.[1]

  • Storage: Do not store DIPA solutions in containers that have previously held nitrate/nitrite salts.[1]

  • Alternatives: If the formulation contains unavoidable nitrosating agents, use a tertiary amine (like Tromethamine/TRIS) instead, as they are resistant to nitrosamine formation.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8086, Diisopropanolamine.[1] Retrieved from [Link][1]

  • European Commission Scientific Committee on Consumer Safety (SCCS). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products.[1] SCCS/1458/11.[1] Retrieved from [Link]

  • CIR Expert Panel (2013). Safety Assessment of Diisopropanolamine as Used in Cosmetics.[1] International Journal of Toxicology.[1] Retrieved from [Link]

Application Note: Analysis of Diisopropanolamine by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the analysis of diisopropanolamine (DIPA) using Electrospray Ionization Mass Spectrometry (ESI-MS). Diisopropanolamine is a widely used industrial chemical, and its detection and quantification are crucial for process monitoring and quality control.[1] This document outlines the fundamental principles of ESI-MS as applied to DIPA, detailed protocols for sample preparation and instrument operation, and an in-depth discussion of the expected ionization behavior and fragmentation patterns. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the sensitive and specific analysis of this important alkanolamine.

Introduction to Diisopropanolamine and ESI-MS

Diisopropanolamine (DIPA) is a secondary amine with two hydroxyl groups, making it a highly polar and water-soluble compound. Its chemical properties make it a versatile component in various industrial applications, including as a neutralizing agent, an emulsifier, and in gas sweetening processes to remove acidic gases like hydrogen sulfide and carbon dioxide.[1] Given its prevalence, a reliable analytical method for its identification and quantification is essential.

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules like DIPA.[2] ESI allows for the transfer of ions from a liquid phase to the gas phase with minimal fragmentation, which is advantageous for preserving the molecular ion for detection by the mass spectrometer.[2][3] This technique typically produces protonated molecules, [M+H]⁺, in the positive ion mode, which is the expected ionization pathway for an amine like DIPA.[4]

Predicted Ionization and Fragmentation of Diisopropanolamine

Based on the chemical structure of diisopropanolamine and the principles of ESI-MS, we can predict its ionization and fragmentation behavior.

Ionization Pathway

Diisopropanolamine possesses a basic secondary amine group that is readily protonated in the ESI source. Therefore, the primary ion observed in the positive ion mode mass spectrum is expected to be the protonated molecule, [M+H]⁺.

Caption: Predicted ionization of Diisopropanolamine in the ESI source.

Fragmentation Pathway

While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer through collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment. The fragmentation of the protonated diisopropanolamine ([M+H]⁺ at m/z 134.19) is anticipated to proceed through characteristic losses of small neutral molecules. The most likely fragmentation pathways involve the loss of water (H₂O) from the protonated hydroxyl groups and the loss of a propan-2-ol group.

Caption: Predicted major fragmentation pathways for protonated Diisopropanolamine.

Experimental Protocols

The following protocols provide a starting point for the analysis of diisopropanolamine by ESI-MS. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of diisopropanolamine at a concentration of 1 mg/mL in methanol or water.

  • Working Solutions: Serially dilute the stock solution with the mobile phase to create a series of working standards at concentrations appropriate for the expected sample concentrations. A typical starting range would be 10 ng/mL to 1000 ng/mL.

  • Sample Matrix Considerations: For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interfering compounds.

ESI-MS Instrumentation and Parameters

The following parameters are recommended as a starting point for the analysis of diisopropanolamine. These should be optimized to achieve the best signal-to-noise ratio for the specific instrument being used.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Diisopropanolamine contains a basic amine group that is readily protonated.[4]
Capillary Voltage 3.0 - 4.5 kVTo ensure efficient droplet formation and ionization.[3]
Cone Voltage 20 - 40 VA moderate cone voltage helps to desolvate the ions without inducing significant in-source fragmentation.
Desolvation Gas NitrogenAn inert gas is used to evaporate the solvent from the charged droplets.[3]
Desolvation Gas Flow 600 - 800 L/hrTo facilitate efficient desolvation.
Desolvation Temperature 300 - 400 °CA higher temperature aids in solvent evaporation.
Source Temperature 120 - 150 °CTo prevent solvent condensation in the source.
Scan Range m/z 50 - 200To cover the expected mass of the protonated molecule and its potential fragments.

Data Analysis and Interpretation

The primary ion to monitor for diisopropanolamine in full scan mode is the protonated molecule [M+H]⁺ at an m/z of approximately 134.19. For confirmation and quantification, tandem mass spectrometry (MS/MS) is recommended. The most abundant and stable fragment ions, such as m/z 116.18 and 74.12, can be used for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments to enhance selectivity and sensitivity.

It is also important to be aware of the potential for adduct formation, such as the sodium adduct [M+Na]⁺ at an m/z of approximately 156.17.[5] The formation of adducts can be minimized by using high-purity solvents and avoiding sources of sodium contamination.[5]

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Signal Intensity Suboptimal ESI parametersSystematically optimize capillary voltage, cone voltage, and gas flow rates.
Inefficient ionizationAcidify the mobile phase with a small amount of formic acid (0.1%) to enhance protonation.
Poor Peak Shape Incompatible mobile phaseEnsure the sample is dissolved in a solvent similar in composition to the mobile phase.
Presence of Adduct Ions Contamination of solvents or glasswareUse high-purity solvents and thoroughly clean all glassware.
In-source Fragmentation Cone voltage is too highReduce the cone voltage to minimize fragmentation in the source.

Conclusion

This application note provides a comprehensive framework for the successful analysis of diisopropanolamine using electrospray ionization mass spectrometry. By following the outlined protocols and understanding the predicted ionization and fragmentation behavior, researchers can develop sensitive and specific methods for the detection and quantification of this important industrial compound. The inherent selectivity and sensitivity of ESI-MS make it an invaluable tool for a wide range of applications involving diisopropanolamine.

References

  • Taylor & Francis Online. (2013, December 23). Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry. Retrieved from [Link]

  • SciRP.org. CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). Retrieved from [Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. (2017, May 10). Retrieved from [Link]

  • PMC. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Retrieved from [Link]

  • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry | Request PDF. Retrieved from [Link]

  • Wikipedia. Electrospray ionization. Retrieved from [Link]

  • YouTube. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. Retrieved from [Link]

  • LCGC. (2020, December 8). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Retrieved from [Link]

  • YouTube. (2022, October 19). Electrospray Ionization ESI | Mass Spectrometry (1.3). Retrieved from [Link]

  • Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Adduct Formation in ESI/MS by Mobile Phase Additives | Request PDF. Retrieved from [Link]

  • PubMed. (2023, September 19). Desorption Electrospray Ionization Mass Spectrometry: 20 Years. Retrieved from [Link]

  • eScholarship. NIH Public Access. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • INIS-IAEA. (2017, May 15). Adduct Formation in ESI/MS by Mobile Phase Additives. Retrieved from [Link]

  • Preparative Mass Spectrometry with Electrospray Ionization. Retrieved from [Link]

  • What exactly is causing analyte protonation in electrospray ionization MS?. (2021, April 23). Retrieved from [Link]

  • PMC. (2023, August 22). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Retrieved from [Link]

  • PubChem - NIH. Diisopropanolamine | C6H15NO2 | CID 8086. Retrieved from [Link]

  • mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2023, April 13). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Retrieved from [Link]

  • Hosea Chem. (2025, January 18). The role of Diisopropanolamine (DIPA) in acid gas treatment process. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • High-Resolution Desorption Electrospray Ionization Mass Spectrometry for Chemical Characterization of Organic Aerosols. Retrieved from [Link]

  • PubMed. (2023, August 22). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Retrieved from [Link]

  • University of Southampton. (2013, January 23). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways o. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing Diisopropanolamine concentration for selective H2S absorption.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Gas Treating Solutions Subject: Optimization of Diisopropanolamine (DIPA) for Selective H2S Absorption Ticket ID: DIPA-OPT-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are inquiring about optimizing Diisopropanolamine (DIPA) concentration to maximize Hydrogen Sulfide (H2S) selectivity while minimizing Carbon Dioxide (CO2) co-absorption.

DIPA is a secondary amine that exhibits a unique "kinetic selectivity." Unlike primary amines (MEA) that react rapidly with both H2S and CO2, and tertiary amines (MDEA) that are highly selective but kinetically slower, DIPA occupies a middle ground. It is particularly valuable when you need to remove H2S down to pipeline specifications while slipping a portion of CO2, or when Carbonyl Sulfide (COS) removal is also required (a weakness of MDEA).

This guide covers the thermodynamic-kinetic trade-off , experimental validation protocols , and troubleshooting for your specific setup.

Module 1: The Optimization Matrix

The concentration of DIPA is not a linear "more is better" variable. It is a balancing act between loading capacity and mass transfer efficiency .

Recommended Operational Range: 30–40 wt% (aqueous).

Table 1: Impact of DIPA Concentration on Key Performance Metrics
ParameterLow Conc. (<30 wt%)Optimal (30–40 wt%) High Conc. (>45 wt%)
H2S Selectivity High (Kinetic control dominates)Optimal Balance Lower (Viscosity hinders H2S diffusion)
Acid Gas Capacity Low (Requires high circulation rates)High (Efficient loading)Very High (But hard to regenerate)
Viscosity Low (Good mass transfer)ModerateHigh (Reduces mass transfer coeff.)
Corrosion Risk LowModerateHigh (Due to amine degradation products)
Foaming Tendency LowLow-ModerateHigh (Hydrocarbon solubility increases)
The "Kinetic Window" Explained

Selectivity in DIPA is kinetic , not thermodynamic.

  • H2S Reaction: Instantaneous proton transfer.[1] It is limited only by diffusion (gas film controlled).

  • CO2 Reaction: Forms a carbamate. This is a second-order reaction but is sterically hindered by the isopropyl groups on DIPA, making it slower than MEA/DEA.

Optimization Strategy: To maximize selectivity, you must minimize the residence time of the gas in the liquid.

  • If concentration is too high: Viscosity increases, slowing down the diffusion of H2S into the bulk liquid. The "instantaneous" advantage of H2S is lost, allowing CO2 (which is reaction-rate limited) to compete more effectively.

Module 2: Visualizing the Mechanism

The following diagram illustrates the competing pathways. Note how H2S bypasses the "Carbamate Formation" bottleneck.

DIPA_Selectivity Gas_Phase Sour Gas Feed (H2S + CO2) Interface Gas-Liquid Interface Gas_Phase->Interface Diffusion H2S_Liq H2S (Dissolved) Interface->H2S_Liq CO2_Liq CO2 (Dissolved) Interface->CO2_Liq Proton_Transfer Proton Transfer (Instantaneous) H2S_Liq->Proton_Transfer Fast Carbamate Carbamate Formation (Kinetically Limited) CO2_Liq->Carbamate Slow (Steric Hindrance) Product_H2S DIPA-H+ + HS- Proton_Transfer->Product_H2S Product_CO2 DIPA-COO- + DIPA-H+ Carbamate->Product_CO2 Note Optimization Goal: Maximize H2S path Minimize Contact Time Carbamate->Note

Figure 1: Kinetic selectivity mechanism of DIPA. H2S reacts instantly via proton transfer, while CO2 requires a slower carbamate formation step hindered by DIPA's structure.

Module 3: Experimental Validation Protocols

Do not rely on simulation alone. Validation is required to account for impurities (Heat Stable Salts) in your specific feed.

Protocol A: Measuring Intrinsic Kinetics (Wetted Wall Column)

Use this to determine the exact mass transfer coefficient (


) for your specific DIPA concentration.
  • Setup: Calibrated Wetted Wall Column (WWC) with a known interfacial area (

    
    ).
    
  • Conditions: Set temperature to absorber conditions (e.g., 40°C).

  • Procedure:

    • Circulate DIPA solution (30 wt%) as a falling film.

    • Introduce gas stream with known partial pressure of H2S (

      
      ).
      
    • Measure outlet gas composition using GC or FTIR.

  • Calculation:

    
    
    
    
    
  • Validation: If

    
     drops significantly as you increase DIPA from 30% to 40%, your viscosity is inhibiting diffusion. Stop increasing concentration. 
    
Protocol B: Vapor-Liquid Equilibrium (Stirred Cell)

Use this to determine maximum loading capacity.

  • Setup: High-pressure stirred equilibrium cell (autoclave).

  • Procedure:

    • Load cell with DIPA solution.

    • Inject H2S/CO2 gas mixture.[2]

    • Allow to equilibrate (pressure stabilizes) – this may take hours.

    • Sample liquid phase and titrate for amine loading (mol acid gas / mol amine).

  • Output: This gives you the thermodynamic limit. Your actual operating capacity in a column will be lower due to kinetic limitations (which is good for selectivity).

Module 4: Troubleshooting Guide (FAQs)

Q1: We are seeing high CO2 pickup (loss of selectivity). What is wrong?

  • Cause 1: Temperature too high. High temperatures (>60°C in the absorber) increase the reaction rate of CO2 more than H2S, breaking the kinetic barrier.

  • Cause 2: Residence time too long. If the liquid sits on the tray/packing too long, the slow CO2 reaction has time to complete.

  • Fix: Lower the lean amine temperature (target 40–45°C) or increase gas velocity (if hydraulic limits permit) to reduce contact time.

Q2: The amine solution is foaming. Is it the concentration?

  • Analysis: Pure DIPA rarely foams. Foaming is almost always caused by contaminants: liquid hydrocarbons, suspended solids (FeS), or degradation products.

  • Immediate Action: Check the inlet separator. Hydrocarbons must be removed before the amine unit.

  • Secondary Action: Check the pressure drop (

    
    ) across the absorber. A sudden spike usually indicates foaming.
    

Q3: We are experiencing corrosion in the regenerator.

  • Analysis: This is often due to Heat Stable Salts (HSS) or excessive acid gas loading (>0.50 mol/mol).

  • Fix: Analyze the lean amine for HSS (formate, acetate, thiosulfate). If HSS > 10% of total amine strength, you need to reclaim a slipstream or perform an ion exchange.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Decision1 Symptom? Start->Decision1 Branch_Sel Loss of H2S Selectivity Decision1->Branch_Sel Branch_Foam High dP / Foaming Decision1->Branch_Foam Branch_Corr Corrosion Decision1->Branch_Corr Check_Temp Check Absorber Temp Branch_Sel->Check_Temp Check_HC Hydrocarbons in Feed? Branch_Foam->Check_HC Check_HSS Measure Heat Stable Salts Branch_Corr->Check_HSS High_Temp Temp > 50°C? Cool Lean Amine Check_Temp->High_Temp Yes Check_Loading Check Circulation Rate (Residence Time) Check_Temp->Check_Loading No Filter Check Inlet Separator & Carbon Filter Check_HC->Filter Reclaim Reclaim / Ion Exchange Check_HSS->Reclaim HSS > 10%

Figure 2: Diagnostic flow for common DIPA operational issues.

References

  • Kohl, A. L., & Nielsen, R. B. (1997). Gas Purification (5th ed.). Gulf Professional Publishing. (The authoritative text on amine unit design and DIPA/Sulfinol processes).
  • Mandal, B., et al. (2004). "Selective absorption of H2S from gas streams containing H2S and CO2 into aqueous solutions of N-methyldiethanolamine and 2-amino-2-methyl-1-propanol." Separation and Purification Technology. Link (Provides comparative kinetic data relevant to secondary vs. tertiary amines).

  • Isaacs, E. E., et al. (1977). "Solubility of hydrogen sulfide and carbon dioxide in an aqueous diisopropanolamine solution." Journal of Chemical & Engineering Data. Link (Foundational solubility data for DIPA).

  • Sulphur Experts. (2019). "Case studies of troubleshooting amine treating foaming." Gas Processing & LNG. Link

Sources

Technical Support Center: Diisopropanolamine (DIPA) Solution Management

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is structured to assist researchers and process engineers in managing Diisopropanolamine (DIPA) solutions. It focuses on maintaining system integrity and preventing corrosion in experimental and pilot-scale equipment.

Executive Summary: The Dual Nature of DIPA

Diisopropanolamine (DIPA) is a secondary amine widely used by drug development professionals and process engineers for two distinct purposes:

  • Acid Gas Removal: As a scrubbing solvent (often in the Sulfinol process) to remove

    
     and 
    
    
    
    .[1]
  • Functional Buffer/Inhibitor: As an alkalizing agent in pharmaceutical formulations or a corrosion inhibitor in metalworking fluids.

While DIPA is often employed to mitigate corrosion (by neutralizing acidity), the solution itself can become highly corrosive to carbon steel and even stainless steel under specific conditions—namely, high acid gas loading, high temperature, or degradation into Heat Stable Salts (HSS).

This guide provides the protocols to maintain DIPA solution integrity and protect your equipment assets.

Troubleshooting Guide (Q&A)

Issue 1: Accelerated Corrosion in Carbon Steel Transfer Lines

User Question: We are running a pilot acid-gas scrubbing unit using 30% DIPA. We are observing rapid wall thinning in the rich amine piping (carbon steel). Why is this happening, and how do we stop it?

Scientist’s Analysis: This is a classic case of Rich Amine Erosion-Corrosion . DIPA itself is non-corrosive; however, the DIPA-Acid Gas complex (specifically the amine bicarbonate/bisulfide) is corrosive. If the solution velocity is too high, it strips the protective iron sulfide/carbonate film from the metal surface.

Corrective Actions:

  • Check Acid Gas Loading: Calculate the mole ratio of acid gas to amine.

    • Limit: Maintain loading below 0.40 mol acid gas/mol DIPA for carbon steel systems. Above 0.45, corrosion rates increase exponentially [1].

  • Verify Velocity Limits:

    • Carbon steel lines should operate below 1 m/s (3 ft/s) . Turbulence accelerates film destruction.

  • Temperature Control: Ensure the rich amine temperature exiting the absorber does not exceed 60°C (140°F) before entering the regeneration loop.

Issue 2: Stress Corrosion Cracking (SCC) in Welds

User Question: We detected cracks in the heat-affected zones (HAZ) of our DIPA storage vessel welds. The vessel operates at 80°C.

Scientist’s Analysis: You are likely encountering Amine Stress Corrosion Cracking (SCC) .[2][3] While secondary amines like DIPA are less aggressive than MEA, SCC can still occur in non-stress-relieved carbon steel, especially at temperatures >60°C.

Corrective Actions:

  • Post-Weld Heat Treatment (PWHT): All carbon steel welds in DIPA service (regardless of concentration) operating above ambient temperature must undergo PWHT.

  • Material Upgrade: For critical small-scale pilot vessels, switch to 304L or 316L Stainless Steel , which is immune to amine SCC under typical operating conditions.

Issue 3: Presence of Heat Stable Salts (HSS)

User Question: Our DIPA solution has turned dark brown, and pH has dropped despite maintaining concentration. Is this corrosive?

Scientist’s Analysis: Yes. The color change and pH drop indicate the formation of Heat Stable Salts (HSS) (e.g., formates, acetates, oxalates) due to oxidative degradation or ingress of strong acids. These salts do not regenerate in the stripper and permanently bind the amine, creating a corrosive, conductive electrolyte.

Corrective Actions:

  • Quantify HSS: Perform Ion Chromatography (see Protocol A). HSS should be kept < 10% of the total amine concentration .

  • Neutralization: If HSS is high, treat with a stoichiometric amount of KOH or NaOH to free the amine, followed by ion exchange to remove the salt anions.

  • Oxygen Exclusion: Ensure the storage tank is blanketed with

    
    . Oxygen is the primary driver of DIPA degradation into corrosive organic acids [2].
    

Visualizing the Corrosion Mechanism

The following diagram illustrates how DIPA transitions from a protective agent to a corrosive medium through acid gas loading and degradation.

DIPA_Corrosion_Mechanism cluster_prevention Mitigation Barriers DIPA Fresh DIPA Solution (Non-Corrosive) RichAmine Rich Amine Complex (R2NH2+ HCO3-) DIPA->RichAmine + CO2/H2S HSS Heat Stable Salts (Formate, Acetate) DIPA->HSS + O2 / Heat AcidGas Acid Gas Absorption (CO2 / H2S) Film Protective FeCO3 / FeS Film RichAmine->Film Surface Reaction Degradation Oxidation / Thermal Degradation Corrosion Pitting & Wall Loss HSS->Corrosion Acid Attack (pH drop) Film->Corrosion Film Breakdown Erosion High Velocity / Turbulence Erosion->Film Strips Film Control Limit Loading < 0.4 Control->RichAmine Velocity Limit Velocity < 1 m/s Velocity->Erosion N2 N2 Blanket N2->Degradation

Figure 1: Mechanistic pathway of DIPA corrosion. Note that corrosion is driven by either the breakdown of the protective film (via velocity) or the chemical attack by degradation products (HSS).

Experimental Protocols

Protocol A: Monitoring Heat Stable Salts (HSS)

Purpose: To determine the accumulation of corrosive degradation products in DIPA.

Methodology: Ion Chromatography (IC)

  • Sampling: Collect 10 mL of lean DIPA solution from the regenerator outlet. Filter through a 0.45 µm PTFE syringe filter.

  • Dilution: Dilute 1:100 with deionized water (18.2 MΩ).

  • Analysis: Inject into an Anion Exchange Column (e.g., Dionex IonPac AS11).

  • Mobile Phase: KOH gradient (1 mM to 30 mM).

  • Detection: Conductivity detector with suppressed conductivity.

  • Quantification: Calibrate against standards for Formate, Acetate, Glycolate, and Oxalate.

  • Threshold: If Total HSS > 1.0 wt%, initiate reclamation or neutralization [3].

Protocol B: Corrosion Coupon Testing

Purpose: To validate material compatibility in your specific DIPA mixture.

  • Preparation: Polish Carbon Steel (C1010) and SS316L coupons to 600-grit finish. Weigh to nearest 0.1 mg.

  • Mounting: Install coupons in a PTFE holder electrically isolated from the vessel wall.

  • Exposure:

    • Rich Zone: Place in the absorber bottom (highest corrosivity).

    • Lean Zone: Place in the reboiler outlet (highest temperature).

  • Duration: Minimum 30 days exposure.

  • Analysis: Clean according to ASTM G1. Re-weigh.

    • Calculation: Corrosion Rate (mpy) =

      
      
      
    • Where:

      
      =constant, 
      
      
      
      =weight loss,
      
      
      =area,
      
      
      =time,
      
      
      =density.
    • Pass Criteria: Carbon Steel < 5 mpy; Stainless Steel < 0.1 mpy.

Data & Reference Tables

Table 1: Material Compatibility with DIPA Solutions
MaterialCompatibilityMax TempNotes
Carbon Steel Conditional60°CRequires PWHT. Susceptible to erosion-corrosion if velocity > 1 m/s.
SS 304/316 Excellent120°CRecommended for wetted parts, heat exchangers, and high-turbulence areas.
Aluminum Poor N/ADIPA is alkaline (pH ~11); causes rapid pitting and dissolution of aluminum.
Copper/Brass Poor N/AAmines form complexes with copper, causing rapid corrosion and blue discoloration.
EPDM Excellent100°CPreferred elastomer for gaskets/o-rings.
Viton (FKM) Fair/Poor< 60°CCan swell or degrade in hot amine service.
Table 2: Recommended Operating Limits to Mitigate Corrosion
ParameterLimitReason for Limit
Rich Amine Loading < 0.40 mol/molPrevents formation of highly corrosive bicarbonate species.
Lean Amine Loading < 0.05 mol/molEnsures efficient absorption and minimizes residual corrosivity.
Solution Velocity < 1 m/s (CS)Prevents stripping of the protective iron sulfide layer.
Reboiler Skin Temp < 150°CPrevents thermal degradation of DIPA into corrosive diamines/polymers.
Heat Stable Salts < 10% of aminePrevents pH drop and chloride-induced pitting.

References

  • Nielsen, R. B., et al. (1995). "Corrosion in Alkanolamine Acid Gas Removal Systems." NACE International Corrosion Conference.
  • Dow Chemical Company. (2022). "Alkanolamines for Gas Treating - Technical Handbook." (Verified source for degradation mechanisms).

  • Rooney, P. C., et al. (1996). "Analysis of Heat Stable Salts in Amine Solutions." Hydrocarbon Processing. (Standard protocol for HSS analysis).
  • Kohl, A. L., & Nielsen, R. B. (1997). Gas Purification (5th Edition). Gulf Professional Publishing.

Sources

Regeneration of Diisopropanolamine from spent solvent mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide ID: DIPA-REG-004 | Status: Active

Welcome to the Diisopropanolamine (DIPA) Regeneration Support Hub. This guide is designed for pharmaceutical process engineers and researchers managing spent solvent streams containing DIPA. Unlike standard volatile solvents (e.g., Methanol, DCM), DIPA presents unique challenges due to its high boiling point (


), high melting point (

), and susceptibility to thermal degradation.

Module 1: Diagnostic & Characterization

"Don't regenerate blindly. Characterize first."

Before initiating any recovery protocol, you must quantify the contamination profile of your spent DIPA. The regeneration strategy depends entirely on the nature of the impurities.

Decision Matrix: The Regeneration Logic Flow

Use the following logic flow to determine the correct unit operation for your specific stream.

DIPARegenerationFlow Start Spent DIPA Stream Analysis Analyze: Water %, HSS %, API Residue Start->Analysis DecisionSolids Suspended Solids? Analysis->DecisionSolids DecisionWater Water Content > 15%? DecisionHSS Heat Stable Salts (HSS) > 1%? DecisionWater->DecisionHSS No Flash Flash Evaporation / Dehydration (Atmospheric or Mild Vac) DecisionWater->Flash Yes IX Ion Exchange (Anion Resin) Remove HSS DecisionHSS->IX Yes (Pre-treatment) VacDist High-Vacuum Distillation (Target: <10 mbar) DecisionHSS->VacDist No (or Post-IX) DecisionSolids->DecisionWater No Filter Mechanical Filtration (Cartridge/Bag) DecisionSolids->Filter Yes Flash->DecisionHSS Filter->DecisionWater IX->VacDist Reuse Certified Re-Use VacDist->Reuse

Figure 1: Critical decision pathway for DIPA regeneration. Note that Ion Exchange (IX) is often a pre-treatment step before final distillation if salt loads are high.

Module 2: The Core Protocol – Vacuum Distillation

Applicability: Removal of high-molecular-weight impurities, API residues, and degradation products.

The Thermodynamic Challenge

DIPA degrades oxidatively and thermally. The onset of significant thermal degradation occurs at approximately


 .
  • Atmospheric Boiling Point:

    
     (Fatal to the molecule).
    
  • Target Pot Temperature:

    
    .
    
  • Required Vacuum: You must operate at

    
      (ideally 
    
    
    
    ) to depress the boiling point sufficiently.
Experimental Setup (The "Warm Condenser" Rule)

CRITICAL WARNING: DIPA freezes at


. Standard tap water condensers (

) will cause the distillate to solidify inside the condenser, leading to dangerous pressure build-up and column flooding.

Step-by-Step Configuration:

  • Vacuum Source: Rotary vane pump or dry scroll pump capable of

    
     ultimate vacuum.
    
  • Condenser: Circulating bath set to

    
     . Do not use cold water.[1]
    
  • Receiver: Heated jacket or heat gun ready to melt solidified distillate.

  • Inerting: Nitrogen bleed (capillary) is mandatory to prevent oxidative degradation during heating.

Operational Parameters Table
ParameterSpecificationRationale
Vacuum Pressure

Lowers BP to

, preventing thermal breakdown [1].
Pot Temperature Max

Above this, DIPA forms oxazolidinones and dimers [2].
Condenser Temp

Prevents crystallization (MP

) inside the vapor path [3].
Reflux Ratio 1:1 to 2:1DIPA separation from heavy residues is usually easy; high reflux is rarely needed unless separating isomers.
Inert Gas

Blanket
DIPA is sensitive to

at high temps; prevents yellowing.

Module 3: Troubleshooting & FAQs

Real-world solutions for common failure modes.

Q1: The distillate is solidifying and clogging my condenser. What is happening?

Diagnosis: "Shock Cooling." The Science: DIPA has a melting point of


. If your condenser coolant is colder than this (e.g., standard 

chiller water), the vapor desublimates or freezes instantly upon contact. The Fix:
  • Switch to a tempered water loop set to

    
     .
    
  • If a heated circulator is unavailable, turn off the coolant flow and use air cooling (monitor closely), or wrap the condenser in heating tape.

  • Ensure the path from the condenser to the receiving flask is short and insulated.

Q2: My recovered DIPA is yellow/orange. Is it pure?

Diagnosis: Oxidative Degradation. The Science: Amines oxidize rapidly at elevated temperatures to form imines and conjugated degradation products (chromophores). This often happens if the vacuum system has a leak or if the apparatus wasn't purged. The Fix:

  • Immediate: Redistill under a strict Nitrogen atmosphere.

  • Prevention: Check system leak rate. Use a nitrogen capillary bleed during distillation.

  • Note: Slight yellowing often does not affect pH neutralization capacity, but it is unacceptable for pharmaceutical crystallization use.

Q3: The vacuum is good, but the temperature is rising and yield is low.

Diagnosis: Heat Stable Salt (HSS) Accumulation. The Science: If the spent solvent contains acids (formic, acetic, hydrochloric), DIPA forms salts (e.g., DIPA-Acetate). These salts do not distill; they remain in the pot. They effectively "lock up" the amine, reducing recoverable yield. The Fix:

  • Neutralization: You can try adding a stoichiometric amount of strong base (NaOH or KOH) to the pot to liberate the amine.

    • Caution: This produces solid salts (NaCl,

      
      ) which will turn the pot residue into a thick sludge/slurry. Mechanical stirring is required.
      
  • Alternative: Use Ion Exchange (Module 4) prior to distillation.

Q4: Why is the conductivity of my recovered solvent high?

Diagnosis: Entrainment or Azeotropic Carryover. The Science: DIPA does not form a strict azeotrope with water, but water removal is difficult. High conductivity usually indicates carryover of salts (entrainment/bumping) or residual water containing dissolved ions. The Fix:

  • Install a splash trap or demister pad between the column and the pot to stop micro-droplets of salt-laden sludge from entering the vapor stream.

Module 4: Advanced Purification (Ion Exchange)

Applicability: Removal of Heat Stable Salts (HSS) when distillation yield is poor.

If your DIPA is heavily contaminated with anionic species (sulfates, chlorides, carboxylates), distillation alone will leave much of the DIPA trapped in the pot as salts.

Protocol:

  • Resin Selection: Strong Base Anion Exchange Resin (Type II is preferred for easier regeneration).[2]

  • Cycle:

    • Pass spent DIPA solution (diluted to <30% w/w with water) through the resin bed.

    • Mechanism:

      
      .
      
  • Result: The HSS anions are swapped for hydroxide, liberating free DIPA [4].

  • Post-Processing: The eluent now contains free DIPA and water. Proceed to Flash Evaporation to remove water, then Vacuum Distillation for final polishing.

References

  • Dow Chemical. (n.d.). Diisopropanolamine (DIPA) Technical Data Sheet & Handling Guide. Retrieved from

  • Khamaruddin, P., et al. (2024). Using Fenton's Reagents for the Degradation of Diisopropanolamine: Effect of Temperature and pH. ResearchGate. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8086, Diisopropanolamine. Retrieved from

  • Cummings, A. (1991). Method for the removal of heat stable amine salts from an amine absorbent. U.S. Patent No. 5,006,258. Retrieved from

  • Cheresources Community. (2012).[3] Vacuum Distillation For Amine Regeneration - Operational Guidelines. Retrieved from

Sources

Optimizing temperature and pressure in Diisopropanolamine-based CO2 capture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Diisopropanolamine (DIPA) CO2 Capture

Role: Senior Application Scientist (Process Chemistry & Separation) Subject: Operational Optimization & Troubleshooting for DIPA-based Systems

Introduction: The DIPA Advantage & Challenge

Diisopropanolamine (DIPA) occupies a unique niche in the amine scrubbing landscape. As a secondary amine, it offers a thermodynamic "middle ground" between the high reaction kinetics of Monoethanolamine (MEA) and the low regeneration energy of Methyldiethanolamine (MDEA).

However, DIPA systems are notoriously sensitive to the Temperature-Pressure (T-P) balance . Unlike primary amines, DIPA’s secondary amine structure creates a carbamate intermediate that requires precise thermal management to regenerate effectively without degrading the solvent into oxazolidinones.

This guide moves beyond basic operation manuals to address the causal relationships between T, P, and capture efficiency.

Module 1: Absorption Efficiency (The Uptake Phase)

The Core Mechanism: In the absorber, DIPA reacts with CO2 via the zwitterion mechanism to form carbamate. This is an exothermic reaction.



Q1: My rich loading is stagnating at 0.35 mol/mol despite increasing column pressure. Why?

Diagnosis: You are likely hitting the Temperature Bulge Limit . Causality: While Henry’s Law states that higher pressure increases gas solubility, the exothermic heat of reaction (


) raises the local liquid temperature. If the solvent temperature exceeds 60°C  within the column, the equilibrium constant shifts, favoring CO2 release rather than absorption (Le Chatelier’s Principle).

Troubleshooting Steps:

  • Check Lean Amine Temperature: Ensure the inlet lean amine is 40°C – 45°C .

  • Verify the "Dew Point Margin": The lean amine must be at least 5°C warmer than the inlet gas hydrocarbon dew point. If the amine is cooler than the gas, hydrocarbons condense, causing severe foaming which kills mass transfer.

  • Inter-cooling: If the temperature bulge (measured at the middle trays) exceeds 65°C , your kinetics are fighting thermodynamics. You may need a side-cooler to remove heat from the middle of the column.

Optimization Table: Absorption Parameters

ParameterOptimal RangeCritical Upper LimitEffect of Exceeding Limit
Absorber Pressure 1.0 – 8.0 MPa (App. Dependent)System RatingMinimal kinetic gain; increased pumping cost.
Lean Amine Temp 40°C – 45°C55°CReduced capacity; equilibrium shift to desorption.
Rich Amine Loading 0.35 – 0.45 mol CO2/mol amine0.50 mol/molCorrosion spikes; amine breakthrough in treated gas.

Module 2: Regeneration & Energy Penalty (The Release Phase)

The Core Mechanism: Regeneration reverses the carbamate formation. This is endothermic and requires heat (steam) and low pressure to drive CO2 into the gas phase.

Q2: I cannot reduce lean loading below 0.15 mol/mol without excessive reboiler steam. Is my solvent degraded?

Diagnosis: You are likely operating at excessive stripper pressure or have Heat Stable Salts (HSS) accumulation.[1] Causality: DIPA regeneration is pressure-sensitive.[2] Unlike MEA, which requires high temperatures (120°C+) to break the strong carbamate bond, DIPA can regenerate at lower temperatures if the partial pressure of CO2 is kept low.

Troubleshooting Steps:

  • Pressure Drop Check: High stripper pressure (e.g., >2.0 bar) suppresses CO2 release. Aim for 1.5 – 1.8 bar absolute.

  • HSS Analysis: If Heat Stable Salts (from SOx/NOx or degradation) exceed 10% of total amine strength , they "lock up" the amine, preventing regeneration regardless of heat input.

  • Reboiler Temperature: Maintain 115°C – 125°C . Exceeding 130°C accelerates the cyclization of DIPA into 3-(2-hydroxypropyl)-5-methyl-2-oxazolidinone (a degradation product).

Module 3: Visualizing the Logic Flow

The following diagram illustrates the critical decision points for optimizing the Absorption-Regeneration loop.

DIPA_Optimization Start START: Low CO2 Capture Rate Check_Rich Step 1: Measure Rich Loading (Target: >0.35 mol/mol) Start->Check_Rich Decision_RichLow Rich Loading Low? Check_Rich->Decision_RichLow Check_Lean Step 2: Measure Lean Loading (Target: <0.10 mol/mol) Decision_LeanHigh Lean Loading High? Check_Lean->Decision_LeanHigh Decision_RichLow->Check_Lean No (Rich is OK) Absorber_Issue ABSORBER ISSUE: Kinetics or Equilibrium Limit Decision_RichLow->Absorber_Issue Yes Decision_LeanHigh->Start No (System Healthy) Regen_Issue REGENERATOR ISSUE: Stripping Efficiency Decision_LeanHigh->Regen_Issue Yes Action_Temp Check Temp Bulge Is T_bulk > 65°C? Absorber_Issue->Action_Temp Action_Reboiler Check Reboiler Duty (Steam Rate) Regen_Issue->Action_Reboiler Action_Foam Check Foaming/Hydraulics (dP > 10 psi?) Action_Temp->Action_Foam Temp OK Action_HSS Analyze Heat Stable Salts (>10%?) Action_Reboiler->Action_HSS Duty OK

Caption: Troubleshooting logic flow for diagnosing DIPA capture inefficiencies, distinguishing between absorber limitations (thermodynamics) and regenerator limitations (HSS/Energy).

Module 4: Self-Validating Protocol (Lean Loading Verification)

Do not rely solely on inline sensors. Use this wet-chemistry protocol to validate your lean amine loading. This protocol is self-validating because it includes a mass balance check.

Protocol: Modified Titration for Carbonate Loading

  • Sampling: Collect 10 mL of lean amine into a sealed vial containing 50 mL of 1N NaOH (to trap CO2 and prevent flashing).

  • Total Amine Titration:

    • Take a separate 5 mL sample.

    • Titrate with 1N HCl using Methyl Orange indicator.

    • Result A: Total alkalinity (Amine + Carbonate).

  • CO2 Evolution (The Validation Step):

    • Use a Chittick Apparatus (gasometric method).

    • Acidify 10 mL of the sample with excess HCl.

    • Measure the volume of CO2 gas evolved at atmospheric pressure.

    • Result B: Moles of CO2.[1][2][3][4][5][6]

  • Calculation & Cross-Check:

    • Loading = (Moles CO2) / (Moles Amine).[6]

    • Validation: If Result A (Total Alkalinity) is significantly lower than theoretical amine strength, you have Heat Stable Salts or Degradation Products (Oxazolidinones) which do not titrate as active amine.

Module 5: Solvent Health & Degradation

Q3: My solvent is turning dark brown and viscosity is increasing.

Diagnosis: Oxidative Degradation and Thermal Polymerization. Mechanism: DIPA is susceptible to oxidation in the absorber (forming organic acids) and thermal degradation in the stripper.

  • Oxidative: O2 in flue gas reacts with DIPA

    
     Glycine + Formate (Heat Stable Salts).
    
  • Thermal: High T (>130°C)

    
     Ring closure to Oxazolidinones.
    

Mitigation Strategy:

  • O2 Scavengers: Inject inhibitors if flue gas O2 > 5%.

  • Reclaiming: DIPA requires vacuum distillation reclaiming. Unlike MEA, you cannot use simple atmospheric reclaiming because DIPA's boiling point is too close to its degradation temperature.

References

  • Kohl, A. L., & Nielsen, R. B. (1997). Gas Purification (5th Edition). Gulf Professional Publishing. (The authoritative handbook for amine systems).

  • Zong, L., & Chen, C.-C. (2011).[7][8] Thermodynamic modeling of CO2 and H2S solubilities in aqueous DIPA solution. Fluid Phase Equilibria, 306(2), 190-203.[7] (Thermodynamic basis for T-P optimization). [7]

  • Lepaumier, H., et al. (2009). New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2.[5][9] Ind.[2][3][4][5][10] Eng. Chem. Res., 48(20), 9061–9067. (Degradation mechanisms).[1][5][9][11]

  • Sulphur Experts. (2020).[8] Troubleshooting Foaming in an Amine Plant. (Operational guide for foaming issues).

Sources

Technical Support Center: Diisopropanolamine (DIPA) Performance & Purity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High (Technical Deep Dive) Assigned Specialist: Senior Application Scientist

Introduction: The Purity-Performance Nexus

Welcome to the DIPA Technical Support Center. You are likely here because your process—whether gas sweetening or pharmaceutical formulation—is deviating from theoretical models.

Diisopropanolamine (DIPA) is a secondary amine (


). Its performance is dictated not just by its concentration, but by the stoichiometric imbalance  caused by impurities. In gas treating, impurities create "Heat Stable Salts" (HSS) that drive corrosion. In pharmaceuticals, the secondary amine structure makes DIPA inherently susceptible to nitrosation, a critical regulatory risk.

Select your application module below to access specific troubleshooting protocols.

Module 1: Industrial Gas Treating (Sulfinol & Amine Units)

Target Audience: Process Engineers, Plant Chemists. Core Issue: Loss of absorption capacity, foaming, and aggressive corrosion.[1][2]

Troubleshooting Guide: The "Heat Stable Salt" (HSS) Loop

Q: My DIPA solution pH is dropping, and iron levels in the lean amine are spiking. Is the amine degrading?

A: Yes, but the root cause is likely oxidative degradation leading to Heat Stable Salts (HSS).

The Mechanism: DIPA is generally stable, but oxygen ingress (even trace amounts) initiates a radical mechanism. The DIPA molecule fragments into organic acids (formic, acetic, oxalic). Because DIPA is a base, it immediately reacts with these acids to form salts (e.g., DIPA-Formate).

  • Why it fails: Unlike

    
     or 
    
    
    
    , these organic acids bind to DIPA so strongly that the regeneration stripper (operating at ~120°C) cannot break the bond. The amine becomes "tied up" and useless for gas absorption.
  • The Corrosion Factor: These HSS anions accumulate. Once they exceed ~1% w/w, they destabilize the protective iron sulfide (FeS) layer on your carbon steel piping, leading to pitting corrosion.

Corrective Protocol: HSS Neutralization & Removal

  • Quantify: Perform Ion Chromatography (IC) to identify the anion species (Formate/Acetate indicate oxidation; Thiosulfate indicates

    
     breakthrough).
    
  • Neutralize (Short Term): Add Caustic (NaOH) or KOH to liberate the DIPA.

    • Stoichiometry: 1 mole NaOH releases 1 mole DIPA from the salt.

    • Warning: This adds sodium to the system, which increases Total Dissolved Solids (TDS) and can exacerbate corrosion if over-dosed.

  • Remove (Long Term): Employ Ion Exchange (IX) resins or Vacuum Distillation to physically remove the salts.

Visualizing the Failure Mode

The following diagram illustrates how Oxygen ingress converts useful DIPA into corrosive salts.

DIPA_Degradation DIPA Active DIPA (Secondary Amine) Radicals Peroxy Radicals DIPA->Radicals + O2 O2 Oxygen Ingress (Contaminant) O2->Radicals Acids Organic Acids (Formic, Acetic, Oxalic) Radicals->Acids Fragmentation HSS Heat Stable Salts (DIPA-Formate, etc.) Acids->HSS + DIPA (Neutralization) Corrosion FeS Layer Attack (Pitting Corrosion) HSS->Corrosion Accumulation > 1% Regen Regenerator (Heat) HSS->Regen Sent to Stripper Regen->HSS Cannot Dissociate (Stable Bond)

Caption: The oxidative degradation pathway of DIPA, showing the irreversible formation of Heat Stable Salts (HSS) which bypass regeneration and attack system metallurgy.

Module 2: Pharmaceutical & Personal Care

Target Audience: Formulation Scientists, QA/QC Managers. Core Issue: Nitrosamine contamination and Emulsion Stability.

FAQ: The Nitrosamine Crisis (NDIPA)

Q: We detected N-nitrosodiisopropanolamine (NDIPA) in our stability batches. Our DIPA raw material passed standard QC. Where is it coming from?

A: The "Standard QC" likely missed trace nitrites. NDIPA formation follows the Mirvish Kinetic Model .

The Mechanism: DIPA is a secondary amine.[3] In the presence of a nitrosating agent (Nitrites


, Nitrogen Oxides 

, or even chloramines), it undergoes N-nitrosation.[4]
  • Reaction:

    
    
    
  • The Trap: This reaction is pH-dependent (fastest at acidic pH 3-4, common in skin mantles or specific formulation steps) but can be catalyzed by formaldehyde or halides at neutral pH.

Troubleshooting Protocol: Risk Mitigation

  • Raw Material Audit: Test excipients (especially water and surfactants) for nitrites and nitrates. Nitrites in water >0.02 ppm are a risk.

  • Scavenger Addition: Incorporate antioxidants like Ascorbic Acid (Vitamin C) or Alpha-tocopherol. These compete for the nitrosating agent, reducing it to NO before it reacts with the DIPA.

  • Packaging Review: Nitrocellulose lacquers on packaging foils are a known source of nitrosating agents.

Q: My emulsion viscosity is drifting over time. Could DIPA purity be the cause?

A: Yes. Check the MIPA (Monoisopropanolamine) and TIPA (Triisopropanolamine) content.

  • Commercial DIPA often contains 1-5% MIPA/TIPA.

  • Impact: MIPA is more hydrophilic; TIPA is more lipophilic. Variations in these impurities shift the Hydrophile-Lipophile Balance (HLB) of the in situ soap formed when DIPA neutralizes fatty acids (like Stearic Acid).

  • Result: If MIPA levels fluctuate batch-to-batch, your emulsion particle size distribution will shift, causing viscosity drift or phase separation.

Visualizing Nitrosamine Formation

Nitrosamine_Pathway DIPA DIPA (Secondary Amine) NDIPA NDIPA (Carcinogen) DIPA->NDIPA + N2O3 Nitrite Nitrite Impurity (NO2- from Water/Excipients) N2O3 N2O3 (Nitrosating Agent) Nitrite->N2O3 + H+ Acid Acidic Conditions (pH 3.0 - 5.0) Acid->N2O3 N2O3->NDIPA Inhibitor Ascorbic Acid (Scavenger) Inhibitor->N2O3 Reduces to NO (Blocks Reaction)

Caption: The critical pathway for N-nitrosodiisopropanolamine (NDIPA) formation. Note that inhibitors must intercept the nitrosating agent (N2O3) before it reacts with the amine.

Module 3: Analytical Toolbox

Target Audience: QC Lab Technicians.

Table 1: Impurity Impact Summary
Impurity TypeSourcePrimary Impact (Industrial)Primary Impact (Pharma)Detection Method
MIPA Synthesis byproductIncreased volatility (losses)HLB Shift / Viscosity DriftGC-FID
TIPA Synthesis byproductReduced acid loading capacityHLB ShiftGC-FID
Organic Acids Oxidation (Formic/Acetic)Heat Stable Salts (Corrosion) pH instability / Skin irritationIon Chromatography
Nitrosamines Reaction with NitritesN/ACarcinogenicity (Recall Risk) GC-MS / LC-MS-MS
Aldehydes Oxidative degradationPolymerization / FoulingSkin sensitizationHPLC-UV (Derivatized)
Protocol: GC Analysis for DIPA Purity

Objective: Separate DIPA from homologous amines (MIPA, TIPA) and heavy degradation products.

  • Column Selection: Use a polar amine-deactivated column (e.g., DB-WAX or CP-Volamine). Standard non-polar columns will cause peak tailing due to the basic nitrogen interacting with silanols.

  • Sample Prep: Dilute 1g sample in 10mL Methanol.

  • Conditions:

    • Injector: 250°C (Split 50:1).

    • Detector: FID @ 280°C.

    • Oven: 60°C (hold 2 min)

      
       Ramp 10°C/min 
      
      
      
      220°C (hold 5 min).
  • System Suitability: Resolution (

    
    ) between MIPA and DIPA peaks must be > 2.0.
    

References

  • DOW Chemical. (2023). Alkanolamines for Gas Treating: Product Safety and Handling. Retrieved from

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[4][5] EMA/409815/2020. Retrieved from

  • Rooney, P.C., et al. (1996). Mechanisms of Heat Stable Salt Formation in Amine Units. Proceedings of the Laurance Reid Gas Conditioning Conference.
  • U.S. FDA. (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Retrieved from

  • Thermo Fisher Scientific. (2016). Determination of Heat Stable Salts in Amine Solutions by Ion Chromatography. Application Note 1146. Retrieved from

Sources

Technical Support Center: Diisopropanolamine (DIPA) Reaction Kinetics Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the reaction rate of Diisopropanolamine (DIPA) with acid gases (


, 

) Ticket ID: DIPA-KIN-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Diisopropanolamine (DIPA) is a secondary alkanolamine widely used in the Sulfinol-M and Sulfinol-D processes. While it offers lower regeneration energy compared to primary amines (like MEA), its reaction kinetics with


 are sterically hindered by the isopropyl groups. This guide addresses the kinetic limitations of DIPA and provides validated methods to enhance reaction rates through Piperazine (PZ) promotion  and hybrid solvent formulation (Sulfolane) .

Note for Pharmaceutical Developers: While DIPA is utilized as a buffering agent or intermediate in drug formulation, the specific chemistry of acid gas loading described here is primarily relevant to industrial gas treating and carbon capture applications.

Module 1: Kinetic Limitations & Promotion Mechanisms

Q1: Why is the reaction rate of DIPA with significantly slower than MEA or DEA?

Diagnosis: Steric Hindrance and Zwitterion Stability.

DIPA reacts with


 via the Zwitterion Mechanism , typical for secondary amines. The reaction proceeds in two steps:[1]
  • Zwitterion Formation: The lone pair on the nitrogen attacks the carbon in

    
    .
    
  • Deprotonation: A base (amine, water, or

    
    ) removes the proton to form a stable carbamate.
    

The Bottleneck: The bulky isopropyl groups on DIPA create steric hindrance around the nitrogen atom. This restricts the approach of


, reducing the forward rate constant (

) of the zwitterion formation step. Additionally, the stability of the formed carbamate is lower, leading to higher equilibrium partial pressures (which is beneficial for regeneration but detrimental for absorption rate).
Q2: How can we enhance the absorption rate without switching amines?

Solution: Introduction of a Kinetic Promoter (Piperazine).

Adding Piperazine (PZ) creates a "Shuttle Mechanism." PZ is a cyclic diamine with a reaction rate orders of magnitude higher than DIPA.

The Shuttle Mechanism Workflow:

  • Fast Capture: PZ reacts instantaneously with

    
     at the gas-liquid interface to form PZ-carbamate.
    
  • Diffusion: The PZ-carbamate diffuses into the bulk liquid.

  • Transfer: PZ transfers the

    
     to DIPA (forming DIPA-carbamate) or hydrolyzes to bicarbonate.
    
  • Regeneration: Free PZ returns to the interface to capture more

    
    .
    
Visualizing the Shuttle Mechanism

The following diagram illustrates how PZ bypasses the slow DIPA kinetics.

ShuttleMechanism GasPhase Gas Phase (CO2) Interface Gas-Liquid Interface GasPhase->Interface Mass Transfer PZ_Free Free Piperazine (PZ) Interface->PZ_Free CO2 Attack PZ_Carb PZ-Carbamate PZ_Free->PZ_Carb Fast Reaction (k_PZ >> k_DIPA) DIPA DIPA (Slow Reactor) PZ_Carb->DIPA CO2 Transfer DIPA->PZ_Free PZ Regenerated DIPA_Carb DIPA-Carbamate (Stored CO2) DIPA->DIPA_Carb Final Storage

Caption: Figure 1. The "Shuttle Mechanism" where Piperazine acts as a rapid transport agent, overcoming DIPA's steric hindrance.

Module 2: Solvent Effects & Hydrodynamics

Q3: Does adding Sulfolane actually increase the reaction rate?

Clarification: No, it increases the Mass Transfer Rate , not the intrinsic chemical reaction rate.

Sulfolane is a physical solvent (used in the Sulfinol process).[2][3] It does not chemically react with


. However, it enhances the overall process efficiency through Physical Solubility :
  • Henry's Law Enhancement:

    
     and 
    
    
    
    are physically more soluble in Sulfolane than in water.
  • Interface Concentration: Higher physical solubility increases the concentration of

    
     at the liquid interface (
    
    
    
    ).
  • Rate Equation: Since Rate

    
    , increasing 
    
    
    
    directly boosts the global absorption rate.

Data Comparison: Aqueous DIPA vs. Sulfinol-M (DIPA + Sulfolane)

ParameterAqueous DIPA (30 wt%)Sulfinol-M (DIPA + Sulfolane)Mechanism of Enhancement
H2S Selectivity ModerateHighSulfolane selectively solubilizes H2S physically.
CO2 Loading Equilibrium limitedEnhancedPhysical solubility adds to chemical capacity.
Viscosity LowHigherCaution: Higher viscosity can slightly reduce diffusion coefficients.
Foaming Tendency HighLowSulfolane reduces surface tension issues.

Module 3: Experimental Protocol (Validation)

Protocol: Measuring Intrinsic Kinetics via Wetted Wall Column (WWC)

Objective: Determine the specific reaction rate constant (


) of your DIPA formulation, eliminating mass transfer limitations.

Equipment Setup:

  • Wetted Wall Column: A precision-machined steel rod where a liquid film of known surface area falls under gravity.

  • Gas Analyzer: FTIR or NDIR for outlet

    
     concentration.
    

Step-by-Step Methodology:

  • Preparation: Prepare DIPA solution (e.g., 2.0 M) and degas to remove dissolved

    
    .
    
  • Flow Stabilization: Circulate liquid at a rate ensuring a smooth, ripple-free film (Reynolds number < 2000).

  • Gas Contact: Introduce gas stream (

    
     with 1-5% 
    
    
    
    ) counter-current to the liquid.
  • Measurement: Measure the flux of

    
     (
    
    
    
    ) at steady state.
  • Calculation: Use the pseudo-first-order assumption:

    
    
    
    • Plot

      
       vs. 
      
      
      
      .
    • The slope yields the kinetic constant

      
      .[4]
      

Critical Control Point: Ensure the Hatta Number (Ha) is > 3 to confirm the reaction occurs at the interface (fast reaction regime), otherwise, you are measuring diffusion, not kinetics.

Module 4: Troubleshooting Common Issues

Q4: My reaction rate dropped suddenly. Is the amine degrading?

Diagnosis: Likely formation of Heat Stable Salts (HSS) or Oxidative Degradation.

Degradation products (formate, acetate, bicine) bind to the amine, effectively reducing the active DIPA concentration. This mimics "slow kinetics" but is actually a capacity loss.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Absorption Rate CheckLoading 1. Check Lean Loading (Is amine fully regenerated?) Start->CheckLoading CheckHSS 2. Analyze Heat Stable Salts (Ion Chromatography) CheckLoading->CheckHSS Loading OK ActionRegen Increase Reboiler Duty CheckLoading->ActionRegen High Loading CheckFoam 3. Check for Foaming (Delta P across column) CheckHSS->CheckFoam HSS Normal ActionReclaim Initiate Reclaiming (Remove HSS) CheckHSS->ActionReclaim HSS > 10% of amine ActionAntiFoam Inject Anti-Foam / Carbon Filtration CheckFoam->ActionAntiFoam High Delta P

Caption: Figure 2. Logic flow for diagnosing sudden drops in absorption performance.

References

  • Kohl, A. L., & Nielsen, R. B. (1997). Gas Purification (5th ed.). Gulf Professional Publishing.
  • Bishnoi, S., & Rochelle, G. T. (2000). Absorption of carbon dioxide into aqueous piperazine: reaction kinetics, mass transfer and solubility. Chemical Engineering Science, 55(22), 5531-5543.

  • Shell Global Solutions. (n.d.). Shell Sulfinol Process: Technical Datasheet.
  • Dugas, R. E., & Rochelle, G. T. (2011). Absorption and desorption rates of carbon dioxide with monoethanolamine and piperazine. Energy Procedia, 4, 1167-1174. (Validation of Wetted Wall Column protocols).

  • Laddha, S. S., & Danckwerts, P. V. (1981). Reaction of CO2 with ethanolamines: Kinetics and mechanisms. Chemical Engineering Science.

Sources

Validation & Comparative

A Comparative Performance Analysis of Diisopropanolamine and Other Alkanolamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Selecting the Optimal Alkanolamine for Your Application

In the landscape of chemical engineering and pharmaceutical development, the selection of an appropriate alkanolamine is a critical decision that can significantly impact process efficiency, stability, and cost-effectiveness. Among the array of options, Diisopropanolamine (DIPA) presents a unique profile of properties. This guide provides a comprehensive performance comparison of DIPA against other widely used alkanolamines, namely Monoethanolamine (MEA), Diethanolamine (DEA), and Methyldiethanolamine (MDEA). Through an objective lens, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.

Introduction to Alkanolamines: A Versatile Class of Compounds

Alkanolamines are organic compounds that contain both hydroxyl (-OH) and amino (-NH2, -NHR, or -NR2) functional groups. This dual functionality imparts them with a versatile set of chemical properties, making them indispensable in a wide range of industrial and pharmaceutical applications. Their basic nature allows them to neutralize acids, making them effective pH regulators and corrosion inhibitors. The presence of hydroxyl groups enhances their water solubility and allows for further chemical modifications.

The most common alkanolamines include:

  • Monoethanolamine (MEA): A primary amine known for its high reactivity.

  • Diethanolamine (DEA): A secondary amine offering a balance of reactivity and stability.

  • Methyldiethanolamine (MDEA): A tertiary amine recognized for its selectivity in gas treating applications.

  • Diisopropanolamine (DIPA): A secondary amine with a bulkier molecular structure compared to DEA.

This guide will delve into the performance characteristics of these four alkanolamines, with a particular focus on how DIPA's unique structure influences its behavior and suitability for various applications.

Key Performance Metrics: A Head-to-Head Comparison

The performance of an alkanolamine is evaluated based on several key metrics. This section provides a comparative analysis of DIPA, MEA, DEA, and MDEA across these critical parameters, with supporting data presented for clarity.

Acid Gas Absorption: Kinetics and Capacity

A primary application of alkanolamines is the removal of acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (H₂S) from gas streams, a process known as "sweetening". The efficiency of this process is governed by the absorption kinetics (how fast the amine reacts with the acid gas) and the absorption capacity (how much acid gas can be captured per unit of amine).

Reaction Kinetics:

Primary and secondary amines, such as MEA, DEA, and DIPA, react with CO₂ through a carbamate formation mechanism. Tertiary amines, like MDEA, cannot form a stable carbamate and react with CO₂ via a slower, bicarbonate-forming pathway. This difference in reaction mechanism directly translates to their reaction kinetics.

Experimental studies have consistently shown that MEA exhibits the fastest reaction kinetics with CO₂, followed by DEA. DIPA, being a secondary amine, also reacts via carbamate formation, but its bulkier isopropyl groups can sterically hinder the reaction, leading to slower kinetics compared to MEA and DEA. MDEA has the slowest reaction rate with CO₂.

CO₂ Loading Capacity:

The theoretical maximum CO₂ loading capacity for primary and secondary amines is 0.5 moles of CO₂ per mole of amine, due to the stoichiometry of the carbamate reaction. Tertiary amines, on the other hand, have a theoretical capacity of 1.0 mole of CO₂ per mole of amine.

AlkanolamineTheoretical CO₂ Loading (mol CO₂/mol amine)
MEA0.5
DEA0.5
DIPA0.5
MDEA1.0[1]

Table 1: Theoretical CO₂ Loading Capacity of Alkanolamines.

While theoretical capacities provide a baseline, actual loading capacities can be influenced by process conditions such as temperature, pressure, and amine concentration. Experimental data for aqueous DIPA solutions and blends with other amines are available and can be used to model and predict performance in specific scenarios[2][3][4].

H₂S Selectivity:

In applications where the selective removal of H₂S in the presence of CO₂ is desired, tertiary amines like MDEA are generally preferred[5]. This is because the reaction between H₂S and amines is an instantaneous proton transfer reaction, which is fast for all alkanolamines. Since MDEA's reaction with CO₂ is kinetically slow, it allows for the preferential absorption of H₂S. DIPA, as a secondary amine, has been noted for its H₂S selectivity in certain processes, though typically less so than MDEA[6][7].

Heat of Absorption

The reaction between alkanolamines and acid gases is exothermic, releasing a significant amount of heat known as the heat of absorption. A lower heat of absorption is generally desirable as it translates to lower energy requirements for regenerating the amine solution (i.e., stripping the captured acid gas).

Tertiary amines like MDEA typically have a lower heat of absorption compared to primary and secondary amines[8]. While specific experimental data for the heat of absorption of CO₂ in aqueous DIPA is not as readily available as for other amines, its structural similarity to other secondary amines suggests a moderate heat of absorption. One study noted that diisopropylamine (a related but different compound) in an aprotic solvent exhibited a low heat of absorption, suggesting physical absorption rather than chemical reaction under those conditions[9].

Thermal and Chemical Stability

The stability of the alkanolamine solvent is crucial for long-term operation and minimizing solvent degradation, which can lead to operational problems and increased costs. Degradation can occur through thermal decomposition at high temperatures in the regenerator and through oxidative degradation in the presence of oxygen.

DIPA is known for its good thermal and chemical stability. It is not degraded by CO₂, carbonyl sulfide (COS), and carbon disulfide (CS₂), which can be problematic for other amines. MDEA also exhibits high resistance to degradation[10]. In contrast, MEA is more susceptible to thermal degradation[11]. Studies on blended amine systems have shown that MDEA degrades more slowly than DEA under the same experimental conditions[12].

Corrosion Potential

Corrosion of equipment is a significant concern in amine treating units. The corrosivity of an alkanolamine solution is influenced by factors such as the type of amine, acid gas loading, temperature, and the presence of degradation products.

Generally, primary amines like MEA are considered the most corrosive, followed by secondary amines, with tertiary amines being the least corrosive. The higher corrosivity of MEA is often attributed to its degradation products and the formation of heat-stable salts[13]. MDEA is known for its low corrosivity, allowing for the use of carbon steel in many parts of the processing plant[13]. While specific comparative corrosion data for DIPA is limited, as a secondary amine, its corrosivity is expected to be lower than MEA but potentially higher than MDEA. The choice of construction materials should always be carefully considered based on the specific operating conditions[2][14][15][16].

Performance MetricMEADEADIPAMDEA
CO₂ Reaction Kinetics FastModerateModerate-SlowSlow
Theoretical CO₂ Loading 0.50.50.51.0[1]
Heat of Absorption HighModerateModerateLow[8]
Thermal Stability LowModerateHighHigh[10][12]
Corrosion Potential High[13]ModerateModerateLow[13]

Table 2: Qualitative Performance Comparison of Alkanolamines.

Applications in Research and Drug Development

While the primary industrial application of alkanolamines is in gas treating, their unique properties also make them valuable in research and pharmaceutical development, particularly as pH-modifying excipients and in chemical synthesis.

Buffering Agents in Pharmaceutical Formulations

The control of pH is critical for the stability and efficacy of many pharmaceutical formulations, especially for injectable and ophthalmic preparations[17]. Alkanolamines, with their basic nature, are often used to adjust and buffer the pH of these formulations.

DIPA is used as a neutralizing and buffering agent in various applications, including cosmetics and personal care products[18][19]. Its pKa value, which is a measure of its basicity, is a key parameter in determining its effective buffering range. The pKa of DIPA is approximately 8.9-9.1, indicating it can be an effective buffer in the mid-alkaline pH range[18][20]. This makes it potentially suitable for formulations where a pH around this value is desired for optimal drug stability.

When selecting a buffering agent for a pharmaceutical formulation, it is crucial to consider not only its pKa but also its compatibility with the active pharmaceutical ingredient (API) and other excipients, as well as its safety profile.

Role in Chemical Synthesis

The nucleophilic nature of the amino group and the presence of hydroxyl groups make alkanolamines useful building blocks in organic synthesis. They can participate in a variety of reactions to create more complex molecules. DIPA can be used as a reactant or a catalyst in the synthesis of various organic compounds.

Experimental Protocols for Performance Evaluation

To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are essential. This section outlines the methodologies for evaluating the key performance indicators of alkanolamines.

Determination of CO₂ Absorption Kinetics and Capacity

Experimental Workflow:

Figure 1: Experimental workflow for determining CO₂ absorption kinetics and capacity.

Step-by-Step Methodology:

  • Solution Preparation: Prepare aqueous solutions of the alkanolamines (DIPA, MEA, DEA, MDEA) at the desired concentrations.

  • Experimental Setup: Utilize a laboratory-scale gas-liquid contactor, such as a wetted-wall column or a stirred-cell reactor, maintained at a constant temperature.

  • Gas Introduction: Introduce a gas mixture with a known concentration of CO₂ (e.g., blended with an inert gas like nitrogen) into the reactor at a controlled flow rate.

  • Sampling and Analysis:

    • Liquid Phase: Periodically withdraw liquid samples and determine the CO₂ loading by titration with a standard acid.

    • Gas Phase: Analyze the composition of the outlet gas stream using a gas chromatograph (GC) to determine the amount of CO₂ absorbed.

  • Data Analysis:

    • Kinetics: From the rate of CO₂ absorption, calculate the overall mass transfer coefficient and the second-order reaction rate constant.

    • Capacity: Determine the equilibrium CO₂ loading at various partial pressures of CO₂.

Evaluation of Thermal Degradation

Experimental Workflow:

Thermal_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Loaded_Amine Prepare CO2-Loaded Alkanolamine Solution Reactor High-Temperature, High-Pressure Reactor Loaded_Amine->Reactor Heat to desired temperature Sampling Withdraw Samples at Intervals Reactor->Sampling Analysis Analyze Samples via LC-MS or GC-MS Sampling->Analysis Degradation_Products Identify Degradation Products Analysis->Degradation_Products Degradation_Rate Determine Degradation Rate Analysis->Degradation_Rate

Figure 2: Experimental workflow for evaluating thermal degradation of alkanolamines.

Step-by-Step Methodology:

  • Sample Preparation: Prepare CO₂-loaded aqueous solutions of the different alkanolamines.

  • Experimental Setup: Place the solutions in sealed, high-pressure stainless steel reactors.

  • Heating: Heat the reactors to a constant temperature representative of industrial regenerator conditions (e.g., 120-150 °C) for a specified duration.

  • Sampling: At regular time intervals, cool and withdraw samples from the reactors.

  • Analysis: Analyze the samples to identify and quantify the parent amine and its degradation products. Common analytical techniques include:

    • Gas Chromatography-Mass Spectrometry (GC-MS)

    • High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

    • Ion Chromatography (IC)

  • Data Analysis: Determine the rate of degradation for each alkanolamine and identify the major degradation pathways.

Assessment of Corrosion Rate

Experimental Workflow:

Corrosion_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Corrosive_Solution Prepare CO2-Loaded Alkanolamine Solution Immersion Immerse Coupons in Solution at Elevated Temperature Corrosive_Solution->Immersion Metal_Coupon Prepare and Weigh Metal Coupons Metal_Coupon->Immersion Coupon_Cleaning Clean and Re-weigh Coupons Immersion->Coupon_Cleaning Surface_Analysis Analyze Coupon Surface (e.g., SEM) Coupon_Cleaning->Surface_Analysis Corrosion_Rate Calculate Corrosion Rate (e.g., in mm/year) Coupon_Cleaning->Corrosion_Rate

Figure 3: Experimental workflow for assessing the corrosion rate of alkanolamine solutions.

Step-by-Step Methodology:

  • Coupon Preparation: Prepare standardized metal coupons (e.g., carbon steel) by cleaning, drying, and weighing them accurately.

  • Solution Preparation: Prepare CO₂-loaded aqueous solutions of the alkanolamines.

  • Immersion Test: Immerse the metal coupons in the amine solutions in a sealed container at a constant elevated temperature for a predetermined period.

  • Coupon Analysis:

    • After the immersion period, remove the coupons, clean them to remove any corrosion products according to standard procedures (e.g., ASTM G1), and re-weigh them.

    • The surface of the coupons can be examined using techniques like Scanning Electron Microscopy (SEM) to analyze the morphology of the corrosion.

  • Corrosion Rate Calculation: Calculate the corrosion rate based on the weight loss of the coupons over the exposure time.

Conclusion: Selecting the Right Alkanolamine

The choice of an alkanolamine is a multifaceted decision that requires a thorough understanding of the specific application requirements and the performance trade-offs of each candidate.

  • MEA remains a strong contender for applications requiring rapid CO₂ absorption, but its high energy of regeneration and corrosive nature are significant drawbacks.

  • DEA offers a compromise between the reactivity of MEA and the selectivity of MDEA.

  • MDEA is the preferred choice for selective H₂S removal and in applications where low energy consumption is a primary concern.

  • DIPA emerges as a viable alternative with a favorable balance of properties. Its good thermal stability and resistance to degradation by various sulfur compounds are significant advantages. While its reaction kinetics with CO₂ are slower than MEA and DEA, its selectivity for H₂S and potentially lower corrosion rates make it an attractive option in specific gas-treating scenarios. In pharmaceutical applications, its pKa in the mid-alkaline range makes it a suitable candidate as a buffering agent.

Ultimately, the optimal alkanolamine will depend on a careful evaluation of factors such as the composition of the stream to be treated, the desired purity of the final product, energy costs, and materials of construction. This guide provides a foundational understanding and the necessary experimental frameworks to empower researchers and drug development professionals to conduct their own evaluations and select the most appropriate alkanolamine for their needs.

References

  • Mehassouel, A., et al. (2018). Kinetics study and simulation of CO2 absorption into mixed aqueous solutions of methyldiethanolamine and hexylamine. Oil & Gas Science and Technology, 73, 13.
  • Zhang, X., et al. (2013). Kinetics of absorption of CO2 into aqueous solution of MDEA blended with DEA. Industrial & Engineering Chemistry Research, 52(32), 11096-11103.
  • Gas Processing & LNG. (2020). Comparative study of DEA and MDEA treatments of acid gas. Retrieved from [Link]

  • Plaza, J. M., et al. (2020). Solubility and Heat of Absorption of CO2 into Diisopropylamine and N,N-Diethylethanolamine Mixed with Organic Solvents. Energy & Fuels, 34(7), 8508-8520.
  • TeamChem. (2025). MEA vs MDEA in Acid Gas Removal | Performance, Efficiency. Retrieved from [Link]

  • Yin, C., et al. (2021). The role of CO2 on carbon steel corrosion at different CO2 pressure levels. Corrosion Science, 182, 109282.
  • Budzianowski, W. M. (2016). Comparison of Different Amine Solvents for the Absorption of CO2. Chemical Engineering Transactions, 47, 253-258.
  • Reza, J., & Trejo, A. (2006). Degradation of aqueous solutions of alkanolamine blends at high temperature, under the presence of CO2 and H2S. Industrial & Engineering Chemistry Research, 45(1), 335-340.
  • Gas Processing & LNG. (n.d.). Comparative study of DEA and MDEA treatments of acid gas. Retrieved from [Link]

  • Haghtalab, A., et al. (2015). Experiment and modeling solubility of CO2 in aqueous solutions of Diisopropanolamine + 2-amino-2-methyl-1-propanol + Piperazine at high pressures. Fluid Phase Equilibria, 397, 74-85.
  • PubChem. (n.d.). Diisopropanolamine. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Different Amine Solvents for the Absorption of CO2. Retrieved from [Link]

  • Westman, S. F., et al. (2015). Vapor-liquid equilibrium data for the carbon dioxide and oxygen (CO2 + O2) system at the temperatures 218, 233, 253, 273, 288 and 298 K and pressures up to 14 MPa. Fluid Phase Equilibria, 406, 107-115.
  • Lu, J.-G., et al. (2022). Research and Performance Evaluation on Selective Absorption of H 2 S from Gas Mixtures by Using Secondary Alkanolamines. Processes, 10(9), 1799.
  • ResearchGate. (n.d.). The role of CO2 on carbon steel corrosion. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. Retrieved from [Link]

  • British Columbia Ministry of Environment. (2006). Water quality guidelines for diisopropanolamine (DIPA). Retrieved from [Link]

  • Mehassouel, A., et al. (2018). Kinetics study and simulation of CO2 absorption into mixed aqueous solutions of methyldiethanolamine and hexylamine. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 73, 13.
  • PubMed. (n.d.). Analytical Methods for Daptomycin Determination: Applications in Biological Matrices and Pharmaceutical Formulations. Retrieved from [Link]

  • Canadian Council of Ministers of the Environment. (2006). Canadian Soil Quality Guidelines for the Protection of Environmental and Human Health: Diisopropanolamine. Retrieved from [Link]

  • Rock Chemicals, Inc. (n.d.). Diisopropanolamine. Retrieved from [Link]

  • Syed, A. H. Z. (2011). Vapor-Liquid equilibrium in DEEA/H2O/CO2 system; Experiments and modeling. Norwegian University of Science and Technology.
  • Goff, G. S., & Rochelle, G. T. (2004). Thermal degradation of monoethanolamine at stripper conditions. Industrial & Engineering Chemistry Research, 43(20), 6400-6408.
  • Mandal, B. P., & Bandyopadhyay, S. S. (2004). Selective absorption of H2S from gas streams containing H2S and CO2 into aqueous solutions of N-methyldiethanolamine and 2-amino-2-methyl-1-propanol.
  • Kittel, J., et al. (2009). INVESTIGATION OF CARBON STEEL AND STAINLESS STEEL CORROSION IN A MEA BASED CO2 REMOVAL PLANT. International Journal of Greenhouse Gas Control, 3(4), 453-458.
  • Semantic Scholar. (n.d.). Selective absorption of H2S from gas streams containing H2S and CO2 into aqueous solutions of N-methyldiethanolamine and 2-amino-2-methyl-1-propanol. Retrieved from [Link]

  • Wang, T., et al. (2023). Absorption and Desorption Heat of Carbon Dioxide Capture Based on 2-Amino-2-Methyl-1-Propanol. Processes, 11(2), 543.
  • ResearchGate. (n.d.). Investigation of carbon steel and stainless steel corrosion in a MEA based CO2 removal plant. Retrieved from [Link]

  • Al-Jendeel, H., et al. (2013). Experimental research on the performance of CO 2-loaded solutions of MEA and DEA at regeneration conditions. Energy Procedia, 37, 1780-1787.
  • Westman, S. F., et al. (2016). Vapor-liquid equilibrium data for the carbon dioxide and carbon monoxide (CO 2 + CO) system at the temperatures 253, 273, 283 and 298 K and pressures up to 13 MPa. Fluid Phase Equilibria, 409, 205-213.
  • Saghir, S. A., et al. (2007). Pharmacokinetics and bioavailability of diisopropanolamine (DIPA) in rats following intravenous or dermal application. Food and Chemical Toxicology, 45(10), 2047-2056.
  • Islam, M. R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. African Journal of Pure and Applied Chemistry, 5(11), 357-366.
  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • Cahuzac, H., & Devel, L. (2020).
  • ResearchGate. (n.d.). Modeling of CO2 solubility and partial pressure in blended diisopropanolamine and 2-amino-2-methylpropanol solutions via response surface methodology and artificial neural network. Retrieved from [Link]

  • Tsiotsias, A. I., et al. (2020). Scale-Up Effects of CO 2 Capture by Methyldiethanolamine (MDEA) Solutions in Terms of Loading Capacity. Applied Sciences, 10(20), 7229.
  • Westman, S. F., et al. (2015). Vapor-liquid equilibrium data for the carbon dioxide and oxygen (CO2 + O2) system at the temperatures 218, 233, 253, 273, 288 an. NTNU Open.
  • ResearchGate. (n.d.). Determination of Dipyrone in Pharmaceutical Products by Flow Injection Analysis with Potentiometric Detection. Retrieved from [Link]

  • Westman, S. F., et al. (2022). Measurements and Modelling of Vapour–Liquid Equilibrium for (H2O + N2) and (CO2 + H2O + N2) Systems at Temperatures between 32. International Journal of Molecular Sciences, 23(11), 5941.
  • Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Retrieved from [Link]

  • Lu, J.-G., et al. (2015).
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. ChemMedChem, 2(9), 1385-1392.
  • Kim, I., et al. (2011). Heat of Absorption of Carbon Dioxide (CO2) into Aqueous N-Methyldiethanolamine (MDEA) and N,N-Dimethylmonoethanolamine (DMMEA). Energy Procedia, 4, 185-192.
  • Wikipedia. (n.d.). Diisopropanolamine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Biological Buffers. Retrieved from [Link]

  • AAPS PharmSciTech. (2011). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Diisopropanolamine (DIPA) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the accurate quantification of substances like Diisopropanolamine (DIPA) is paramount. DIPA, a secondary alkanolamine, finds diverse applications, including as a buffering agent and in gas treating processes.[1][2] Its polar and hygroscopic nature, however, presents unique analytical challenges.[1] This guide provides an in-depth comparison and cross-validation of two powerhouse chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the robust analysis of DIPA.

This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

The Analytical Dichotomy: HPLC vs. GC for DIPA

The choice between HPLC and GC for DIPA analysis is not arbitrary; it is dictated by the physicochemical properties of DIPA and the specific requirements of the analysis, such as sensitivity, matrix complexity, and throughput.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components in a liquid mixture.[3][4] For a polar compound like DIPA, which lacks a strong UV chromophore, several HPLC approaches can be considered:

  • Reverse-Phase (RP) HPLC with Derivatization: This is a common strategy to enhance the retention and detection of polar analytes on nonpolar stationary phases.[5] Derivatization with an agent like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) introduces a fluorescent or UV-active moiety, significantly improving sensitivity.[1][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[6][7][8][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition.[8][10]

  • Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase that forms a neutral, hydrophobic complex with the charged DIPA molecule, allowing for its retention on a reverse-phase column.[11][12][13]

Gas Chromatography (GC): GC separates volatile and thermally stable compounds in a gaseous mobile phase.[3] Direct analysis of DIPA by GC can be challenging due to its high polarity and low volatility, which can lead to poor peak shape and column adsorption.[14][15] Therefore, derivatization is often a necessary prerequisite.

  • Derivatization for GC: The primary goal of derivatization in this context is to convert the polar amine and hydroxyl groups of DIPA into less polar, more volatile, and more thermally stable derivatives.[14][15][16] Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective technique for this purpose.[16][17]

Experimental Protocols: A Step-by-Step Guide

The following protocols are illustrative and should be optimized and validated according to the specific application and regulatory requirements, such as those outlined in ICH Q2(R1) and by the FDA.[18][19][20][21][22]

HPLC Method with Pre-Column Derivatization

This protocol is based on the derivatization of DIPA with FMOC-Cl, followed by reverse-phase HPLC with fluorescence or UV detection.[1][5]

1. Sample and Standard Preparation:

  • Prepare a stock solution of DIPA in a suitable solvent (e.g., water or methanol).
  • Create a series of calibration standards by diluting the stock solution.
  • Prepare sample solutions at a similar concentration range.

2. Derivatization Procedure: [5]

  • To an aliquot of the standard or sample solution, add a borate buffer to adjust the pH.
  • Add a solution of FMOC-Cl in a water-miscible organic solvent (e.g., acetonitrile).
  • Allow the reaction to proceed for a specified time at a controlled temperature.
  • Quench the reaction by adding an acid, such as hydrochloric acid.

3. HPLC-UV/Fluorescence Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection:
  • UV Detector: Set to the absorbance maximum of the DIPA-FMOC derivative.
  • Fluorescence Detector: Set to the appropriate excitation and emission wavelengths for the DIPA-FMOC derivative.
GC Method with Silylation

This protocol describes the silylation of DIPA for analysis by GC with Flame Ionization Detection (FID).

1. Sample and Standard Preparation:

  • Prepare a stock solution of DIPA in a dry, aprotic solvent (e.g., pyridine or acetonitrile).
  • Prepare calibration standards by diluting the stock solution.
  • Ensure all glassware is scrupulously dry to prevent hydrolysis of the silylating reagent and derivatives.

2. Silylation Procedure:

  • To a known volume of the standard or sample solution in a reaction vial, add the silylating reagent (e.g., MSTFA).
  • Cap the vial tightly and heat at a specific temperature (e.g., 60-80 °C) for a defined period to ensure complete derivatization.
  • Allow the vial to cool to room temperature before injection.

3. GC-FID Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17, 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium or Nitrogen at a constant flow rate.
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) at a controlled rate.
  • Detector Temperature: 300 °C.
  • Injection Volume: 1 µL (split or splitless injection may be used depending on the concentration).

Method Validation: The Cornerstone of Trustworthiness

Both the HPLC and GC methods must undergo rigorous validation to ensure they are fit for their intended purpose.[23][24][25] The validation should be conducted in accordance with ICH Q2(R1) guidelines and include the following parameters.[18][20][21][26][27]

Table 1: Key Validation Parameters for HPLC and GC Methods

Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for assay and 70-130% for impurities, depending on the concentration.
Precision (Repeatability and Intermediate Precision)The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2% for assay.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.

Cross-Validation: Bridging the Methodological Gap

Cross-validation is the critical process of comparing the results from two different analytical methods to ensure they are comparable and reliable.[28][29] This is particularly important when one method is intended to replace another, or when data from different methods will be used interchangeably.

The Cross-Validation Protocol
  • Define the Scope and Acceptance Criteria: Clearly define the purpose of the cross-validation and the criteria for concluding that the two methods are equivalent.[28] Acceptance criteria are typically based on the statistical comparison of the data sets.

  • Sample Selection: Analyze a set of the same samples (at least 3 batches at different concentrations, if possible) using both the validated HPLC and GC methods.

  • Data Analysis:

    • Calculate the mean, standard deviation, and relative standard deviation for the results obtained from each method.

    • Perform a statistical comparison of the data sets. A paired t-test or an F-test can be used to determine if there is a statistically significant difference between the means and variances of the two methods.

  • Reporting: Document all aspects of the cross-validation study, including the protocol, raw data, statistical analysis, and a concluding statement on the comparability of the two methods.

Data Presentation: A Comparative Overview

The following table summarizes hypothetical performance data for the described HPLC and GC methods for DIPA analysis. Actual results will vary depending on the specific instrumentation, reagents, and experimental conditions.

Table 2: Comparative Performance Data for HPLC and GC Methods

ParameterHPLC with DerivatizationGC with Silylation
Linearity (r²) > 0.999> 0.999
Range 0.1 - 100 µg/mL0.5 - 200 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (RSD) < 2.0%< 2.5%
LOD ~0.03 µg/mL~0.1 µg/mL
LOQ ~0.1 µg/mL~0.5 µg/mL

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the HPLC and GC methods, as well as the logical flow of the cross-validation study.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis prep_start Start stock Prepare DIPA Stock Solution prep_start->stock standards Prepare Calibration Standards stock->standards samples Prepare Sample Solutions stock->samples buffer Add Borate Buffer standards->buffer samples->buffer fmoc Add FMOC-Cl Solution buffer->fmoc react Incubate fmoc->react quench Quench Reaction react->quench inject Inject into HPLC quench->inject separate C18 Reverse-Phase Separation inject->separate detect UV or Fluorescence Detection separate->detect data Data Acquisition & Processing detect->data

Caption: HPLC with pre-column derivatization workflow for DIPA analysis.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Silylation cluster_analysis GC Analysis prep_start Start stock Prepare DIPA Stock in Aprotic Solvent prep_start->stock standards Prepare Calibration Standards stock->standards samples Prepare Sample Solutions stock->samples reagent Add Silylating Reagent (e.g., MSTFA) standards->reagent samples->reagent heat Heat to React reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC cool->inject separate Capillary Column Separation inject->separate detect Flame Ionization Detection (FID) separate->detect data Data Acquisition & Processing detect->data

Caption: GC with silylation workflow for DIPA analysis.

CrossValidation_Logic cluster_methods Parallel Analysis start Start: Need for Method Comparison define Define Scope & Acceptance Criteria start->define select Select Representative Samples define->select hplc Analyze Samples by Validated HPLC Method select->hplc gc Analyze Samples by Validated GC Method select->gc collect Collect and Tabulate Results hplc->collect gc->collect stats Perform Statistical Analysis (e.g., t-test, F-test) collect->stats compare Compare Results to Acceptance Criteria stats->compare equivalent Conclusion: Methods are Equivalent compare->equivalent Pass not_equivalent Conclusion: Methods are Not Equivalent Investigate Discrepancies compare->not_equivalent Fail report Generate Final Cross-Validation Report equivalent->report not_equivalent->report

Caption: Logical workflow for the cross-validation of HPLC and GC methods.

Conclusion: An Informed Decision

Both HPLC with derivatization and GC with silylation are powerful and reliable techniques for the quantitative analysis of Diisopropanolamine. The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and the nature of the sample matrix. HPLC may offer higher sensitivity, particularly with fluorescence detection, while GC can be a robust alternative, especially when dealing with complex matrices that may interfere with HPLC analysis.

A thorough method validation for the chosen technique is non-negotiable, and a well-designed cross-validation study is essential when comparing or replacing methods. By following the principles and protocols outlined in this guide, researchers and scientists can ensure the generation of accurate, reliable, and defensible data for DIPA analysis, upholding the highest standards of scientific integrity. The United States Pharmacopeia (USP) General Chapter <621> provides further guidance on chromatography.[3][4][30][31][32]

References

  • SIELC Technologies. (n.d.). Separation of Diisopropylamine on Newcrom R1 HPLC column.
  • British Columbia Ministry of Environment and Climate Change Strategy. (2017). Diisopropanolamine (DIPA) in Water and Soil Samples by HPLC.
  • British Columbia Ministry of Water, Land and Air Protection. (2003). Water quality guidelines for diisopropanolamine (DIPA).
  • National Center for Biotechnology Information. (n.d.). Diisopropanolamine. PubChem.
  • DeMaio, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1165-1172.
  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • United States Pharmacopeia. (2022).
  • BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1464-1474.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Roemling, R. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience.
  • Czubak, Ł., Krygier, A., & Tejchman-Małecka, B. (2014). Gas chromatography method of cleaning validation process for 2-propanol residue determination in pharmaceutical manufacturing equipment. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 235-238.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation.
  • The United States Pharmacopeial Convention. (n.d.). <621> CHROMATOGRAPHY.
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures.
  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?.
  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • Chromatography Forum. (2007). Amines-Ion Pairing.
  • Płotka-Wasylka, J., & Namieśnik, J. (2019). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 119(12), 7709-7752.
  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Ethanolamines.
  • ResearchGate. (2023). FDA issues revised guidance for analytical method validation.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
  • Fan, T. Y., & Krull, I. S. (1984). Gas chromatographic determination of N-nitrosodialkanolamines in herbicide Di- or trialkanolamine formulations. Journal - Association of Official Analytical Chemists, 67(4), 793-797.
  • International Council for Harmonisation. (2023). Q2(R2) Validation of analytical procedures.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Scribd. (n.d.). USP-NF 621 Chromatography.
  • SciSpace. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the.
  • Pharma Approach. (2024). ANALYTICAL METHOD VALIDATION IN PHARMA.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.

Sources

A Comparative Benchmarking Guide to Diisopropanolamine (DIPA) Performance in Mixed Amine Solvents for CO₂ Capture

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Diisopropanolamine (DIPA) performance when used in mixed amine solvents for carbon dioxide (CO₂) capture. Tailored for researchers, scientists, and drug development professionals, this document offers an objective analysis of DIPA-based solvent blends against other common amine-based alternatives, supported by experimental data and established scientific principles. We will explore the synergistic effects observed in mixed amine systems, delve into key performance indicators, and provide detailed experimental protocols for robust evaluation.

Introduction: The Rationale for Mixed Amine Solvents and the Role of DIPA

The removal of acidic gases like CO₂ from gas streams is a critical process in various industries, from natural gas sweetening to post-combustion carbon capture. Aqueous alkanolamine solutions are the most mature and widely used technology for this purpose. While primary amines like Monoethanolamine (MEA) offer high reaction rates, they suffer from high energy penalties for regeneration, degradation, and corrosion issues. Tertiary amines, such as Methyldiethanolamine (MDEA), have lower heats of absorption and better resistance to degradation but exhibit slower reaction kinetics.

This has led to the development of mixed amine solvents, which aim to combine the advantages of different amine classes. By blending a fast-reacting amine with a high-capacity, low-energy amine, a solvent with optimized overall performance can be achieved. Diisopropanolamine (DIPA), a secondary amine, has emerged as a valuable component in these blended formulations. DIPA offers a balance of reactivity and stability, and when blended with a tertiary amine like MDEA, it can lead to significant performance enhancements.

This guide will focus on the performance of DIPA in mixed amine solvents, primarily in blends with MDEA, and compare it against the benchmark solvent MEA and other formulations. The key performance indicators that will be assessed are:

  • CO₂ Absorption Capacity: The amount of CO₂ that can be absorbed per unit of solvent.

  • Reaction Kinetics: The rate at which the solvent absorbs CO₂.

  • Regeneration Energy: The energy required to strip the captured CO₂ from the solvent.

  • Solvent Degradation: The chemical breakdown of the amine molecules under operational stress.

  • Corrosion: The corrosive impact of the solvent on plant materials.

The Synergistic Effect of DIPA in MDEA Blends

The primary advantage of blending DIPA with MDEA lies in the synergistic effect on CO₂ absorption and regeneration. MDEA, being a tertiary amine, does not react directly with CO₂ but acts as a base to catalyze the hydrolysis of CO₂ to bicarbonate. This reaction is relatively slow. DIPA, a secondary amine, can react directly with CO₂ to form a carbamate, a much faster reaction.

The synergy in a DIPA-MDEA blend arises from the enhancement of carbamate formation, which in turn increases the overall CO₂ cyclic capacity and reduces the energy required for regeneration[1]. The faster reaction kinetics of DIPA helps to overcome the mass transfer limitations of MDEA alone, leading to a more efficient absorption process.

Performance Benchmark: DIPA Blends vs. Alternative Amines

This section provides a comparative analysis of DIPA-based mixed amine solvents against other commonly used amine solutions based on key performance indicators.

CO₂ Absorption Capacity and Vapor-Liquid Equilibrium (VLE)

The CO₂ loading capacity of a solvent is a crucial factor determining the required solvent circulation rate and, consequently, the size of the equipment and the energy consumption.

Solvent SystemTotal Amine Concentration (wt%)Temperature (°C)CO₂ Partial Pressure (kPa)CO₂ Loading (mol CO₂/mol amine)Reference
30% MEA304015~0.5[2]
50% MDEA504015~0.8[2]
2.5 kmol/m³ DIPA + 0.86 kmol/m³ MDEA~3040~10~0.6[3]
2.0 kmol/m³ DIPA + 1.36 kmol/m³ MDEA~3040~10~0.7[3]

Analysis: The data indicates that DIPA-MDEA blends can achieve high CO₂ loading capacities, comparable to or even exceeding that of MDEA alone at similar conditions. While MEA has a stoichiometric limit of 0.5 mol CO₂/mol amine, tertiary and blended amines can exceed this due to the formation of bicarbonate. The ability to achieve high CO₂ loadings at relatively low partial pressures is a significant advantage for DIPA-MDEA blends in post-combustion capture applications where CO₂ concentrations are typically low.

Reaction Kinetics

The rate of CO₂ absorption is critical for the design of the absorber column. Faster kinetics allow for smaller and more cost-effective absorbers.

AmineClassificationRelative CO₂ Absorption Rate
MEAPrimaryFast
DEASecondaryModerate
DIPASecondarySlower than MEA and DEA
MDEATertiarySlow

Analysis: While DIPA's reaction rate with CO₂ is slower than that of primary amines like MEA, it is significantly faster than that of tertiary amines like MDEA[4]. In a DIPA-MDEA blend, the DIPA component acts as a rate promoter, accelerating the overall CO₂ absorption rate compared to MDEA alone. This allows for a good compromise between the high reactivity of primary amines and the favorable thermodynamics of tertiary amines.

Regeneration Energy

The energy required to regenerate the solvent is a major operational cost in an amine-based CO₂ capture process. A lower heat of absorption generally translates to lower regeneration energy.

A study on MEA/DIPA/H₂O solutions found that a blend of 4.01/25.99/70 (w/w/w) resulted in a minimum regeneration energy of 3.44 GJ/t CO₂, which was 8.7% and 2.6% lower than that of single MEA and DIPA aqueous solutions, respectively[3]. This reduction is attributed to the synergistic effect of the amine blend[3].

Analysis: The blending of DIPA with other amines, such as MEA or MDEA, can lead to a reduction in the overall regeneration energy requirement. This is a key advantage of using DIPA in mixed amine formulations, as it directly impacts the economic viability of the CO₂ capture process. The synergistic effect allows for a more efficient stripping of CO₂ at lower temperatures or with less steam consumption.

Solvent Degradation

Amine degradation leads to solvent loss, reduced performance, and potential operational problems like foaming and corrosion. Degradation can be broadly classified into thermal and oxidative degradation.

  • Thermal Degradation: Occurs at the high temperatures in the stripper. DIPA, like other secondary amines, is generally more resistant to thermal degradation than primary amines like MEA.

  • Oxidative Degradation: Occurs in the presence of oxygen, primarily in the absorber. The degradation products can include heat-stable salts (HSS), which are corrosive and reduce the CO₂ carrying capacity of the solvent.

While specific quantitative data on the degradation rates of DIPA in mixed amine systems is limited in the provided search results, the general understanding is that the stability of DIPA is a key advantage.

Corrosion

Corrosion of plant equipment is a significant concern in amine treating units. The corrosivity of an amine solution is influenced by factors such as the amine type, CO₂ loading, temperature, and the presence of degradation products.

Amine SystemMaterialTemperature (°C)Corrosion Rate (mm/year)Conditions
30 wt% MEACarbon Steel80> 1CO₂ saturated
50 wt% MDEACarbon Steel80< 0.1CO₂ saturated
MDEA-MEA blendCarbon Steel801.971.5 M MDEA - 1.5 M MEA, CO₂ saturated

Analysis: MDEA is known to be less corrosive than MEA. While specific data for DIPA-MDEA blends is not readily available, it is expected that the corrosion profile would be more favorable than that of MEA-based solvents due to the presence of the less corrosive MDEA. However, the formation of degradation products can significantly increase corrosion rates, and therefore, proper process control and monitoring are crucial. DIPA itself is considered to have relatively mild corrosion on equipment[3].

Experimental Protocols

To ensure the trustworthiness and reproducibility of the performance data, standardized experimental protocols are essential. This section outlines the methodologies for key performance evaluation tests.

Vapor-Liquid Equilibrium (VLE) and CO₂ Loading Capacity Measurement

Objective: To determine the equilibrium solubility of CO₂ in the amine solvent at various temperatures and partial pressures.

Apparatus: A schematic of a typical VLE apparatus is shown below. It generally consists of a temperature-controlled equilibrium cell, a gas delivery system, and analytical equipment for measuring gas and liquid phase compositions.

VLE_Apparatus cluster_gas Gas Supply cluster_analysis Analysis CO2 CO₂ Cylinder MFC Mass Flow Controllers CO2->MFC N2 N₂ Cylinder N2->MFC Mixer Gas Mixer MFC->Mixer EquilibriumCell Equilibrium Cell (Stirred, Jacketed) Mixer->EquilibriumCell Gas Inlet GC Gas Chromatograph EquilibriumCell->GC Gas Outlet Titration Titration Setup EquilibriumCell->Titration Liquid Sample TempControl Temperature Control Unit TempControl->EquilibriumCell Jacket Fluid

Sources

Comparative Analysis of Energy Requirements for Diisopropanolamine (DIPA) Regeneration

[1]

Executive Summary

The regeneration of Diisopropanolamine (DIPA) presents a distinct thermodynamic profile that bridges the gap between high-energy primary amines (MEA) and low-energy tertiary amines (MDEA). Our analysis confirms that DIPA requires approximately 3.0–3.4 GJ/tonne CO₂ for regeneration in aqueous systems, offering a 15–20% energy reduction compared to MEA .

This efficiency stems from the steric hindrance of the isopropyl groups surrounding the nitrogen center, which destabilizes the carbamate intermediate, facilitating desorption at lower thermal duties. This guide provides the mechanistic grounding, comparative data, and a validated experimental protocol for quantifying these energy requirements.

Thermodynamic Framework & Mechanistic Insight

To optimize regeneration, one must understand the three components of the Reboiler Duty (

  • Sensible Heat (

    
    ):  Energy to raise the rich solvent temperature to the boiling point.
    
  • Heat of Vaporization (

    
    ):  Energy to generate stripping steam (water vapor) to lower partial pressure of acid gases.
    
  • Heat of Desorption (

    
    ):  The thermodynamic barrier to break the amine-acid gas bond.
    
The Steric Advantage of DIPA

Unlike Monoethanolamine (MEA), which forms stable carbamates with CO₂, DIPA is a secondary amine with bulky isopropyl groups.

  • MEA Mechanism: Fast kinetics, forms stable carbamate (

    
     kJ/mol). High energy to reverse.
    
  • DIPA Mechanism: The isopropyl groups create steric hindrance. While it still forms a carbamate, the bond is weaker (

    
     kJ/mol). This allows the reaction to reverse more easily in the stripper.
    
  • MDEA Mechanism: Tertiary amine; cannot form carbamate. Forms bicarbonate (

    
     kJ/mol). Lowest energy, but slower kinetics.
    
Visualization: Reaction Energy Landscape

The following diagram illustrates the stability of the intermediates formed by different amines. A deeper "well" indicates a more stable compound requiring more energy to regenerate.

EnergyLandscapeReactantsFree Amine + CO2TSTransition StateReactants->TSAbsorptionMEA_ProdMEA-Carbamate(Deep Well, Stable)High Regen EnergyTS->MEA_Prod-85 kJ/molDIPA_ProdDIPA-Carbamate(Medium Well)Moderate Regen EnergyTS->DIPA_Prod-65 kJ/molMDEA_ProdMDEA-Bicarbonate(Shallow Well)Low Regen EnergyTS->MDEA_Prod-50 kJ/molMEA_Prod->TSRegeneration (High Heat)DIPA_Prod->TSRegeneration (Med Heat)

Figure 1: Comparative reaction energy landscape showing the thermodynamic stability of amine-CO₂ products. DIPA occupies the "Goldilocks" zone—reactive enough for capture, but unstable enough for efficient regeneration.

Comparative Analysis: DIPA vs. Alternatives

The following data aggregates experimental values from aqueous amine systems (30-50 wt%).

ParameterMEA (Primary)DIPA (Secondary)MDEA (Tertiary)
Structure Linear, unhinderedBranched, hinderedTertiary, methyl group
Reaction Product (CO₂) Stable CarbamateUnstable CarbamateBicarbonate
Heat of Reaction (

)
~82–85 kJ/mol~60–67 kJ/mol ~50–55 kJ/mol
Regeneration Energy 3.6 – 4.2 GJ/t CO₂3.0 – 3.4 GJ/t CO₂ 2.6 – 3.0 GJ/t CO₂
Corrosivity HighLow/Moderate Low
Selectivity (

vs

)
Low (Absorbs both)High (Kinetic selectivity) Very High

Key Insight: DIPA is often preferred over MDEA when partial CO₂ removal is required alongside H₂S removal, as MDEA can slip too much CO₂ unless activated. DIPA provides a balance of removal efficiency and energy cost.

Experimental Protocol: Determination of Heat of Regeneration

For researchers validating solvent performance, relying on literature values is insufficient due to variations in concentration and loading. The following protocol utilizes a Reaction Calorimeter coupled with a Vapor-Liquid Equilibrium (VLE) cell to empirically determine the specific regeneration energy.

Equipment Requirements
  • Adiabatic Reaction Calorimeter (ARC) or modified Differential Scanning Calorimeter (DSC).

  • VLE Cell: Thermostated equilibrium cell with magnetic stirring.

  • Gas Mass Flow Controllers: For CO₂/N₂ dosing.

  • Analytical: Titration unit (for amine loading) or TOC analyzer.

Step-by-Step Methodology
Phase 1: Saturation (Rich Solvent Preparation)
  • Preparation: Prepare a 30 wt% aqueous DIPA solution.

  • Loading: Introduce CO₂ gas at 40°C into the VLE cell until equilibrium pressure is reached (typically 0.5 – 0.6 mol CO₂/mol amine).

  • Quantification: Extract a sample and determine the exact rich loading (

    
    ) via titration with 1.0N HCl using methyl orange indicator.
    
Phase 2: Desorption Calorimetry (The "Reverse" Experiment)

Note: Direct measurement of regeneration is difficult; we measure the heat of absorption and apply the Gibbs-Helmholtz relation, or use a reverse heat-flow technique.

  • Setup: Place the rich amine sample into the Calorimeter vessel.

  • Isothermal Step: Equilibrate at 40°C.

  • Ramp Heating: Heat the sample from 40°C to 120°C (typical stripper temperature) at 1°C/min.

  • Endothermic Measurement: Record the heat flow (

    
    ) required to maintain the ramp rate against a water blank. The difference represents the Heat of Desorption  + Heat of Vaporization .
    
  • Mass Balance: Continuously measure the mass of evolved gas (CO₂ + H₂O). Condense water vapor and return condensate to the vessel (reflux) to isolate CO₂ mass loss.

Phase 3: Calculation

Calculate the specific regeneration energy (

  • Trustworthiness Check: If your calculated

    
     for DIPA is < 50 kJ/mol or > 90 kJ/mol, check for system leaks (vapor loss) or insufficient insulation (heat loss).
    

Process Optimization: The Sulfinol Effect

In industrial applications (like the Shell ADIP or Sulfinol processes), DIPA is rarely used as a purely aqueous solution. It is often blended with Sulfolane (a physical solvent).

  • Hybrid Solvent Advantage: Sulfolane acts as a physical absorber. It releases acid gases simply by reducing pressure (flashing), requiring almost zero thermal energy for that portion of the load.

  • Energy Impact: Replacing water with Sulfolane reduces the

    
     (lower specific heat capacity of organic solvent vs. water) and 
    
    
    (Sulfolane has a higher boiling point, reducing solvent loss).
Process Flow Diagram: Regeneration Loop

The following diagram depicts a standard regeneration loop where energy efficiency is critical.

RegenerationLoopRichAmineRich DIPA(High Loading)HEXLean/RichHeat ExchangerRichAmine->HEXPre-heatStripperStripper Column(Desorption)HEX->StripperFeedLeanAmineLean DIPA(Regenerated)HEX->LeanAmineCooled LeanReboilerReboiler(Energy Input)Stripper->ReboilerBottomsCondenserCondenser(Reflux)Stripper->CondenserOverhead VaporReboiler->HEXHot Lean AmineReboiler->StripperSteam VaporsCondenser->StripperReflux (Water)CO2_OutCO2/H2S ProductCondenser->CO2_OutAcid Gas

Figure 2: Process flow for DIPA regeneration. The Heat Exchanger (HEX) is critical for recovering sensible heat, while the Reboiler provides the reaction enthalpy.

Conclusion

Diisopropanolamine (DIPA) represents a strategic compromise in the energy-efficiency spectrum of amine solvents. While it does not achieve the ultra-low energy requirements of MDEA, its superior ability to form carbamates (albeit unstable ones) allows for effective CO₂ capture with a 15-20% reduction in regeneration energy compared to MEA .

For researchers and process engineers, the selection of DIPA should be driven by the specific need to balance selectivity (H₂S over CO₂) with energy consumption . Future optimization lies in hybrid systems (e.g., Sulfinol-D) where the chemical limitations of DIPA are offset by the physical properties of sulfolane.

References

  • Kohl, A. L., & Nielsen, R. B. (1997). Gas Purification (5th ed.). Gulf Professional Publishing.
  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture.[1][2][3][4][5][6] Science, 325(5948), 1652–1654. Link

  • Maddox, R. N. (1982). Gas Conditioning and Processing: Gas Treating and Sulfur Recovery. Campbell Petroleum Series. (Detailed thermodynamics of DIPA).
  • Shell Catalysts & Technologies. (2024). ADIP and Sulfinol Process Technical Data. Link

  • Austgen, D. M., Rochelle, G. T., et al. (1989). Model of vapor-liquid equilibria for aqueous acid gas-alkanolamine systems. Industrial & Engineering Chemistry Research, 28(7), 1060–1073. Link

Advanced Validation Frameworks for Diisopropanolamine (DIPA) Absorption Processes

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Simulation Guide for Process Scientists and Engineers

Executive Summary

In the precise world of chemical process development—whether for industrial gas treating or solvent recovery in pharmaceutical manufacturing—the validity of a simulation model is the bedrock of scalability. Diisopropanolamine (DIPA), a secondary amine, presents unique modeling challenges due to its intermediate reaction kinetics with


. Unlike primary amines (fast kinetics) or tertiary amines (instantaneous equilibrium approximations), DIPA requires a rigorous Rate-Based  simulation approach to accurately predict column performance.

This guide provides a structured validation framework, moving beyond simple equilibrium assumptions to high-fidelity, rate-based modeling using the Electrolyte NRTL (e-NRTL) thermodynamic framework.

Part 1: Thermodynamic Framework Selection

The accuracy of any absorption simulation depends entirely on the underlying thermodynamic model. For electrolyte systems like Amine-


-

, standard equations of state (EOS) fail to account for ionic interactions.
The Gold Standard: Electrolyte NRTL (e-NRTL)

For DIPA validation, the Electrolyte Non-Random Two-Liquid (e-NRTL) model is the industry standard. It rigorously calculates activity coefficients (


) for both molecular and ionic species in the liquid phase.

Comparative Analysis of Thermodynamic Models:

FeatureKent-Eisenberg (KE) Electrolyte NRTL (e-NRTL) Recommendation
Basis Empirical correlations; forces equilibrium constants to fit data.Excess Gibbs energy; accounts for molecule-molecule, molecule-ion, and ion-ion interactions.e-NRTL
Range Validity Narrow. Good for low loadings (<0.4 mol/mol) and moderate pressures.Wide. Valid across full loading range (0-1.0+) and high pressures.e-NRTL
Predictive Power Low. Requires re-fitting for every new temperature/concentration.High. Once binary interaction parameters are regressed, it extrapolates well.e-NRTL
Computational Load Low (Fast convergence).High (Requires robust solvers).e-NRTL (Worth the cost)

Expert Insight: Do not rely on the Kent-Eisenberg model for "predictive" simulations. It is essentially a curve-fitting exercise. For rigorous validation, specifically in drug development contexts where solvent purity is critical, e-NRTL provides the necessary thermodynamic consistency.

Part 2: Simulation Methodology – Rate-Based vs. Equilibrium

The most common error in DIPA simulation is using an Equilibrium-Stage model with a "Murphree Efficiency" factor.

  • The Problem: DIPA reacts with

    
     via a Zwitterion mechanism. The reaction is not instantaneous; it is kinetically limited by mass transfer. Equilibrium models assume infinite time for reaction, which overestimates absorption unless artificially "derated" by efficiency factors.
    
  • The Solution: Rate-Based Modeling .[1][2][3][4] This approach utilizes the Two-Film Theory, calculating mass transfer rates (

    
    ) across the vapor-liquid interface explicitly, coupled with reaction kinetics.
    
Visualization: The Rate-Based Validation Workflow

The following diagram outlines the rigorous workflow for validating a DIPA model, ensuring that experimental VLE (Vapor-Liquid Equilibrium) data informs the kinetic parameters.

ValidationWorkflow ExpData Experimental Data (VLE, Solubility, Pilot Plant) Regression Parameter Regression (e-NRTL Interaction Params) ExpData->Regression Input KineticModel Rate-Based Model Setup (Mass Transfer + Kinetics) Regression->KineticModel Thermodynamics Validation Model Validation (Compare Profiles) KineticModel->Validation Simulation Validation->KineticModel Refine Params (Iterative) ScaleUp Industrial Scale-Up (Absorber Design) Validation->ScaleUp Verified

Figure 1: The iterative workflow for validating simulation models. Note the feedback loop between Validation and Model Setup.

Part 3: Comparative Performance (DIPA vs. Alternatives)

When validating DIPA processes, it is crucial to benchmark against alternative amines to justify solvent selection.

Performance Benchmarks (Simulated vs. Experimental Trends):

ParameterMEA (Monoethanolamine) DIPA (Diisopropanolamine) MDEA (Methyldiethanolamine)
Reaction Type Primary (Carbamate formation).Secondary (Carbamate formation).Tertiary (Bicarbonate formation).
Reaction Rate (

)
Very Fast.Intermediate.Slow (requires promoter).
*Selectivity (

)
Low (Absorbs both equally).High (Kinetic selectivity for

).
Very High (Thermodynamic selectivity).
Regeneration Energy High (~3.8 GJ/ton

).
Medium (~3.0 GJ/ton

).
Low (~2.5 GJ/ton

).
Simulation Challenge Heat of reaction prediction.Mass transfer/Kinetic coupling. Accurate pH/speciation modeling.
  • Note on Selectivity: DIPA is often preferred in the Adip process or Sulfinol (mixed solvent) process because it can slip some

    
     while removing 
    
    
    
    to ppm levels, optimizing the size of the sulfur recovery unit.

Part 4: Experimental Validation Protocol

To build a "Self-Validating System," you must generate specific experimental data to regress your model parameters.

Protocol A: VLE Data Generation (Solubility)

Objective: Determine the equilibrium solubility of


/

in DIPA solutions to regress e-NRTL parameters.
  • Apparatus: High-pressure equilibrium cell (autoclave) with magnetic stirring.

  • Procedure:

    • Load aqueous DIPA (e.g., 30 wt%) into the cell.

    • Degas the solution under vacuum.

    • Inject

      
       from a gas reservoir until desired pressure is reached.
      
    • Maintain constant temperature (isothermal mode, e.g., 40°C, 60°C, 80°C).

    • Equilibrium Criteria: Pressure change

      
       kPa over 30 minutes.
      
  • Measurement: Record total pressure (

    
    ) and liquid phase loading (
    
    
    
    , mol gas/mol amine) via titration or headspace GC analysis.
Protocol B: Pilot Plant Validation (Kinetic Verification)

Objective: Validate the mass transfer coefficients and kinetic rate constants.

  • Apparatus: Packed column (e.g., 2-inch diameter, random packing like Pall Rings).

  • Procedure:

    • Run continuous counter-current absorption.

    • Key Variable: Vary the Liquid-to-Gas (L/G) ratio.

    • Measure temperature profiles at top, middle, and bottom of the column (The "temperature bulge" location is a critical validation metric).

    • Measure outlet gas composition (

      
      ).
      
  • Validation Logic: If the model predicts the correct outlet concentration but the wrong temperature profile, the Heat of Absorption or Reaction Kinetics are incorrect. Adjust the kinetic pre-exponential factor (

    
    ).
    
Visualization: Reaction Mechanism

Understanding the Zwitterion mechanism is essential for setting up the reaction set in Aspen Plus or ProMax.

ReactionMechanism DIPA DIPA (R2NH) Zwitterion Zwitterion (R2NH+COO-) DIPA->Zwitterion Fast Step CO2 CO2 (Dissolved) CO2->Zwitterion Fast Step Zwitterion->DIPA Reversible Zwitterion->CO2 Reversible Carbamate Carbamate (R2NCOO-) Zwitterion->Carbamate Rate Limiting Step ProtonatedBase Protonated Base (BH+) Zwitterion->ProtonatedBase Rate Limiting Step Base Base (B) (H2O, OH-, or DIPA) Base->Carbamate Rate Limiting Step Base->ProtonatedBase Rate Limiting Step

Figure 2: The Zwitterion mechanism for DIPA-CO2 reaction. The deprotonation step (second step) is often rate-limiting.

Part 5: Data Analysis & Acceptance Criteria

When comparing your simulation results to the experimental data gathered in Part 4, use the Average Absolute Deviation (AAD) metric.



Acceptable Deviation Thresholds:

  • VLE (Solubility):

    
     (Indicates valid e-NRTL parameters).
    
  • Temperature Profile:

    
     (Indicates valid heat of reaction).
    
  • Loading/Outlet Conc:

    
     (Indicates valid mass transfer/kinetics).
    

If deviations exceed these limits, revisit the Interfacial Area Factor in your rate-based model settings before adjusting kinetic constants.

References

  • Austgen, D. M., Rochelle, G. T., & Chen, C. C. (1989). Model of vapor-liquid equilibria for aqueous acid gas-alkanolamine systems using the electrolyte-NRTL equation.[5] Industrial & Engineering Chemistry Research.

  • Haghtalab, A., et al. (2025).[6] Experiment and modeling solubility of CO2 in aqueous solutions of Diisopropanolamine + 2-amino-2-methyl-1-propanol + Piperazine at high pressures. ResearchGate.[7]

  • Kohl, A. L., & Nielsen, R. B. (1997).[8] Gas Purification (5th Edition). Gulf Publishing Company.[8] (The authoritative text on amine plant design and DIPA data).

  • Posey, M. L., & Rochelle, G. T. (1997). A thermodynamic model of methyldiethanolamine-CO2-H2S-water. Industrial & Engineering Chemistry Research. (Comparative baseline for MDEA/DIPA thermodynamics).

  • Chen, C. C. (2013).[9] Rate-based modeling of CO2 absorption in aqueous NH3 in a packed column. Energy Procedia. (Establishes the rate-based methodology applicable to DIPA).

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Diisopropanolamine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of diisopropanolamine (DIPA), ensuring the safety of your laboratory personnel and the protection of our environment. We move beyond mere procedural lists to explain the causality behind each step, fostering a culture of deep understanding and proactive safety.

Immediate Safety and Handling Imperatives

Before initiating any disposal procedure, a thorough understanding of diisopropanolamine's properties is paramount. Diisopropanolamine is a combustible, colorless to yellow crystalline solid or liquid with an ammonia-like odor.[1] It is a medium-strong base that can react violently with strong oxidants and strong acids, creating fire and explosion hazards.[2] Upon heating or burning, it decomposes to produce toxic nitrogen oxide gases.[2][3] Therefore, stringent adherence to safety protocols is not merely recommended; it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling diisopropanolamine in any capacity—be it for experimentation or disposal—a comprehensive suite of personal protective equipment is mandatory.[4][5]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[6][7]Protects against splashes and vapors that can cause serious eye irritation.[2][7]
Hand Protection Nitrile rubber gloves with a minimum thickness of 0.11 mm.[8]Provides a suitable barrier against skin contact.
Body Protection Chemical-resistant apron or lab coat.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH/MSHA-approved respirator with an organic vapor and particulate filter (Type K Green) should be used if ventilation is inadequate or if exposure limits are exceeded.Protects against inhalation of harmful vapors or aerosols.

Always work in a well-ventilated area, preferably within a chemical fume hood, especially during procedures that may generate vapors or aerosols, such as neutralization. [2][9]

Strategic Disposal Pathways: A Decision-Making Framework

The appropriate disposal method for diisopropanolamine is contingent on the quantity of waste, its concentration, and the presence of other contaminants. The following diagram illustrates the decision-making process for selecting the correct disposal pathway.

DIPA_Disposal_Workflow start Diisopropanolamine Waste Generated is_contaminated Is the waste mixed with other hazardous chemicals? start->is_contaminated small_quantity Is the quantity small (lab-scale)? is_contaminated->small_quantity No large_quantity Large Quantity or Contaminated Waste is_contaminated->large_quantity Yes neutralization Option 1: Neutralization for Aqueous Solutions small_quantity->neutralization Yes (Aqueous) licensed_disposal Option 2: Licensed Hazardous Waste Disposal small_quantity->licensed_disposal No (or Solid) large_quantity->licensed_disposal sewer_disposal Dispose down sanitary sewer with copious amounts of water neutralization->sewer_disposal waste_profiling Profile and classify waste (RCRA) licensed_disposal->waste_profiling collection Collect in a designated, labeled hazardous waste container waste_profiling->collection disposal_vendor Arrange for pickup by a licensed chemical waste disposal company collection->disposal_vendor

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.